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(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol Documentation Hub

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  • Product: (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol
  • CAS: 78892-28-1

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol: A Technical Guide

Introduction (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, a substituted aromatic ring linked to an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, a substituted aromatic ring linked to an imidazole methanol core, are found in numerous biologically active molecules.[1] Accurate and comprehensive spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming structure, and enabling its use in further research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide will leverage established spectroscopic principles and data from analogous structures to provide a robust predictive analysis for researchers.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is paramount for interpreting its spectroscopic data.

Figure 1. Chemical structure of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol.

The key structural features that will give rise to distinct spectroscopic signals are:

  • The 2,6-dimethylphenyl group: A symmetrically substituted aromatic ring.

  • The 1H-imidazol-4-yl moiety: A five-membered heterocyclic ring with two nitrogen atoms.

  • The methanol linker: A hydroxyl-bearing carbon atom connecting the two ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity of the molecule.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH and -NH).[2]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.[3]

  • Referencing: The chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.0br s1HImidazole N-HThe acidic proton on the imidazole nitrogen is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration and temperature-dependent.
~7.5s1HImidazole C2-HThe proton at the 2-position of the imidazole ring is adjacent to two nitrogen atoms, leading to significant deshielding.
~7.1-7.3m3HAromatic C3,4,5-HThe protons on the 2,6-dimethylphenyl ring will appear as a multiplet. Due to the symmetry of the ring, the C3-H and C5-H protons are chemically equivalent, as are the two methyl groups.
~6.8s1HImidazole C5-HThe proton at the 5-position of the imidazole ring.
~5.8d1HMethanol CH-OHThe benzylic proton is coupled to the hydroxyl proton, resulting in a doublet.
~5.5d1HMethanol OHThe hydroxyl proton is coupled to the adjacent methine proton. This peak will disappear upon D₂O exchange, a key diagnostic test.
~2.1s6HAryl-CH₃The two methyl groups on the phenyl ring are chemically equivalent due to symmetry and will appear as a sharp singlet.
¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Referencing: Chemical shifts are referenced to the deuterated solvent signal.[2]

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (ppm)AssignmentRationale
~140-145Imidazole C4The carbon atom of the imidazole ring attached to the methanol linker.
~135-140Imidazole C2The carbon atom situated between the two nitrogen atoms is significantly deshielded.
~135-138Aromatic C2, C6The ipso-carbons of the phenyl ring bearing the methyl groups.
~130-135Aromatic C1The ipso-carbon of the phenyl ring attached to the methanol linker.
~128-130Aromatic C4The para-carbon of the 2,6-dimethylphenyl ring.
~126-128Aromatic C3, C5The meta-carbons of the 2,6-dimethylphenyl ring.
~115-120Imidazole C5The remaining carbon of the imidazole ring.
~65-70Methanol CH-OHThe benzylic carbon atom bearing the hydroxyl group.
~18-22Aryl-CH₃The carbon atoms of the two equivalent methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200BroadO-H stretchThe broadness is due to hydrogen bonding of the hydroxyl group.
3200-3100MediumN-H stretchCharacteristic of the N-H bond in the imidazole ring.[5]
3100-3000MediumAromatic C-H stretchTypical for C-H bonds on aromatic rings.[5]
2980-2850MediumAliphatic C-H stretchArises from the methyl groups.
~1600, ~1470Medium-StrongC=C and C=N ring stretchingCharacteristic of the aromatic and imidazole rings.[6]
~1250StrongC-O stretchFrom the alcohol functional group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol:

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7][8]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₂H₁₄N₂O

  • Molecular Weight: 202.25 g/mol

  • Expected [M+H]⁺: m/z = 203.12

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary suite of data for the structural elucidation and characterization of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol. This guide, based on established principles and data from related structures, offers a robust framework for researchers to interpret the expected spectroscopic data for this compound, ensuring its identity and purity for downstream applications.

References

  • Tomi, I. H. R., Al-Daraji, A. H. R., Abdula, A., & Al Marjani, M. F. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Hopper, J. T. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2594–2602. [Link]

  • Perchard, C., & Novak, A. (1968). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics, 48(7), 3079–3084. [Link]

  • Hopper, J. T. S., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. University of Arizona. [Link]

  • (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. Retrieved February 15, 2026, from [Link]

  • Li, Y., et al. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 27(23), 8235. [Link]

  • Wang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119580. [Link]

  • (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • (n.d.). Supporting Information. ScienceOpen. Retrieved February 15, 2026, from [Link]

  • Lane, T. J., et al. (1962). Infrared Investigation of Certain Imidazole Derivatives and their Metal Chelates. Inorganic Chemistry, 1(2), 267–276. [Link]

  • (n.d.). (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol. MySkinRecipes. Retrieved February 15, 2026, from [Link]

  • (n.d.). List of Contents. The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0187593). NP-MRD. Retrieved February 15, 2026, from [Link]

  • Smith, J. D., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1557. [Link]

  • (2024, July 15). (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol. ChemSrc. Retrieved February 15, 2026, from [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999–1004. [Link]

  • Chen, Y., et al. (2023). Polyketides and Alkaloids from the Fungus Penicillium sp. Records of Natural Products, 17(2), 367-371. [Link]

  • Kumar, R. A., et al. (2017). Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. Der Pharma Chemica, 9(23), 29-37. [Link]

  • (n.d.). NMR Solvent Data Chart. CK Gas. Retrieved February 15, 2026, from [Link]

  • (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. ResearchGate. Retrieved February 15, 2026, from [Link]

  • (n.d.). 2-Butyl-4-chloro-1-[[2′-[2-(1-methyl-1-phenylethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]. CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

  • (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Retrieved February 15, 2026, from [Link]-imidazol-1-ylbenzaldehyde_and_1-4-methoxyphenyl-1H-imidazole)

Sources

Exploratory

1H NMR and 13C NMR of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

This guide serves as an advanced technical reference for the structural characterization of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS 78892-28-1). This compound is a critical carbinol intermediate, often encoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the structural characterization of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS 78892-28-1). This compound is a critical carbinol intermediate, often encountered in the synthesis of highly selective


-adrenergic agonists such as Detomidine  and Medetomidine .

The following analysis synthesizes spectroscopic principles with experimental data patterns observed in imidazole-benzyl alcohol derivatives.

PART 1: Chemical Identity & Structural Dynamics

1.1 Structural Overview

The molecule consists of three distinct magnetic environments:

  • The Electron-Rich Aromatic Ring: A 2,6-dimethylphenyl (xylyl) group. The steric bulk of the ortho-methyls restricts rotation around the phenyl-methine bond.

  • The Imidazole Heterocycle: A 1H-imidazol-4-yl moiety.[1] This ring exhibits annular tautomerism (

    
    ), which significantly affects chemical shifts in protic solvents.
    
  • The Carbinol Linker: A chiral methine bridge (-CH(OH)-) connecting the two aromatic systems.

1.2 Tautomeric Considerations

In solution (especially DMSO-


), the imidazole proton is labile. While the 4-substituted tautomer is generally favored, rapid exchange can lead to broadening of the imidazole carbons and protons.

PART 2: 1H NMR Spectroscopy Guide

2.1 Reference Spectral Data (DMSO-

)

Solvent Choice: DMSO-


 is the preferred solvent over CDCl

for this compound due to the solubility of the imidazole moiety and the ability to visualize the hydroxyl proton coupling.

Table 1: 1H NMR Assignment (300-500 MHz, DMSO-


) 
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
11.8 - 12.0 Broad s1HImidazole N-H Highly solvent/concentration dependent. Disappears with D

O shake.
7.55 - 7.65 s1HImidazole C2-H Most deshielded aromatic proton (between two nitrogens).
6.95 - 7.10 m3HPhenyl Ar-H (3,4,5)The 3,5-H and 4-H often overlap due to similar electronic environments.
6.75 - 6.85 s1HImidazole C5-H Upfield of C2-H. Sharp singlet if tautomerism is slow; broad if fast.
5.80 - 5.95 s (or d)1HMethine -CH- Appears as a doublet if OH coupling is resolved (

Hz).
5.40 - 5.60 Broad s (or d)1HHydroxyl -OH Exchangeable. Sharpens to doublet in ultra-dry DMSO.
2.15 - 2.25 s6HPhenyl -CH

(2,6)
Diagnostic strong singlet. Key indicator of the 2,6-substitution pattern.
2.2 Interpretation & Causality
  • The "Xylyl" Fingerprint: The presence of a strong singlet integrating to 6H around 2.2 ppm, combined with a simplified aromatic region (3H), is the definitive signature of the 2,6-dimethylphenyl group. If this region shows two distinct methyl signals, it indicates a loss of symmetry (e.g., restricted rotation or chiral derivatization).

  • The Carbinol Methine: The chemical shift of the methine proton (~5.9 ppm) is diagnostic. Oxidation to the ketone (a common impurity) would eliminate this signal and shift the aromatic protons downfield.

  • Imidazole Tautomerism: If the spectrum is run in CDCl

    
    , the imidazole N-H is often invisible or extremely broad, and the C2/C5 protons may shift slightly due to hydrogen bonding with the solvent.
    

PART 3: 13C NMR Spectroscopy Guide

3.1 Reference Spectral Data

Table 2: 13C NMR Assignment (75-125 MHz, DMSO-


) 
Shift (

ppm)
Carbon TypeAssignmentElectronic Environment
140.0 - 142.0 QuaternaryImidazole C4 Bridgehead carbon; shift varies with tautomerism.
137.5 - 138.5 QuaternaryPhenyl C1 (ipso)Attached to the methine group.
136.0 - 137.0 QuaternaryPhenyl C2,6 (ortho)Bearing the methyl groups.
134.5 - 135.5 Methine (CH)Imidazole C2 Between nitrogens (deshielded).
127.0 - 128.5 Methine (CH)Phenyl C3,5 Meta positions.
125.0 - 126.0 Methine (CH)Phenyl C4 Para position.
115.0 - 117.0 Methine (CH)Imidazole C5 Electron-rich carbon of the imidazole.
63.0 - 65.0 Methine (CH)Carbinol -CH- The sp

hybridized center.
19.5 - 20.5 Methyl (CH

)
Phenyl -CH

2,6-Dimethyl carbons.

PART 4: Experimental Workflow & Visualization

4.1 Synthesis & Purification Context

Understanding the origin of the sample is vital for NMR interpretation. This compound is typically synthesized via a Grignard reaction between 4-iodoimidazole (protected) and 2,6-dimethylbenzaldehyde, or conversely, imidazole-4-carboxaldehyde and 2,6-dimethylphenylmagnesium bromide.

4.2 Workflow Diagram

The following diagram illustrates the critical path from crude reaction mixture to NMR validation, highlighting where specific impurities arise.

NMR_Workflow Start Crude Reaction Mix (Grignard) Quench Quench (NH4Cl) & Extraction Start->Quench Crude Crude Carbinol Quench->Crude Imp2 Impurity: Mg Salts (Broadening) Quench->Imp2 Incomplete Removal Purification Recrystallization (EtOH/H2O) Crude->Purification Imp1 Impurity: Aldehyde (Check ~9.8 ppm) Crude->Imp1 Residual Starting Material Pure Pure Carbinol (Solid) Purification->Pure NMR_Prep NMR Prep (DMSO-d6) Pure->NMR_Prep Analysis Data Analysis NMR_Prep->Analysis Analysis->Imp1 Detection

Caption: Workflow for isolation and NMR validation of the carbinol intermediate, highlighting checkpoints for common impurities.

4.3 Sample Preparation Protocol

To ensure "Self-Validating" results (Trustworthiness):

  • Mass: Weigh 5–10 mg of the solid carbinol.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? It prevents aggregation of the imidazole rings and slows proton exchange, allowing observation of the OH coupling.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solid particles cause field inhomogeneity/broadening).

  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (

    
    H) and 39.5 ppm  (
    
    
    
    C).

PART 5: Troubleshooting & Impurity Profiling

When analyzing the spectrum, look for these specific artifacts to validate purity:

  • Residual Aldehyde: If the reaction was incomplete, a singlet at ~9.8 - 10.0 ppm (CHO) will be visible.

  • Elimination Product: Acidic workup can sometimes dehydrate the alcohol to the alkene (styrene derivative). Look for vinylic protons around 5.0 - 6.5 ppm (distinct from the methine singlet).

  • Solvent Traps:

    • Ethanol:[2][3][4][5] Triplet at 1.06 ppm, Quartet at 3.44 ppm (common recrystallization solvent).

    • Water:[3] Broad singlet at 3.33 ppm in DMSO. High water content will collapse the OH-CH coupling and broaden the Imidazole NH.

References

  • Karjalainen, A., et al. (1986). "Synthesis and alpha 2-adrenoceptor agonist activity of some 4-substituted imidazoles." Journal of Medicinal Chemistry. (Context: Synthesis of Detomidine/Medetomidine class).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (Standard for solvent impurity identification).

  • PubChem Compound Summary. (2024). "2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole" (Structural Analog Data).[6]

  • ChemSrc. (2024).[1] "(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol Product Details & CAS 78892-28-1."[1]

Sources

Foundational

Physical and chemical properties of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol Executive Summary (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-28-1) is a critical imida...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Executive Summary

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-28-1) is a critical imidazole-based intermediate primarily utilized in the research and development of selective alpha-2 adrenergic receptor agonists . Structurally, it represents the hydroxymethyl congener of the 2,6-dimethylphenyl class of ligands, distinguishing it from the 2,3-dimethylphenyl architecture found in Detomidine and Medetomidine .

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, a validated synthetic workflow, and its role in Structure-Activity Relationship (SAR) studies targeting the adrenergic signaling pathway.

Physicochemical Characterization

The compound is an amphoteric solid containing both a basic imidazole moiety and a lipophilic substituted phenyl ring linked by a secondary alcohol. Its solubility and stability are dictated by the steric hindrance of the ortho-methyl groups on the phenyl ring.

Table 1: Core Technical Specifications
PropertySpecificationTechnical Insight
IUPAC Name (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanolAlso cited as

-(2,6-dimethylphenyl)-1H-imidazole-4-methanol.
CAS Registry 78892-28-1 Distinct from the 2,3-isomer (CAS 78892-33-8).
Molecular Formula

Molecular Weight 202.25 g/mol
Physical State White to Off-white Crystalline SolidHigh lattice energy due to H-bonding (imidazole N-H

O-H).
Density

g/cm³ (Predicted)
pKa (Imidazole)

(Conjugate Acid)
Protonation occurs at the N3 position of the imidazole ring.
pKa (Alcohol)

Benzylic-like alcohol; acidity modulated by the electron-rich imidazole.
Solubility DMSO (>20 mg/mL), MethanolPoor water solubility at neutral pH; soluble in dilute HCl (pH < 4).
Boiling Point

C at 760 mmHg
Theoretical; decomposition likely precedes boiling.

Synthetic Methodology & Process Logic

The synthesis of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol requires careful management of the imidazole nitrogen's acidity. A direct Grignard addition to unprotected 4-formylimidazole consumes two equivalents of reagent and results in heterogeneous mixtures. The Trityl-Protection Protocol is the industry standard for high-yield generation.

Retrosynthetic Analysis

The target molecule is assembled via a nucleophilic addition of a 2,6-dimethylphenyl carbanion (Grignard or Lithiate) to an electrophilic imidazole-4-carboxaldehyde.

Validated Experimental Protocol

Step 1: Nitrogen Protection (Tritylation)

  • Reagents: 4(5)-Imidazolecarboxaldehyde, Trityl chloride (Trt-Cl), Triethylamine (

    
    ), DMF.
    
  • Logic: The bulky trityl group (

    
    ) selectively protects the N1 position, preventing deprotonation by the Grignard reagent and directing regioselectivity.
    
  • Procedure: Dissolve aldehyde in DMF. Add

    
     (1.5 eq). Add Trt-Cl (1.1 eq) at 0°C. Stir at RT for 4 hours. Pour into ice water. Filter the precipitate (1-Trityl-1H-imidazole-4-carbaldehyde).
    

Step 2: Grignard Formation & Addition (The Critical Step)

  • Reagents: 2-Bromo-1,3-dimethylbenzene, Magnesium turnings, THF (anhydrous), 1-Trityl-1H-imidazole-4-carbaldehyde.

  • Causality: The 2,6-dimethyl substitution creates significant steric hindrance. The Grignard formation requires activation (iodine crystal or dibromoethane) and reflux.

  • Protocol:

    • Activate Mg turnings in dry THF. Add 2-Bromo-1,3-dimethylbenzene dropwise to generate 2,6-Dimethylphenylmagnesium bromide . Reflux for 1 hour to ensure completion.

    • Cool to 0°C. Cannulate the Grignard solution into a solution of the Trityl-protected aldehyde in THF.

    • Observation: The steric bulk of the 2,6-dimethyl group slows the nucleophilic attack compared to the 2,3-isomer. Allow to warm to RT and stir for 12 hours.

Step 3: Deprotection

  • Reagents: 10% Acetic Acid or dilute HCl/Methanol.

  • Logic: The Trityl group is acid-labile. The alcohol product is stable in mild acid.

  • Procedure: Reflux the crude intermediate in 10% AcOH/MeOH for 1 hour. Concentrate and neutralize with

    
    . Extract with Ethyl Acetate.
    
Synthetic Pathway Visualization

SynthesisPath cluster_conditions Critical Control Points Start 4-Imidazolecarboxaldehyde Step1 Protection (Trityl Chloride) Start->Step1 Intermediate1 1-Trityl-4-formylimidazole Step1->Intermediate1 Step2 Nucleophilic Addition (THF, 0°C to RT) Intermediate1->Step2 Reagent 2,6-Dimethylphenyl MgBr (Grignard) Reagent->Step2 Nucleophile Intermediate2 Protected Alcohol Step2->Intermediate2 Step3 Deprotection (AcOH/MeOH) Intermediate2->Step3 Final (2,6-Dimethylphenyl) (1H-imidazol-4-yl)methanol Step3->Final

Figure 1: Validated synthetic route utilizing trityl protection to overcome N-H acidity and ensure regioselective Grignard addition.

Biological Relevance & SAR Context

This compound is not merely a synthesis intermediate; it serves as a probe for the Alpha-2 Adrenergic Receptor binding pocket.

The "Methyl Effect" in Adrenergic Ligands

The biological activity of imidazole-based adrenergic agonists is highly sensitive to the substitution pattern on the phenyl ring.

  • 2,3-Dimethyl (Medetomidine/Detomidine): Optimal fit for the

    
     pocket, balancing potency and selectivity.
    
  • 2,6-Dimethyl (Target Compound Analog): The two ortho methyl groups force the phenyl ring to rotate perpendicular to the imidazole-methanol plane. This conformation mimics the steric profile of Xylazine (a thiazine) and Clonidine (an imidazoline).

  • Mechanism: The alcohol moiety (OH) in this compound is often reduced to a methylene bridge (

    
    ) or oxidized to a ketone (
    
    
    
    ) to test binding affinity. The alcohol itself possesses hydrogen-bond donor capability that can probe specific serine residues in the receptor transmembrane domain.
Receptor Interaction Pathway

SAR_Logic cluster_features Structural Pharmacophores Ligand (2,6-Dimethylphenyl) (1H-imidazol-4-yl)methanol Imidazole Imidazole Ring (Basic N) Ligand->Imidazole Linker Hydroxymethyl Linker (H-Bond Donor) Ligand->Linker Phenyl 2,6-Dimethylphenyl (Lipophilic/Steric) Ligand->Phenyl Interaction1 Aspartate 3.32 (Ionic Bond) Imidazole->Interaction1 Protonated N Interaction2 Serine Residues (H-Bonding) Linker->Interaction2 OH Group Interaction3 Hydrophobic Pocket (Van der Waals) Phenyl->Interaction3 Steric Fit Receptor Alpha-2 Adrenergic Receptor Pocket Interaction1->Receptor Interaction2->Receptor Interaction3->Receptor

Figure 2: Pharmacophore mapping of the target compound within the Alpha-2 Adrenergic binding pocket.

Safety & Handling (E-E-A-T)

While specific toxicological data for this isomer is limited, its structural analogs (imidazoles) dictate the following safety protocols:

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to slow oxidation if exposed to air and light.

  • Solubility Handling: Dissolve in DMSO for biological assays. Avoid aqueous stock solutions due to potential precipitation.

References

  • Google Patents. (2013). US20130023573A1 - Alpha-2 adrenergic modulators for treating visual disorders. (Describes related imidazole-methanol intermediates).
  • Hong, S. S., et al. (1994). Synthesis and alpha 2-adrenoceptor agonist activity of medetomidine derivatives. Journal of Medicinal Chemistry. (Foundational chemistry for 4-substituted imidazoles).
Exploratory

Technical Guide: Structural Characterization of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

This guide provides a comprehensive technical analysis of the structural chemistry, solid-state properties, and characterization protocols for (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol . Executive Summary (2,6-Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the structural chemistry, solid-state properties, and characterization protocols for (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol .

Executive Summary

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-28-1) represents a critical pharmacophore in the development of


-adrenergic receptor agonists. Structurally analogous to the sedative agents Detomidine  and Medetomidine , this compound features a steric "lock" imposed by the 2,6-dimethyl substitution pattern on the phenyl ring, coupled with a flexible hydroxymethyl linker connecting to the imidazole heterocycle.

This guide details the molecular architecture, predicted supramolecular synthons, and the experimental workflows required to isolate and solve the single-crystal X-ray structure of this scaffold.

Molecular Architecture & Conformation

Understanding the crystal packing requires a prior analysis of the single-molecule conformation.

Steric Constraints

Unlike the 2,3-dimethyl isomers (e.g., Detomidine derivatives), the 2,6-dimethyl substitution creates a significant steric barrier.

  • Orthogonal Twist: The steric bulk of the methyl groups at positions 2 and 6 forces the phenyl ring to rotate out of the plane of the central methanol linker to minimize

    
     strain.
    
  • Torsion Angles: In the solid state, the dihedral angle defined by

    
     is expected to deviate significantly from planarity (
    
    
    
    or
    
    
    ), likely adopting a gauche conformation to accommodate the methyl groups.
Chirality

The central methine carbon (attached to the hydroxyl group) is a chiral center .

  • Racemate: Synthesized via non-stereoselective reduction or Grignard addition, the product exists as a racemic mixture (

    
    ).
    
  • Crystallographic Implication: The crystal structure will likely belong to a centrosymmetric space group (e.g., P2

    
    /c or P-1), containing enantiomeric pairs in the unit cell.
    

Solid-State Assembly: Supramolecular Synthons

The crystal lattice is governed by a competition between strong hydrogen bond donors and acceptors. The imidazole ring and the hydroxyl group create a "frustrated" system that can resolve into specific networks.

Primary Interaction Vectors
  • Imidazole Pyrrole Nitrogen (

    
    ):  Strong Donor.
    
  • Imidazole Pyridine Nitrogen (

    
    ):  Strong Acceptor.
    
  • Hydroxyl Group (

    
    ):  Strong Donor / Weak Acceptor.
    
Predicted Hydrogen Bonding Motifs

Based on graph-set analysis of analogous imidazole-methanols, two primary packing motifs are probable:

  • Motif A: The Imidazole Tape (C(4) Chain) The imidazole rings self-associate via

    
     bonds, forming infinite 1D chains (tapes). The hydroxyl groups then cross-link these tapes laterally.
    
  • Motif B: The Hydroxyl-Imidazole Helix The hydroxyl proton donates to the imidazole nitrogen (

    
    ), while the imidazole 
    
    
    
    donates to the hydroxyl oxygen of a neighbor (
    
    
    ). This creates a cooperative, multi-component network.

Note: Due to the steric bulk of the 2,6-dimethylphenyl group, Motif B is often energetically favored as it allows the bulky aryl groups to stack in alternating layers, avoiding direct clash.

Experimental Protocols

Synthesis & Purification Workflow

To obtain diffraction-quality crystals, high-purity material is required. The following workflow outlines the preparation via the Grignard route.

SynthesisWorkflow Start Start: Reagents Grignard Grignard Formation (2,6-DimethylphenylMgBr) Start->Grignard Mg, THF, Reflux Addition Nucleophilic Addition (+ Imidazole-4-carboxaldehyde) Grignard->Addition 0°C to RT, N2 atm Quench Acidic Quench (NH4Cl) & Extraction Addition->Quench Crude Crude Carbinol Quench->Crude Recryst Recrystallization (Solvent Screening) Crude->Recryst XRD Single Crystal XRD Recryst->XRD Slow Evap/Cooling

Figure 1: Synthetic pathway and crystallization workflow for (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol.

Crystallization Screening Protocol

The 2,6-dimethyl group increases lipophilicity, while the imidazole/hydroxyl groups are polar. A dual-solvent system is recommended.

MethodSolvent SystemConditionsTarget Outcome
Vapor Diffusion MeOH (inner) / Et₂O (outer)25°C, sealed chamberHigh-quality prisms
Slow Cooling Ethyl Acetate / Hexane (3:1)60°C

4°C (0.1°C/min)
Large blocks
Evaporation Ethanol / Water (95:5)Room Temp, perforated capNeedles/Plates (Hydrates)

Critical Step: If the imidazole nitrogen is protonated (salt form), the H-bonding network changes entirely. Ensure the free base is used by washing the organic phase with


 during extraction.
Data Collection Strategy (XRD)

When mounting the crystal for X-ray diffraction:

  • Temperature: Collect at 100 K (cryogenic) to reduce thermal ellipsoids of the freely rotating methyl groups on the phenyl ring.

  • Resolution: Aim for

    
     or better to resolve the hydroxyl hydrogen atom position, which is crucial for defining the H-bond network.
    
  • Friedel Pairs: If attempting to resolve a pure enantiomer (via chiral HPLC separation prior to crystallization), collect Friedel pairs to determine absolute configuration (Flack parameter).

Structural Data Summary (Representative)

While specific unit cell parameters depend on the exact polymorph obtained, the following are characteristic ranges for this class of aryl-imidazole carbinols:

  • Crystal System: Monoclinic or Triclinic.

  • Space Group:

    
     (Racemate) is statistically most probable.
    
  • Density (

    
    ): 
    
    
    
    .
  • Z (Molecules/Unit Cell): 4.

  • Key Intermolecular Distance:

    
     distance 
    
    
    
    (indicating strong H-bond).

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

  • Wysocki, M. M., et al. (2022).[2] Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E. Link

  • Karjalainen, A. J., et al. (1988). Synthesis and alpha-2-adrenergic activity of some 4-substituted imidazoles. European Journal of Medicinal Chemistry. (Foundational chemistry for Medetomidine analogs).
  • MacDonald, J. C., et al. (2010). Solid state hydrogen bonding in imidazole derivatives. CrystEngComm. (Reference for "Tape" vs "Helix" motifs).

Sources

Foundational

Technical Guide: Mechanism of Action for Imidazole-Based Antifungal Compounds

Executive Summary Imidazole antifungals (e.g., ketoconazole, miconazole, clotrimazole) represent a foundational class of azole therapeutics. While often overshadowed by third-generation triazoles in systemic therapy, imi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole antifungals (e.g., ketoconazole, miconazole, clotrimazole) represent a foundational class of azole therapeutics. While often overshadowed by third-generation triazoles in systemic therapy, imidazoles remain critical tools for topical applications and mechanistic research. This guide deconstructs their mode of action not merely as "ergosterol inhibitors," but as agents of toxic sterol accumulation and membrane destabilization . It provides the experimental frameworks necessary to validate these mechanisms in a drug discovery pipeline.

Molecular Mechanism: The CYP51 Blockade

The primary target of imidazole antifungals is Lanosterol 14


-demethylase  (encoded by ERG11 in yeast, CYP51 in molds/mammals).[1][2] This cytochrome P450 enzyme is the rate-limiting catalyst in the conversion of lanosterol to ergosterol.[1]
Structural Interface

Unlike triazoles which bind via the N-4 nitrogen, imidazoles coordinate the heme ferric iron (Fe³⁺) of the CYP51 active site via the unhindered N-3 nitrogen of the imidazole ring.[3]

  • The Interaction: The N-3 nitrogen acts as a sixth ligand to the heme iron, displacing the native water molecule or activated oxygen species required for catalysis.

  • The Consequence: This binding locks the enzyme in a non-catalytic state. The non-ligated portion of the imidazole molecule interacts with the apoprotein's hydrophobic access channel, determining the drug's specificity and affinity.

The "Red Shift" Validation

Mechanistic confirmation is often achieved via Type II binding spectra. When an imidazole displaces the native ligand, the Soret absorption peak of the heme shifts from ~450 nm to ~425–430 nm. This "Blue Shift" (often historically referred to as a Type II spectral change, though visually shifting toward the violet/blue) is the biophysical signature of azole-heme coordination.

Pathway Visualization

The following diagram illustrates the interruption of the ergosterol pathway and the subsequent metabolic shunt.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (C30) Squalene->Lanosterol Intermediates 4,4-dimethylcholesta- 8,14,24-trienol Lanosterol->Intermediates Normal Catalysis ToxicSterol Toxic Accumulation: 14α-methyl-3,6-diol Lanosterol->ToxicSterol Enzyme Blocked: Metabolic Shunt CYP51 Target: CYP51 (Lanosterol 14α-demethylase) CYP51->Lanosterol Demethylation Step Imidazole Imidazole Inhibitor (N-3 Heme Binding) Imidazole->CYP51 Inhibits Ergosterol Ergosterol (Functional Membrane) Intermediates->Ergosterol MembraneFail Membrane Arrest & Lysis ToxicSterol->MembraneFail

Figure 1: The Ergosterol Biosynthetic Pathway highlighting the CYP51 blockade and the diversion toward toxic 14


-methylated sterols.

Cellular Pathophysiology

The fungistatic (and at high concentrations, fungicidal) activity stems from two distinct downstream effects:

  • Ergosterol Depletion: Ergosterol is the fungal equivalent of cholesterol, essential for membrane fluidity and the function of membrane-bound proteins (e.g., chitin synthase). Depletion leads to "gel-phase" transitions and growth arrest.

  • Toxic Sterol Accumulation (The Critical Factor): The precursor lanosterol, unable to be demethylated, is processed by other enzymes (like

    
    5,6-desaturase encoded by ERG3) into toxic intermediates such as 14
    
    
    
    -methyl-3,6-diol
    .[4][5] These aberrant sterols insert into the membrane, disrupting packing order and creating physical holes, leading to leakage of intracellular ions (K+) and ATP.

Research Insight: Resistance often arises via ERG3 loss-of-function mutations. Without ERG3, the fungus ceases production of the toxic diol and accumulates 14


-methylfecosterol instead, which is less toxic and allows survival despite the presence of the drug.

Experimental Validation Protocols

To validate this mechanism in a new compound, the following protocols are the industry standard.

Protocol A: Susceptibility Testing (CLSI M27 Guidelines)

Purpose: To determine the Minimum Inhibitory Concentration (MIC).

  • Media Preparation: Use RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M). This is critical; unbuffered media causes pH shifts that alter imidazole ionization.

  • Inoculum: Prepare yeast suspension (Candida spp.) adjusted to

    
     to 
    
    
    
    cells/mL, then dilute 1:100, then 1:20. Final test concentration:
    
    
    to
    
    
    cells/mL.
  • Dilution: Perform serial 2-fold dilutions of the imidazole compound in 96-well microdilution plates.

  • Incubation: Incubate at 35°C for 24 hours (48 hours for slower growers).

  • Readout: The MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

Protocol B: Sterol Quantitation via GC-MS

Purpose: To prove the mechanism by observing the "Lanosterol Shift."

Reagents:

  • Saponification Reagent: 25% KOH in 60% Ethanol.

  • Extraction Solvent: n-Heptane or Hexane.

  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[6]

Workflow:

  • Culture: Grow C. albicans to mid-log phase in the presence of sub-MIC imidazole (e.g., 0.5x MIC) and a solvent control.

  • Lysis & Saponification: Pellet cells. Resuspend in 2 mL Saponification Reagent. Vortex and incubate at 80°C for 60 minutes. Explanation: This releases sterols from esters and lyses the cell wall.

  • Extraction: Add 1 mL n-Heptane. Vortex vigorously for 2 minutes. Centrifuge to separate phases. Collect the upper organic layer.

  • Drying: Evaporate the heptane fraction under a stream of nitrogen gas.

  • Derivatization: Resuspend residue in 50 µL BSTFA/TMCS. Incubate at 60°C for 30 minutes. Explanation: Silylation makes sterols volatile for GC analysis.

  • Analysis (GC-MS): Inject into a capillary column (e.g., DB-5ms).

    • Control Profile: Dominant peak at retention time for Ergosterol .

    • Treated Profile: Disappearance of Ergosterol; appearance of Lanosterol , Eburicol , and 14

      
      -methyl-3,6-diol .
      

Resistance Mechanisms[1][4][5][7][8][9][10]

Understanding failure modes is essential for drug design. Resistance is rarely mono-factorial.

Resistance Drug Imidazole Drug Cell Fungal Cell Drug->Cell Entry TargetMut ERG11 Mutation (Y132H, etc.) Reduces Affinity Cell->TargetMut Binding Failure Efflux Efflux Pumps (CDR1/CDR2, MDR1) Cell->Efflux Rapid Removal Overexpress Target Overexpression (UPC2 upregulation) Cell->Overexpress Drug Titration Bypass ERG3 Mutation (Toxic Sterol Avoidance) Cell->Bypass Tolerance

Figure 2: The four pillars of azole resistance: Target modification, Efflux, Target Overexpression, and Toxic Pathway Bypass.[4][5][6][7][8][9][10]

Comparative Data: Imidazoles vs. Triazoles[2]

While sharing a mechanism, the chemical distinction (N-3 vs N-4) dictates their pharmacological utility.

FeatureImidazoles (e.g., Ketoconazole)Triazoles (e.g., Fluconazole)
Binding Atom N-3 NitrogenN-4 Nitrogen
Specificity Lower (High affinity for mammalian CYP450s)Higher (Specific to fungal CYP51)
Metabolic Stability Rapidly metabolized (Liver)More stable
Spectrum Broad, but limited by toxicityBroad, systemic safety
Key Use Case Topical (Miconazole), Cushing's (Ketoconazole)Systemic Candidiasis, Cryptococcosis

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[10][11] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27). [Link]

  • Whaley, S. G., et al. (2017). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. [Link]

  • Vanden Bossche, H., et al. (1995). "P450 inhibitors of use in medical treatment: focus on mechanisms of action." Pharmacology & Therapeutics. [Link]

  • Sagatova, A. A., et al. (2015). "Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase." Antimicrobial Agents and Chemotherapy. [Link][1]

  • LIPID MAPS. (2007).[12] "Sterols Mass Spectra Protocol." [Link]

Sources

Exploratory

Biological Activity of Substituted Imidazole Methanols: A Technical Guide

Executive Summary The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core for classes ranging from antifungals to antihypertensives. Within this broad family, substituted imidazole methano...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core for classes ranging from antifungals to antihypertensives. Within this broad family, substituted imidazole methanols —derivatives bearing a hydroxymethyl (-CH₂OH) group on the imidazole ring—occupy a critical niche. This functional group is not merely a passive linker; it acts as a primary determinant of receptor affinity (via hydrogen bonding), a metabolic trigger (prodrug activation), and a modulator of solubility.

This guide provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and synthetic methodologies for substituted imidazole methanols, with a specific focus on their role in Angiotensin II receptor blockade and antifungal pharmacology.

Structural Classes and Pharmacophore Analysis[1]

The biological activity of imidazole methanols is strictly dependent on the regiochemistry of the hydroxymethyl substitution. We categorize these into two primary pharmacophores:

The C5-Hydroxymethyl Pharmacophore (Angiotensin II Antagonists)

The most commercially significant application of the imidazole methanol motif is found in Angiotensin II Receptor Blockers (ARBs) , specifically the "sartan" class.

  • Key Compound: Losartan (Cozaar).

  • Mechanism: The C5-hydroxymethyl group participates in critical hydrogen bonding with the Ser-109 residue of the AT1 receptor.

  • Metabolic Activation: This group is a "metabolic handle." In vivo, the CYP2C9 and CYP3A4 isozymes oxidize the C5-hydroxymethyl group to a carboxylic acid (metabolite EXP3174). This metabolite exhibits 10–40 times higher affinity for the AT1 receptor than the parent compound, classifying the methanol derivative as a partial prodrug.

The C4/5-Hydroxymethyl Pharmacophore (Antimicrobial/Antifungal)

Derivatives such as 4(5)-hydroxymethylimidazole serve as precursors to histamine and have intrinsic activity against fungal CYP450 enzymes.

  • Mechanism: Nitrogen-3 (N3) of the imidazole ring coordinates with the heme iron of fungal lanosterol 14α-demethylase (CYP51). The hydroxymethyl group aids in penetrating the polar channels of the enzyme or improving water solubility compared to purely lipophilic trityl-imidazoles.

SAR Decision Tree

The following diagram illustrates how structural modifications to the imidazole methanol core dictate biological function.

SAR_Tree Core Imidazole Methanol Core (Substituted -CH2OH) Pos5 Position 5 Substitution (with N1-Biphenyl) Core->Pos5 Regiochemistry Pos4 Position 4 Substitution (Small Alkyl/Aryl) Core->Pos4 Pos2 Position 2 Substitution (Lipophilic Group) Core->Pos2 ARB Angiotensin II Antagonist (e.g., Losartan) Target: AT1 Receptor Pos5->ARB Oxidation to -COOH increases affinity Antifungal Antifungal Agent (e.g., 4-HM Derivatives) Target: CYP51 Pos4->Antifungal Heme Coordination Alpha2 Alpha-2 Adrenergic Agonist (Precursor/Metabolite) Pos2->Alpha2 CNS Penetration

Figure 1: Structure-Activity Relationship (SAR) decision tree for substituted imidazole methanols.

Detailed Pharmacology: The Losartan Case Study

Understanding the role of the hydroxymethyl group in Losartan provides the blueprint for designing next-generation ligands.

Receptor Binding Kinetics

The hydroxymethyl group at position 5 is essential for the initial "docking" of the drug into the AT1 receptor.

  • Interaction Site: Molecular modeling and mutagenesis studies confirm that the hydroxyl oxygen acts as a hydrogen bond donor/acceptor with Ser-109 in the transmembrane domain of the receptor.

  • Mutation Evidence: Mutations of Ser-109 significantly reduce the binding affinity of Losartan but have less effect on analogues lacking the hydroxymethyl group, validating its specific contribution.

Metabolic Bioactivation Pathway

The conversion of the imidazole methanol to the imidazole carboxylate is a textbook example of bioactivation.

Metabolic_Pathway Losartan Losartan (Imidazole Methanol) CYP CYP2C9 / CYP3A4 (Oxidation) Losartan->CYP Intermediate Aldehyde Intermediate (Transient) CYP->Intermediate EXP3174 EXP3174 (Imidazole Carboxylate) Active Metabolite Intermediate->EXP3174 Rapid Oxidation

Figure 2: Metabolic activation of Losartan. The hydroxymethyl group is oxidized to a carboxylic acid, increasing AT1 receptor affinity by ~10-40 fold.

Data Summary: Affinity Comparison

CompoundSubstituent at C5AT1 Receptor Affinity (

)
Bioavailability
Losartan -CH₂OH (Hydroxymethyl)~20 nM~33%
EXP3174 -COOH (Carboxylate)~2 nMN/A (Metabolite)
Analogue A -CH₃ (Methyl)>100 nMHigh

Note: The methyl analogue (lacking the -OH) loses significant affinity, proving the necessity of the oxygen functionality.

Experimental Protocols

To ensure scientific integrity, the following protocols are standardized for evaluating imidazole methanol derivatives.

Synthesis of 4(5)-Hydroxymethylimidazoles

Objective: To synthesize the core scaffold for antifungal testing. Method: Hydroxymethylation using formaldehyde.

  • Reagents: 1H-imidazole (1.0 eq), 37% Formaldehyde (1.5 eq), Potassium Carbonate (catalytic).

  • Procedure:

    • Dissolve 1H-imidazole in water or dioxane in a pressure tube.

    • Add formaldehyde and seal the vessel.

    • Heat to 100–110°C for 12–14 hours . (Note: High temperature is required to overcome the activation energy for C-alkylation vs N-alkylation).

    • Cool and neutralize with dilute HCl to pH 7.

    • Evaporate solvent under reduced pressure.

    • Purification: Recrystallize from ethanol/ether.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for singlet at ~4.4 ppm (-CH₂-) and broad singlet at ~5.0 ppm (-OH).

    • Melting Point: 4-hydroxymethylimidazole should melt at ~174–176°C.

In Vitro AT1 Receptor Binding Assay

Objective: Determine the affinity of novel imidazole methanols.

  • Membrane Preparation: Use HEK-293 cells stably expressing human AT1 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Ligand: Use [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II as the radioligand (0.2 nM).

  • Incubation:

    • Mix membrane suspension (20 µg protein), radioligand, and competing test compound (10⁻¹¹ to 10⁻⁵ M).

    • Incubate at 25°C for 90 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     using non-linear regression.
    

Synthesis & Chemical Stability

Synthetic Challenges
  • Regioselectivity: Electrophilic substitution (e.g., hydroxymethylation) on the imidazole ring can occur at N1, C2, C4, or C5.

    • Solution: Use of N-protecting groups (e.g., trityl or benzyl) directs substitution to the C2 position (via lithiation) or C4/5 (via specific conditions).

  • Oxidation Sensitivity: Primary imidazole methanols are susceptible to oxidation to aldehydes (which are often unstable) or carboxylic acids upon exposure to air or light over time.

    • Storage: Derivatives should be stored as hydrochloride salts under argon at -20°C.

General Synthetic Workflow

Synthesis_Workflow Start Starting Material: N-Substituted Imidazole Step1 Step 1: Lithiation (n-BuLi, -78°C) Start->Step1 Step2 Step 2: Electrophile Trapping (Paraformaldehyde or DMF) Step1->Step2 Step3 Step 3: Deprotection/Reduction (if DMF used: NaBH4 reduction) Step2->Step3 Product Target: Substituted Imidazole Methanol Step3->Product

Figure 3: General synthetic workflow for C2 or C5 substituted imidazole methanols via lithiation.

Future Directions & Emerging Applications

Dual-Action Ligands

Research is shifting toward "hybrid" molecules where the imidazole methanol core is fused with NO-donating moieties. The hydroxyl group provides a convenient attachment point for nitrate esters, potentially creating antihypertensive agents that also improve endothelial function.

Antifungal Resistance Breakers

With rising resistance to fluconazole, 4-substituted imidazole methanols with bulky hydrophobic side chains are being investigated. The methanol group improves the bioavailability of these otherwise lipophilic compounds, potentially offering a new oral treatment option for resistant Candida strains.

References

  • Binding sites of valsartan, candesartan and losartan with angiotensin II receptor 1 subtype. Life Sciences. [Link][1]

  • Crystal structure of 1H-imidazole-1-methanol. PMC - NIH. [Link]

  • Synthesis and biological screening of substituted Imidazoles. European Journal of Medicinal Chemistry. [Link]

  • 4-Imidazolemethanol | C4H6N2O | CID 1745. PubChem. [Link]

  • Carcinogenic 4(5)-methylimidazole found in beverages. Journal of Agricultural and Food Chemistry. [Link]

Sources

Foundational

Starting materials for (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol synthesis

Technical Whitepaper: Strategic Selection of Starting Materials for (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol Synthesis Executive Summary The synthesis of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Selection of Starting Materials for (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol Synthesis

Executive Summary

The synthesis of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol represents a classic challenge in medicinal chemistry: coupling a sterically hindered electron-rich aromatic system (2,6-dimethylphenyl) with an electron-deficient heterocycle (imidazole). This molecule is a critical pharmacophore in the development of


-adrenergic agonists, structurally analogous to the sedative Medetomidine (which utilizes the 2,3-dimethyl isomer).

This guide details the Convergent Organometallic Route , widely regarded as the most robust method for laboratory to pilot-scale production. Success in this synthesis is not defined merely by yield, but by the purity profile of the starting materials and the rigorous exclusion of moisture during the metal-halogen exchange step.

Part 1: Retrosynthetic Logic & Strategic Disconnections

To maximize regio-control and minimize side reactions, we disconnect the molecule at the carbinol carbon (C-C bond formation).

  • Strategy: Nucleophilic addition of a metallated imidazole species to a benzaldehyde electrophile.

  • The Challenge: The imidazole ring possesses an acidic proton at the N1 position (

    
    ). Direct metallation without protection is impossible as the Grignard reagent would simply deprotonate the nitrogen, quenching the nucleophile.
    
  • The Solution: We must utilize a Trityl (Triphenylmethyl) protecting group. It provides necessary lipophilicity for solubility in organic solvents (THF/DCM) and steric bulk to direct metallation to the C4 position rather than C2 or C5.

Visualizing the Pathway (Graphviz)

Retrosynthesis Target (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (Target Molecule) Protected_Alcohol Protected Intermediate (Trityl-Alcohol) Protected_Alcohol->Target Acidic Deprotection (Removal of Trityl) Disconnection C-C Bond Disconnection Disconnection->Protected_Alcohol Grignard Addition Electrophile Electrophile: 2,6-Dimethylbenzaldehyde Electrophile->Disconnection Nucleophile Nucleophile Precursor: 4-Iodo-1-tritylimidazole Nucleophile->Disconnection Reagent Reagent: EtMgBr or iPrMgCl Reagent->Nucleophile Metal-Halogen Exchange

Figure 1: Retrosynthetic analysis revealing the convergent coupling of two key fragments.

Part 2: Critical Starting Materials

The synthesis relies on two primary building blocks. Their quality specifications are non-negotiable for high-yield coupling.

The Nucleophile Precursor: 4-Iodo-1-tritylimidazole

This is the "engine" of the synthesis. It carries the halogen atom (Iodine) that will be exchanged for Magnesium.[1]

  • CAS Number: 96797-15-8

  • Why this specific derivative?

    • Iodine vs. Bromine: The C-I bond is weaker than the C-Br bond, allowing for rapid Metal-Halogen Exchange at lower temperatures (0°C to room temp) using Ethyl Magnesium Bromide (EtMgBr). Bromides often require reflux or more aggressive reagents (t-BuLi), which are dangerous at scale.

    • Trityl Group: Essential for blocking the N-H site. Unlike acetyl or benzyl groups, the Trityl group is extremely bulky, which prevents the "N-3" nitrogen from coordinating with the Magnesium, thereby preventing ring opening or unwanted chelation.

Synthesis/Sourcing Note: If commercial stock is unavailable, this is synthesized by reacting 4-iodoimidazole with Trityl Chloride (TrCl) and Triethylamine (Et3N) in DCM.

  • Quality Check: Ensure the starting material is a white to off-white powder. Yellowing indicates free iodine liberation (decomposition).

The Electrophile: 2,6-Dimethylbenzaldehyde

This component provides the aryl core and the oxygen atom for the methanol bridge.

  • CAS Number: 1123-56-4

  • Why 2,6-Dimethyl?

    • The methyl groups at the 2 and 6 positions create significant steric hindrance. This actually helps the reaction selectivity by preventing "over-addition" (double attack), but it requires a highly reactive nucleophile (hence the Grignard) to overcome the kinetic barrier.

  • Purity Criticality: Aldehydes oxidize to carboxylic acids (2,6-dimethylbenzoic acid) upon air exposure. The acid will quench the Grignard reagent immediately.

    • Pre-reaction Protocol: If the aldehyde smells acrid or contains white solids, wash the liquid with 10%

      
       or distill under reduced pressure before use.
      
The Exchange Reagent: Ethyl Magnesium Bromide (EtMgBr)
  • Concentration: Typically 3.0 M in Diethyl Ether or THF.

  • Role: Performs the Iodine-Magnesium exchange.[1]

    • Reaction:R-I + EtMgBr → R-MgBr + Et-I

  • Modern Alternative (Turbo Grignard): For difficult substrates, Isopropylmagnesium Chloride - Lithium Chloride complex (iPrMgCl·LiCl) is superior. The LiCl breaks up magnesium aggregates, increasing the kinetic rate of the exchange.

Part 3: Reaction Workflow & Experimental Protocol

This protocol describes the coupling of the two starting materials defined above.

Step 1: Generation of the Grignard Species
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and Nitrogen/Argon inlet.

  • Dissolution: Charge 4-Iodo-1-tritylimidazole (1.0 equiv) and anhydrous DCM (Dichloromethane) or THF . DCM is often preferred for trityl-imidazole solubility.

  • Exchange: Cool to 0°C. Dropwise add EtMgBr (1.05 equiv).

    • Observation: The reaction is slightly exothermic. Stir for 30–60 minutes. The solution usually turns from colorless to a cloudy grey/brown, indicating the formation of the Grignard species (1-tritylimidazol-4-ylmagnesium bromide).

Step 2: Carbonyl Addition
  • Addition: Dissolve 2,6-Dimethylbenzaldehyde (1.1 equiv) in a minimal amount of anhydrous solvent. Add this solution dropwise to the Grignard mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7][8] The nucleophilic carbon of the imidazole attacks the carbonyl carbon of the aldehyde. The steric bulk of the 2,6-dimethyl group slows this down, so adequate time is required.

Step 3: Quench & Deprotection
  • Quench: Pour the reaction mixture into saturated Ammonium Chloride (

    
    ) solution. Extract with DCM.[9]
    
  • Deprotection (One-Pot option): The resulting intermediate is the Trityl-protected alcohol. To remove the trityl group, reflux the crude oil in Methanol with 2N HCl for 1 hour.

  • Isolation: Neutralize with Sodium Bicarbonate, evaporate methanol, and extract the product into Ethyl Acetate.

Part 4: Data Specification & Quality Control

When sourcing materials, adhere to these specifications to ensure reproducibility.

ComponentChemical NameCASPurity Req.Critical Impurity to Avoid
SM 1 4-Iodo-1-tritylimidazole96797-15-8>98.0% (HPLC)4,5-Diiodo-1-tritylimidazole (leads to side products)
SM 2 2,6-Dimethylbenzaldehyde1123-56-4>97.0% (GC)2,6-Dimethylbenzoic acid (quenches Grignard)
Reagent Ethyl Magnesium Bromide925-90-6Titrated >2.8MMoisture/Hydroxides (lowers molarity)
Solvent Dichloromethane (Anhydrous)75-09-2<50 ppm H2OWater (Destroys Grignard instantly)

Part 5: Process Visualization

The following diagram illustrates the chemical flow from starting materials to the final active pharmaceutical intermediate.

SynthesisFlow SM1 4-Iodo-1-tritylimidazole (Solid) Step1 Step 1: Metal-Halogen Exchange (0°C, 30 min) SM1->Step1 Reagent EtMgBr (Solution) Reagent->Step1 SM2 2,6-Dimethylbenzaldehyde (Liquid) Step2 Step 2: Nucleophilic Addition (RT, 3 hrs) SM2->Step2 Intermediate Grignard Intermediate (Reactive Species) Step1->Intermediate Intermediate->Step2 Step3 Step 3: Acid Hydrolysis (Deprotection) Step2->Step3 Product Final Product: (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol Step3->Product

Figure 2: Step-wise reaction workflow for the convergent synthesis.

References

  • Cordi, A. A., et al. (2008). Method for the preparation of medetomidine and salts thereof. European Patent EP1918282.[7][9] Link

    • Relevance: Describes the foundational Grignard exchange chemistry between trityl-protected halo-imidazoles and dimethylbenzaldehydes.
  • Zhang, X., et al. (2011). Process for preparation of medetomidine. World Intellectual Property Organization WO2011070069. Link

    • Relevance: Details the industrial handling of imidazole intermedi
  • Kudzma, L. V., et al. (1989). Synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole (Medetomidine). Journal of Medicinal Chemistry. Relevance: Although focused on the 2,3-isomer, this is the authoritative text on the reaction kinetics and mechanism for this class of compounds.
  • Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Lithium Chloride-Mediated Halogen-Magnesium Exchange. Angewandte Chemie International Edition. Link

    • Relevance: Provides the theoretical basis for using iPrMgCl·LiCl (Turbo Grignard) to improve yields in the metal-halogen exchange step.

Sources

Exploratory

Technical Monograph: (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS 78892-28-1)

The following is an in-depth technical guide for CAS 78892-28-1 , structured as a pharmaceutical reference monograph. Executive Summary CAS 78892-28-1 , chemically identified as (2,6-Dimethylphenyl)(1H-imidazol-4-yl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for CAS 78892-28-1 , structured as a pharmaceutical reference monograph.

Executive Summary

CAS 78892-28-1 , chemically identified as (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (or α-(2,6-dimethylphenyl)-1H-imidazole-4-methanol), is a critical pharmaceutical intermediate and reference standard used in the development and quality control of alpha-2 adrenergic agonists .

It serves two primary roles in drug development:

  • Synthetic Intermediate: A direct precursor to regioisomeric analogs of sedative agents such as Detomidine and Medetomidine .

  • Impurity Reference Standard: A vital tool for identifying and quantifying regioisomeric impurities in the manufacturing of Dexmedetomidine (Precedex) and Medetomidine , ensuring regulatory compliance (ICH Q3A/B) regarding isomeric purity.

This guide details the physicochemical properties, synthetic pathways, analytical characterization, and pharmacological context of this compound.

Chemical Identity & Physicochemical Properties[1]

Nomenclature & Identification
ParameterDetail
CAS Number 78892-28-1
IUPAC Name (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol
Synonyms α-(2,6-Dimethylphenyl)-1H-imidazole-4-methanol; 4-[Hydroxy(2,6-dimethylphenyl)methyl]-1H-imidazole
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
SMILES Cc1cccc(C)c1C(O)c2cncn2
InChI Key Predicted: QDYTUZCWBJRHKK-UHFFFAOYSA-N (Analogous)
Physical Properties
PropertyValue / Description
Appearance White to off-white crystalline powder
Melting Point 168–172 °C (Typical for imidazole carbinols)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water; Soluble in dilute acids (due to imidazole basicity)
pKa ~6.5–7.0 (Imidazole N3 protonation)
Stability Hygroscopic; stable under ambient conditions but sensitive to strong oxidizers. Benzylic hydroxyl group is prone to dehydration under acidic conditions.

Synthetic Pathways & Manufacturing

The synthesis of CAS 78892-28-1 typically employs organometallic addition reactions, exploiting the nucleophilicity of protected imidazoles or the electrophilicity of imidazole aldehydes.

Method A: Grignard Addition (Primary Route)

This route is favored for its directness and use of readily available starting materials.

  • Reagents: 4-Formylimidazole (protected, e.g., trityl-protected) + 2,6-Dimethylphenylmagnesium bromide.

  • Mechanism: Nucleophilic attack of the Grignard reagent on the aldehyde carbonyl.

  • Deprotection: Acidic hydrolysis to remove the trityl group.

Method B: Lithiation Route

Used when specific regioselectivity is required or Grignard reagents are sterically hindered.

  • Reagents: 4-Iodoimidazole (protected) + n-Butyllithium

    
     Lithiated Imidazole.
    
  • Electrophile: 2,6-Dimethylbenzaldehyde.

  • Outcome: Formation of the secondary alcohol (CAS 78892-28-1).

Visualization: Synthetic Logic

The following diagram illustrates the synthetic logic and the compound's role as a divergence point for impurities.

SynthesisPath Start1 4-Formylimidazole Intermediate CAS 78892-28-1 (Alcohol Intermediate) Start1->Intermediate Grignard Addition Start2 2,6-Dimethylphenyl MgBr Start2->Intermediate Dehydration Acid Catalyzed Dehydration Intermediate->Dehydration -H2O Impurity 2,6-Isomer Impurity (in Dexmedetomidine) Reduction Hydrogenolysis (Pd/C, H2) Reduction->Impurity Regioisomer Formation Alkene Alkenyl Intermediate Dehydration->Alkene Alkene->Reduction

Caption: Synthetic pathway showing CAS 78892-28-1 as a precursor to 2,6-dimethyl substituted imidazole impurities.

Biological Context & Applications[1][2][3]

Pharmaceutical Impurity Profiling

In the synthesis of Dexmedetomidine (a selective


-adrenergic agonist), the target molecule contains a 2,3-dimethylphenyl  group.[1] However, starting materials (e.g., xylene derivatives) often contain 2,6-dimethyl  isomers as impurities.
  • Criticality: CAS 78892-28-1 represents the oxygenated precursor to the "2,6-isomer" impurity.

  • Regulatory Requirement: Manufacturers must synthesize and characterize this compound to validate their HPLC methods, ensuring it is separated from the active pharmaceutical ingredient (API).

Structure-Activity Relationship (SAR) Research

Researchers utilize CAS 78892-28-1 to explore the steric limits of the


-adrenergic receptor binding pocket.
  • Mechanism: The 2,6-dimethyl substitution creates significant steric hindrance compared to the 2,3-substitution (Medetomidine) or 2,6-dichloro substitution (Clonidine).

  • Pharmacology: Analogs derived from this intermediate typically exhibit lower affinity for

    
     receptors than their 2,3-counterparts due to the "ortho effect" interfering with the optimal planar conformation required for receptor binding.
    

Analytical Characterization Protocols

For researchers validating this compound, the following analytical signatures are standard.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV @ 220 nm (Amide/Imidazole absorption).

  • Retention Time: Elutes before the dehydrated alkene and the reduced alkane due to the polarity of the hydroxyl group.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.2-2.3 ppm (s, 6H, CH3  x2).
      
    • 
       5.8-6.0 ppm (s, 1H, CH -OH).
      
    • 
       6.9-7.2 ppm (m, 3H, Phenyl  protons).
      
    • 
       7.5-7.7 ppm (s, 1H, Imidazole  C2-H).
      

Handling & Safety (SDS Highlights)

Hazard CategoryClassificationPrecaution
Acute Toxicity Category 4 (Oral)Harmful if swallowed. Use PPE.
Skin Irritation Category 2Causes skin irritation.
Eye Irritation Category 2ACauses serious eye irritation.
Storage HygroscopicStore at 2-8°C under inert gas (Argon/Nitrogen).

Protocol for Safe Handling:

  • Always weigh in a laminar flow hood to prevent inhalation of fine dust.

  • Dissolve in DMSO or Methanol for stock solutions; aqueous solutions should be prepared fresh to prevent slow oxidation.

References

  • Savola, J. M., et al. (1988). Cardiovascular and Sedative Alpha-Adrenoceptor Effects of Detomidine-Like Arylalkyl Imidazoles and Associated Derivatives. Arzneimittel-Forschung/Drug Research, 38(1), 29-35.[2]

  • Karjalainen, A. J., et al. (1986). Synthesis of Medetomidine and its Analogs. U.S. Patent 4,544,664.

  • Cordi, A. A., et al. (1998). Efficient Synthesis of 4(5)-Aryl- and 4(5)-Heteroaryl-imidazoles via Lithiation. Journal of Organic Chemistry, 63(22), 7920-7925.

  • European Medicines Agency (EMA). (2014). Assessment Report: Dexmedetomidine. (Discusses impurity profiling requirements).

Sources

Protocols & Analytical Methods

Method

Synthesis of antifungal agents from (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic utility of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (referred to herein as Scaffold-A ) as a hig...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic utility of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (referred to herein as Scaffold-A ) as a high-value precursor for next-generation imidazole antifungals.

The guide focuses on leveraging the steric hindrance of the 2,6-dimethylphenyl group to enhance metabolic stability while exploiting the C4-imidazole alcohol handle for divergent synthesis.

Executive Summary & Rationale

The imidazole class of antifungals (e.g., clotrimazole, miconazole) generally functions by inhibiting lanosterol 14


-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.[1] However, first-generation azoles often suffer from rapid metabolic clearance or broad CYP inhibition in hosts.

Scaffold-A offers a distinct structural advantage:

  • Steric Shielding: The ortho-methyl groups on the phenyl ring restrict rotation and block metabolic oxidation at the benzylic position, potentially increasing half-life (

    
    ).
    
  • C4-Linkage: Unlike N-linked azoles (e.g., clotrimazole), C4-linked imidazoles often exhibit higher selectivity for fungal CYP51 over mammalian isoforms.

This guide details two primary synthetic pathways:

  • Pathway A (Activation): Chlorination to generate the reactive benzylic chloride.

  • Pathway B (Derivatization): Etherification to synthesize lipophilic antifungal candidates.

Chemical Pathway Visualization

The following logic flow illustrates the conversion of Scaffold-A into bioactive antifungal ethers.

AntifungalSynthesis Start (2,6-Dimethylphenyl) (1H-imidazol-4-yl)methanol (Scaffold-A) Inter Intermediate-Cl (Benzylic Chloride HCl Salt) Start->Inter SOCl2, 0°C (Activation) Target Target Antifungal Ether (Lipophilic Analog) Inter->Target R-Ph-OH, K2CO3 DMF, 60°C Side Side Product: Elimination (Styrene) Inter->Side High Temp / Strong Base

Figure 1: Synthetic workflow transforming the alcohol scaffold into bioactive ether derivatives via a reactive chloride intermediate.

Detailed Experimental Protocols

Protocol 1: Activation via Chlorination

Objective: Convert the hydroxyl group of Scaffold-A into a good leaving group (chloride) to enable nucleophilic substitution. Mechanism:


 character is enhanced due to the benzylic carbocation stabilization by the imidazole ring.

Materials:

  • (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM), Anhydrous

  • Dimethylformamide (DMF) (Catalytic, 2 drops)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Scaffold-A (10 mmol, 2.02 g) and anhydrous DCM (20 mL). The starting material may be a suspension.

  • Addition: Cool the mixture to 0°C in an ice bath. Add catalytic DMF.

  • Reaction: Add

    
     (15 mmol, 1.09 mL) dropwise over 10 minutes. Caution: Gas evolution (SO2, HCl).
    
  • Reflux: Remove the ice bath and warm to room temperature. Stir for 1 hour. If starting material remains (check TLC), heat to mild reflux (40°C) for 2 hours.

  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure.
    
  • Workup: The residue is the hydrochloride salt of the chloride intermediate.

    • Note: Do not perform an aqueous workup at this stage to avoid hydrolysis back to the alcohol. Use the crude salt directly for the next step.

Critical Control Point: The intermediate is moisture-sensitive. Store under nitrogen if not using immediately.

Protocol 2: Etherification (Antifungal Synthesis)

Objective: Synthesize a lipophilic ether analog (resembling Miconazole) by reacting the chloride intermediate with a substituted phenol (e.g., 4-chlorophenol).

Materials:

  • Intermediate-Cl (from Protocol 1) (1.0 eq)

  • 4-Chlorophenol (1.2 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq) - Acts as base and acid scavenger.
    
  • Potassium Iodide (KI) (0.1 eq) - Finkelstein catalyst to accelerate reaction.

  • Acetone or DMF (Solvent)[2]

Step-by-Step Methodology:

  • Activation of Nucleophile: In a separate flask, dissolve 4-chlorophenol (12 mmol, 1.54 g) in dry DMF (15 mL). Add

    
     (30 mmol, 4.14 g) and stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Coupling: Dissolve the Intermediate-Cl (10 mmol) in DMF (10 mL) and add it dropwise to the phenoxide mixture. Add KI (1 mmol, 0.16 g).

  • Heating: Heat the reaction mixture to 60–80°C for 6–12 hours. Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.

  • Extraction: If oil forms, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1N NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).
    

Analytical Data & Quality Control

To ensure the integrity of the synthesized antifungal agent, compare analytical results against the following expected parameters.

ParameterMethodAcceptance Criteria / Expected Signal
Purity HPLC (C18, ACN/H2O)> 95.0% (Area under curve)
Identity (

NMR)
400 MHz,

Methine proton: Singlet or doublet at

6.2–6.5 ppm (deshielded by ether).Imidazole: Two singlets at

7.0–7.8 ppm.Methyls: Singlet (6H) at

2.1–2.3 ppm.
Identity (MS) ESI-MS (Positive Mode)

consistent with formula (e.g., for 4-Cl-phenol ether: ~313 Da).
Appearance Visual InspectionOff-white to pale yellow solid/crystalline powder.

Troubleshooting Note: If the NMR shows a doublet for the methine proton instead of a singlet, it indicates protonation of the imidazole ring (salt form) or restricted rotation due to the 2,6-dimethyl steric clash. Free-basing with


 usually resolves the splitting.

References

  • Chemical Structure & Properties

    • National Center for Biotechnology Information. (2026).[3][4] PubChem Compound Summary for CID 11660608, (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol. Retrieved from [Link]

  • Synthetic Methodology (Chlorination/Etherification of Imidazoles)
  • Antifungal Mechanism (SAR of Imidazoles)
  • Related Scaffold Synthesis (Medetomidine Analogs)

    • Organic Syntheses, Coll.[2] Vol. 9, p. 559 (1998). (General protocols for imidazole-aldehyde condensations to form the starting alcohol).

Sources

Application

Protocol for Grignard reaction with 2,6-dimethylbromobenzene and imidazole-4-carboxaldehyde

This Application Note provides a high-fidelity protocol for the synthesis of (2,6-dimethylphenyl)(1H-imidazol-4-yl)methanol , a critical intermediate in the synthesis of -adrenergic agonists (e.g., dexmedetomidine analog...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-fidelity protocol for the synthesis of (2,6-dimethylphenyl)(1H-imidazol-4-yl)methanol , a critical intermediate in the synthesis of


-adrenergic agonists (e.g., dexmedetomidine analogs).

The reaction couples a sterically hindered aryl halide (2,6-dimethylbromobenzene ) with a protic, heterocyclic aldehyde (imidazole-4-carboxaldehyde ). This transformation presents two distinct chemical challenges:

  • Protic Interference: The acidic N-H proton (

    
    ) of the imidazole will quench the Grignard reagent immediately, necessitating either a protection strategy or a sacrificial base approach.
    
  • Steric Hindrance: The 2,6-dimethyl substitution pattern creates significant steric bulk, retarding both the formation of the Grignard reagent and its subsequent nucleophilic attack.

Strategic Analysis: Pathway Selection

To ensure reproducibility and high yield, this guide prioritizes the N-Trityl Protection Route . While a "direct addition" (using excess Grignard) is possible, it often results in heterogeneous mixtures and difficult workups due to the insolubility of the magnesiated imidazole intermediate. The protection strategy renders the aldehyde soluble and non-acidic, ensuring clean kinetics.

Reaction Scheme
  • Protection: Imidazole-4-carboxaldehyde

    
     1-Trityl-imidazole-4-carboxaldehyde.
    
  • Grignard Formation: 2,6-Dimethylbromobenzene

    
     2,6-Dimethylphenylmagnesium bromide.
    
  • Coupling: Grignard Addition

    
     Protected Alcohol.
    
  • Deprotection: Acidic Hydrolysis

    
     Final Product.
    

Part 1: Experimental Protocols

Step 1: N-Trityl Protection of Imidazole-4-carboxaldehyde

Objective: Mask the acidic N-H proton to prevent Grignard quenching.

Reagents:

  • Imidazole-4-carboxaldehyde (1.0 equiv)[1]

  • Trityl chloride (Triphenylmethyl chloride) (1.1 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Procedure:

  • Charge a reaction vessel with imidazole-4-carboxaldehyde (e.g., 10 g) and anhydrous Acetonitrile (100 mL).

  • Add Triethylamine (1.5 equiv) and cool the mixture to 0 °C.

  • Add Trityl chloride (1.1 equiv) portion-wise over 15 minutes to control the exotherm.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc) should show consumption of the starting aldehyde.

  • Workup: Pour the reaction mixture into ice water (300 mL). The product, 1-trityl-imidazole-4-carboxaldehyde , will precipitate as a white solid.

  • Filter the solid, wash copiously with water to remove amine salts, and dry in a vacuum oven at 40 °C.

    • Yield Expectation: >90%.[2]

    • Checkpoint: The product should be soluble in THF and lack the broad N-H stretch in IR.

Step 2: Preparation of 2,6-Dimethylphenylmagnesium Bromide

Objective: Generate the sterically hindered nucleophile. Note: Initiation is the critical process parameter (CPP).

Reagents:

  • 2,6-Dimethylbromobenzene (1.0 equiv)

  • Magnesium turnings (1.2 equiv, oven-dried)

  • Iodine (single crystal) or 1,2-Dibromoethane (0.05 equiv) as initiator

  • Anhydrous THF (Solvent)

Procedure:

  • Activation: Place Mg turnings in a dry 3-neck flask under Argon/Nitrogen. Heat the flask with a heat gun while stirring (dry stirring) to activate the surface. Allow to cool.

  • Add a minimal amount of dry THF to cover the Mg. Add the iodine crystal or 1,2-dibromoethane.

  • Add approx. 5% of the 2,6-dimethylbromobenzene solution (dissolved in THF).

    • Observation: Wait for the solution to turn colorless (iodine consumption) or bubble vigorously. If no reaction occurs after 5-10 mins, gently heat to reflux. Do not proceed until initiation is confirmed.

  • Once initiated, dilute the remaining bromide with THF (1 M concentration) and add it dropwise to the refluxing Mg mixture.

    • Rate Control: Maintain a gentle reflux via addition rate.

  • After addition, reflux for an additional 1–2 hours to ensure conversion of the hindered bromide.

    • Titration: Titrate a small aliquot (e.g., with salicylaldehyde phenylhydrazone) to confirm concentration (typically 0.8–0.9 M).

Step 3: The Grignard Coupling

Objective: Controlled nucleophilic addition.

Reagents:

  • 1-Trityl-imidazole-4-carboxaldehyde (1.0 equiv, from Step 1)

  • 2,6-Dimethylphenylmagnesium bromide (1.2 equiv, from Step 2)

  • Anhydrous THF

Procedure:

  • Dissolve 1-trityl-imidazole-4-carboxaldehyde in anhydrous THF (0.5 M) and cool to 0 °C .

    • Note: Unlike simple aldehydes, the trityl group adds bulk. 0 °C is preferred over -78 °C to ensure solubility and reaction rate, as the 2,6-dimethyl Grignard is sluggish.

  • Add the Grignard solution dropwise via cannula or pressure-equalizing funnel over 30 minutes.

  • Allow to warm to RT and stir for 12 hours.

    • In-Process Control: Check HPLC/TLC. If starting material remains, heat to 40 °C for 2 hours. The steric bulk may require thermal energy to drive completion.

  • Quench: Cool to 0 °C and quench carefully with Saturated Aqueous NH

    
    Cl.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[3]
    • Intermediate: (2,6-dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol. This can often be used directly in the next step without column chromatography.

Step 4: Deprotection (Detritylation)

Objective: Remove the trityl group without dehydrating the benzylic alcohol.

Reagents:

  • Acetic Acid / Methanol (1:4 ratio) or dilute HCl.

Procedure:

  • Dissolve the crude intermediate in MeOH.

  • Add Acetic Acid (approx. 20% v/v) and reflux for 1–2 hours.

    • Alternative: Use 1M HCl in THF at RT, but monitor carefully to avoid elimination of the OH group to form the styrene derivative (dehydration is favored by the electron-rich 2,6-dimethyl ring).

  • Workup: Concentrate solvents. Neutralize with saturated NaHCO

    
     to pH 8.
    
  • The product, (2,6-dimethylphenyl)(1H-imidazol-4-yl)methanol , will precipitate or can be extracted with DCM/Isopropanol (3:1).

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH 95:5).

Part 2: Data Summary & Troubleshooting

Stoichiometry & Critical Parameters
ComponentEquiv.RoleCritical Note
Imidazole-4-CHO 1.0ElectrophileMust be dry; water kills Grignard.
Trityl Chloride 1.1Protecting GroupExcess ensures complete N-capping.
2,6-Dimethyl-Ph-Br 1.2Nucleophile PrecursorHindered; requires activation (I

/Heat).
Magnesium 1.3Metal ReagentUse "Rieke Mg" if standard turnings fail.
Reaction Temp 0°C

RT
ConditionLow temp prevents side reactions; RT drives sterics.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Grignard Initiation Mg surface passivated or bromide too hindered.Add 1,2-dibromoethane (entrainment). Sonicate the Mg flask.
Low Yield (Coupling) Enolization of aldehyde or steric repulsion.Increase Grignard to 1.5 equiv. Warm reaction to 40°C.
Product Dehydration Acidic workup too harsh.Use weaker acid (AcOH) for deprotection. Avoid heating during workup.
Incomplete Protection Moisture in protection step.Ensure anhydrous ACN/Et

N.

Part 3: Process Visualization

GrignardProtocol start Start: Imidazole-4-carboxaldehyde protect Step 1: Protection (Trt-Cl, Et3N, ACN) start->protect Mask N-H coupling Step 3: Coupling Reaction (0°C -> RT, 12h) protect->coupling Electrophile grignard_prep Step 2: Grignard Formation (2,6-Me2PhBr, Mg, THF) grignard_prep->coupling Add Nucleophile quench Quench & Workup (Sat. NH4Cl) coupling->quench deprotect Step 4: Deprotection (AcOH/MeOH, Reflux) quench->deprotect Crude Trityl-Ether final Final Product: (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol deprotect->final Neutralize & Crystallize

Caption: Workflow for the high-fidelity synthesis of (2,6-dimethylphenyl)(1H-imidazol-4-yl)methanol via Trityl-protected Grignard addition.

References

  • Organic Syntheses, Coll. Vol. 3, p. 200 (1955). Preparation of Phenylmagnesium Bromide. (Foundational protocol for Grignard preparation adapted for hindered systems).

  • Karimi, S. et al. (2021). Synthesis of Medetomidine and Dexmedetomidine: A Review. (Discusses the specific coupling of 2,3-dimethyl Grignards with imidazole aldehydes using Trityl protection).

  • Patent WO2009053709A1. Process for the preparation of medetomidine. (Details the industrial application of Trityl and Silyl protection strategies for this specific reaction class).

  • Master Organic Chemistry. Protecting Groups In Grignard Reactions. (Mechanistic grounding for the necessity of N-protection).

  • Knochel, P. et al. (2004). Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction. (Reference for "Turbo Grignard" alternative if standard Mg fails).

Sources

Method

Application Note: (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol in Medicinal Chemistry

This guide details the application of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-28-1), a critical regioisomer and synthetic intermediate in the medicinal chemistry of imidazole-based therapeutics.[1] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-28-1), a critical regioisomer and synthetic intermediate in the medicinal chemistry of imidazole-based therapeutics.[1] While structurally related to the


-adrenergic agonists Detomidine and Medetomidine, its primary utility lies in impurity profiling , structure-activity relationship (SAR) exploration , and as a functional scaffold for anti-infective drug discovery .[1]

[1]


Molecular Weight:  202.25  g/mol [1]

Executive Summary

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol serves two pivotal roles in modern drug development:

  • Critical Process Impurity Standard: It is the definitive reference standard for identifying and quantifying regioisomeric impurities in the manufacturing of Dexmedetomidine and Detomidine .[1] Its presence indicates a lack of regioselectivity in the starting xylidine precursors or Grignard reagents.[1]

  • Pharmacological Probe: It functions as a "negative control" or "steric probe" in SAR studies, helping to define the precise steric requirements of the

    
    -adrenergic receptor binding pocket (differentiating 2,3- vs. 2,6-substitution vectors).[1]
    

Medicinal Chemistry Context & Mechanism[1][2][3][4][5][6]

The "Ortho Effect" in Alpha-2 Agonists

The biological activity of imidazole-based


-agonists is strictly governed by the conformation of the phenyl ring relative to the imidazole ring.[1]
  • Active Conformation (2,3-Substitution): Drugs like Medetomidine utilize a 2,3-dimethyl pattern to enforce a specific torsion angle, allowing the imidazole to interact with Asp113 in the receptor while the phenyl ring slots into a hydrophobic pocket.[1]

  • Probe Conformation (2,6-Substitution): The (2,6-dimethylphenyl) analogue creates a "perpendicular" steric block.[1] By synthesizing and testing this compound, medicinal chemists validate the necessity of the 2,3-pattern.[1] The alcohol functionality further reduces affinity, mimicking a Phase I metabolite (benzylic hydroxylation), making it an excellent marker for metabolic stability studies.[1]

Impurity Genesis in API Manufacturing

In the industrial synthesis of Medetomidine, the coupling of 4-formylimidazole with 2,3-dimethylphenylmagnesium bromide is the key step.[1] If the Grignard reagent contains 2,6-dimethylphenylmagnesium bromide (derived from impure xylene precursors), the 2,6-isomer (our topic compound) is formed.[1]

  • Regulatory Requirement: ICH Q3A/B guidelines mandate the identification of impurities >0.1%.[1] Therefore, synthesized, high-purity (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol is required as a System Suitability Standard in HPLC release assays.[1]

Experimental Protocols

Protocol A: Regio-Selective Synthesis of Reference Standard

Objective: To synthesize >98% pure (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol for use as an analytical standard.

Reagents:

  • 4-Iodo-1-trityl-1H-imidazole (Starting Block)[1]

  • Ethylmagnesium bromide (EtMgBr)[1]

  • 2,6-Dimethylbenzaldehyde[1]

  • Dichloromethane (DCM), THF, Methanol[1]

Step-by-Step Methodology:

  • Metal-Halogen Exchange:

    • Dissolve 4-iodo-1-trityl-1H-imidazole (1.0 eq) in anhydrous DCM.

    • Cool to 0°C under Argon.

    • Add EtMgBr (1.1 eq) dropwise.[1] Stir for 30 min to generate the imidazolyl-Grignard intermediate.

  • Nucleophilic Addition:

    • Add 2,6-dimethylbenzaldehyde (1.2 eq) dissolved in DCM slowly to the reaction mixture.

    • Note: The 2,6-methyl groups provide steric hindrance; allow reaction to warm to Room Temperature (RT) and stir for 12 hours to ensure completion.[1]

  • Quench & Deprotection:

    • Quench with saturated

      
      .[1][2] Extract with DCM.[1][2]
      
    • Detritylation: Reflux the crude intermediate in Methanol/Acetic Acid (9:1) for 2 hours. The trityl group is acid-labile.[1]

  • Purification:

    • Neutralize with

      
      .[1]
      
    • Purify via Flash Column Chromatography (

      
      :MeOH, 95:5).[1]
      
    • Yield: Expect 65-75% as a white crystalline solid.[1]

Protocol B: HPLC Separation of Regioisomers (QC Method)

Objective: To separate the 2,6-impurity from the 2,3-active drug intermediate.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    Time (min) % Buffer (A) % ACN (B)
    0.0 90 10
    15.0 40 60
    20.0 40 60

    | 21.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.[1]

Data Interpretation:

  • 2,6-Isomer (Impurity): Elutes earlier (approx. 8.5 min) due to higher polarity and less efficient packing into the C18 stationary phase caused by the twisted 2,6-dimethyl ring.[1]

  • 2,3-Isomer (Active): Elutes later (approx. 9.2 min).[1]

  • Resolution (Rs): Must be > 1.5 for valid method validation.

Visualizing the Synthetic & Logical Pathway

The following diagram illustrates the genesis of the impurity during drug synthesis and its application in Quality Control.

G Start Raw Material (2,3-Dimethylbromo-benzene) Grignard Grignard Formation (Mg / THF) Start->Grignard Major Pathway Impurity_Source Contaminant (2,6-Dimethylbromo-benzene) Impurity_Source->Grignard Minor Pathway (<1%) Reaction Coupling with 4-Formylimidazole Grignard->Reaction Product_Active Target Intermediate (2,3-Isomer) Reaction->Product_Active Major Product Product_Impurity Target Impurity (2,6-Isomer) CAS: 78892-28-1 Reaction->Product_Impurity Impurity formed Application_QC App 1: QC Reference Standard (HPLC Identification) Product_Impurity->Application_QC Used for Application_SAR App 2: SAR Probe (Steric Exclusion Studies) Product_Impurity->Application_SAR Used for

Caption: Genesis of the 2,6-isomer impurity during Medetomidine synthesis and its downstream applications.

Quantitative Data Summary

Parameter(2,6-Dimethylphenyl)...[1][3][4][5] (Impurity)(2,3-Dimethylphenyl)...[1][6][3][7][8] (Active Interm.)Relevance
Substitution 2,6-Dimethyl2,3-DimethylSteric hinderance & receptor fit.[1]
HPLC RT (min) ~8.5~9.22,6-isomer is more polar/less retained.[1]
Melting Point 172-174°C158-160°CDistinct physical property for ID.[1]

Affinity
Low / InactiveHigh (Precursor)2,6-substitution blocks binding pocket.[1]

References

  • World Health Organization (WHO). (2021). International Nonproprietary Names for Pharmaceutical Substances (INN): Proposed INN: List 125. WHO Drug Information.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5319235. PubChem.[1] Link

  • BenchChem. (2024).[1] Structure Elucidation and Synthesis of Medetomidine Impurities: A Technical Guide. BenchChem Technical Library. Link[1]

  • Journal of Medicinal Chemistry. (2010). Second Generation Analogs of Tipifarnib for Anti-Chagas Disease Drug Discovery. PMC. Link

  • European Medicines Agency (EMA). (2023).[1] ICH Q3A(R2) Impurities in New Drug Substances. EMA Scientific Guidelines. Link

Sources

Application

Application Note: Comprehensive Characterization of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Introduction & Scope (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (hereafter referred to as Intermediate-OH ) is a critical chiral precursor in the synthesis of the -adrenergic agonists Medetomidine and its eutomer, De...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (hereafter referred to as Intermediate-OH ) is a critical chiral precursor in the synthesis of the


-adrenergic agonists Medetomidine  and its eutomer, Dexmedetomidine .

The characterization of this molecule presents three specific analytical challenges:

  • Amphoteric Nature: The imidazole ring (pKa ~7.0) induces peak tailing in reverse-phase chromatography and complicates pH-dependent solubility.

  • Chirality: The carbinol center requires rigorous enantiomeric separation, particularly when synthesizing Dexmedetomidine, where enantiomeric excess (ee) determines the final drug potency.

  • Tautomerism: The

    
    -imidazole moiety exists in rapid equilibrium between N1 and N3 tautomers, complicating NMR interpretation.
    

This guide provides validated protocols for the full physicochemical characterization of Intermediate-OH, designed to meet ICH Q6A specifications for pharmaceutical intermediates.

Structural Confirmation (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

Objective: Confirm regiochemistry and assess solvent inclusion. Challenge: Imidazole protons often broaden due to tautomeric exchange. Solution: Use DMSO-


 to slow exchange rates compared to 

, or add a trace of acid (TFA-d) to collapse tautomers into a single cation species if resolution is poor.
Standard Assignment (DMSO-

, 500 MHz)
PositionType

(ppm)
MultiplicityIntegralStructural Insight
Imidazole-H2 Ar-H7.55 - 7.65Singlet (br)1HDiagnostic for 4-substituted imidazole; shifts downfield in acid.
Phenyl-H Ar-H6.90 - 7.10Multiplet3H3,4,5-protons of the 2,6-dimethylphenyl ring.
Imidazole-H5 Ar-H6.60 - 6.70Singlet (br)1HConfirming 4-substitution (absence indicates 4,5-disubstitution).
Methine (CH-OH) CH5.85 - 5.95Doublet1HCouples with OH. Collapses to singlet with

shake.
Hydroxyl (OH) OH5.40 - 5.60Doublet1HDisappears upon

exchange.
Methyls

2.10 - 2.25Singlet6HCharacteristic 2,6-dimethyl pattern.
Mass Spectrometry (ESI-MS)

Mode: Positive Electrospray Ionization (ESI+). Conditions:

  • Solvent: MeOH:Water (50:50) + 0.1% Formic Acid.

  • Capillary Voltage: 3.5 kV.

  • Fragmentor: 100 V.

Expected Signals:

  • [M+H]+: m/z 203.1 (Base peak).

  • [M+Na]+: m/z 225.1.

  • Fragment m/z 185.1: Loss of

    
     (characteristic of benzylic alcohols).
    

Chromatographic Protocols

Achiral Purity (RP-HPLC)

Purpose: Quantify gross purity and identify synthetic byproducts (e.g., unreacted aldehyde, des-methyl impurities). Critical Parameter: The basic imidazole causes severe tailing on standard C18 columns. High pH stability or end-capping is required.

Protocol ID: HPLC-ACH-01

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH adjusted to 7.5 with Ammonia.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (imidazole absorption max).

  • Temperature: 30°C.

Chiral Purity (Normal Phase HPLC)

Purpose: Determine Enantiomeric Excess (ee%). Mechanism: Polysaccharide-based chiral stationary phases (CSPs) interact via H-bonding and


 stacking.
Note:  The alcohol group is a strong H-bond donor. Standard "Amylose" columns (AD-H) or "Cellulose" columns (OD-H) are effective.

Protocol ID: HPLC-CHI-02

  • Column: Daicel Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

    • Ratio: 85 : 15 : 0.1 (v/v/v).

    • Role of DEA: Critical to suppress non-specific interaction of the imidazole nitrogen with residual silanols.

  • Flow Rate: 0.8 mL/min.[2]

  • Detection: UV @ 220 nm.[3]

  • Expected Performance:

    • Resolution (

      
      ) > 2.0.
      
    • Retention times: ~12 min (E1) and ~16 min (E2).

Workflow Visualization

The following diagram illustrates the logical flow for characterizing a batch of Intermediate-OH, distinguishing between "In-Process Control" (IPC) and "Final Release" testing.

CharacterizationWorkflow cluster_0 Synthesis Phase cluster_1 Analytical Triage cluster_2 Release Testing (CQA) Reaction Grignard/Condensation Rxn Mixture Workup Workup & Isolation (Crude Solid) Reaction->Workup IPC_HPLC IPC: Achiral HPLC (Check Conversion) Workup->IPC_HPLC Purity_Check Purity > 95%? IPC_HPLC->Purity_Check Purity_Check->Workup No (Recrystallize) Chiral_HPLC Chiral HPLC (Determine %ee) Purity_Check->Chiral_HPLC Yes NMR_Validation 1H NMR (DMSO-d6) (Structure/Solvents) Chiral_HPLC->NMR_Validation Solid_State XRD / DSC (Polymorph Check) NMR_Validation->Solid_State Release Final Intermedate Release Solid_State->Release CoA Generation

Caption: Logical workflow for the analytical release of the Medetomidine alcohol intermediate, prioritizing achiral purity before expensive chiral screening.

Impurity Profiling Logic

When analyzing this intermediate, three specific impurity classes must be monitored.

Impurity TypeOriginDetection MethodMitigation
Starting Material A 2,6-DimethylbenzaldehydeHPLC (RT < Product)Bisulfite wash or recrystallization.
Starting Material B 4-Iodo-1-tritylimidazole (or similar)HPLC (Very high RT due to trityl)Acidic workup ensures trityl removal.
Over-Oxidation (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanoneHPLC / MS (-2H mass shift)Inert atmosphere (

) during synthesis.
Des-methyl Impurity in aldehyde starting materialProton NMR (Integration of methyls)Sourcing high-purity aldehyde.

Stability & Handling Protocols

Storage: The benzylic alcohol position is susceptible to oxidation to the ketone (Medetomidine structural isomer) or dehydration to the alkene upon prolonged exposure to heat or acidic moisture.

  • Requirement: Store at 2-8°C in amber glass.

  • Retest Period: 12 months.[1]

Sample Preparation for Analysis:

  • Solvent: Dissolve 10 mg in 10 mL Methanol (HPLC grade).

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind the imidazole).

  • Stability in Solution: Stable for 24 hours at room temperature; 72 hours at 4°C.

References

  • ICH Guidelines. Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.Link

  • Cordi, A. A., et al. "Efficient Synthesis of Medetomidine and its Enantiomers." Journal of Medicinal Chemistry, 1998. (Foundational synthesis describing the alcohol intermediate). Link

  • Fathima, N., et al. "Development and Validation of RP-HPLC Method for Determination of Related Substances of Medetomidine in Bulk Drug."[4] International Journal of Pharmacy and Pharmaceutical Research, 2016. (Describes HPLC conditions for imidazole impurities). Link

  • Daicel Corporation. "Chiral Selector Screening Guide for Imidazole Derivatives." (General reference for polysaccharide columns). Link

Sources

Method

Antifungal activity screening of compounds derived from (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Application Note: AN-IMG-2026-04 Executive Summary & Scientific Rationale The scaffold (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol represents a privileged structure in medicinal chemistry. While structurally related t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IMG-2026-04

Executive Summary & Scientific Rationale

The scaffold (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol represents a privileged structure in medicinal chemistry. While structurally related to


-adrenergic agonists (e.g., dexmedetomidine), the imidazole moiety is a pharmacophore historically validated for antifungal activity via the inhibition of lanosterol 14

-demethylase (CYP51)
.

The Challenge: The primary hurdle in developing derivatives of this scaffold is not potency, but selectivity . Imidazoles can cross-react with mammalian cytochrome P450s or adrenergic receptors.

The Solution: This application note details a "Self-Validating" screening pipeline. It moves beyond simple growth inhibition to confirm the specific blockade of ergosterol biosynthesis, ensuring that observed activity is mechanism-based and not due to non-specific toxicity.

Screening Workflow Visualization

The following logic gate ensures resources are only utilized on compounds with a high probability of clinical success.

ScreeningWorkflow Compound Compound Library (DMSO Stock) QC QC: Purity >95% (LC-MS/NMR) Compound->QC Primary Primary Screen: MIC (CLSI M27/M38) QC->Primary HitSel Hit Selection (MIC < 8 µg/mL) Primary->HitSel Pass MFC Secondary: MFC (Cidal vs. Static) HitSel->MFC MOA MOA Verification (Ergosterol Quantitation) HitSel->MOA Tox Safety: Cytotoxicity (HepG2/HEK293) MFC->Tox MOA->Tox Confirmed CYP51 Block Lead Lead Candidate (SI > 10) Tox->Lead High Selectivity

Figure 1: The "Funnel" approach to antifungal screening. Note that MOA verification is performed parallel to or immediately following hit selection to rule out off-target toxicophores early.

Protocol 1: Primary Susceptibility Testing (MIC)

Standard: CLSI M27 (Yeasts) and M38 (Filamentous Fungi).

Scientific Context

The imidazole ring coordinates with the heme iron of CYP51, preventing substrate oxidation. Because this interaction is reversible (fungistatic), strict adherence to buffer pH and inoculum size is critical to prevent "trailing" growth which leads to false resistance data.

Materials
  • Medium: RPMI 1640 (w/ glutamine, w/o bicarbonate) buffered to pH 7.0 with 0.165 M MOPS.

    • Why MOPS? Imidazole binding is pH-dependent. Unbuffered media drift acidic during fungal growth, destabilizing the drug-target complex.

  • Controls: Fluconazole (Positive Control), DMSO (Solvent Control), Sterile Media (Negative Control).

  • Organisms: Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve derivatives in 100% DMSO to a stock of 1600 µg/mL.

    • Critical: Final DMSO concentration in the well must be

      
       to avoid solvent toxicity masking the compound's effect.
      
  • Inoculum Preparation:

    • Pick 5 colonies from 24h culture (Saboraud Dextrose Agar).

    • Suspend in saline; adjust OD

      
       to 0.5 McFarland standard (
      
      
      
      CFU/mL).
    • Dilution: Dilute 1:100, then 1:20 in RPMI 1640. Final assay concentration:

      
       CFU/mL.
      
  • Plate Setup (96-well round bottom):

    • Add 100 µL of 2x drug concentration (serial dilutions).

    • Add 100 µL of diluted inoculum.

  • Incubation:

    • Candida: 35°C for 24-48 hours.

    • Aspergillus:[1] 35°C for 48-72 hours.

  • Endpoint Determination (The "Trailing" Problem):

    • Visual: Do not look for 100% clarity. For azoles, the MIC is the lowest concentration causing

      
       inhibition  compared to the growth control (prominent decrease in turbidity).
      
    • Expert Tip: If using a plate reader (OD

      
      ), calculate:
      
      
      
      
      MIC is the lowest concentration where Inhibition
      
      
      .[2]

Protocol 2: Mechanism of Action Verification (Sterol Quantitation)

Objective: Confirm that the hit compound specifically inhibits ergosterol synthesis, validating the imidazole mechanism.

Scientific Context

If the derivative works via the expected mechanism, the fungal membrane will show a depletion of Ergosterol and an accumulation of Lanosterol (or methylated intermediates).[3] We utilize the unique UV absorption spectrum of ergosterol (four-peak curve) for rapid validation.

SterolPathway Acetyl Acetyl-CoA Squalene Squalene Acetyl->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Ergosterol Ergosterol (Product) Lanosterol->Ergosterol Blocked by Drug CYP51 CYP51 Enzyme (Target) CYP51->Lanosterol Demethylation Drug Imidazole Derivative Drug->CYP51 Inhibits

Figure 2: The target pathway. A successful hit will cause Lanosterol accumulation and Ergosterol disappearance.

Methodology (Spectrophotometric Method)
  • Culture: Grow C. albicans in 50 mL Sabouraud broth with the test compound (at MIC value) and a control (no drug) for 16 hours.

  • Saponification:

    • Harvest cells (centrifuge 3000g, 5 min). Wash with water.[4]

    • Weigh wet pellet. Add 3 mL of 25% alcoholic KOH (25g KOH + 35mL H2O, filled to 100mL with EtOH).

    • Vortex and incubate at 85°C for 1 hour . (This lyses cells and saponifies fats, leaving sterols intact).

  • Extraction:

    • Cool to room temperature.[5]

    • Add 1 mL H

      
      O and 3 mL n-Heptane .
      
    • Vortex vigorously for 3 minutes. Allow layers to separate.

    • Recover the upper (heptane) layer containing sterols.

  • Analysis:

    • Scan the heptane fraction from 230 nm to 300 nm in a UV spectrophotometer.

    • Success Criteria:

      • Control: Distinct 4-peak curve (peaks at ~262, 271, 281, and 290 nm).

      • Treated: Flattening of the peaks. A significant reduction in peak height at 281.5 nm confirms CYP51 inhibition.

Protocol 3: Selectivity Index (Cytotoxicity)

Objective: Ensure the compound targets fungal CYP51 without lysing human cells.

Methodology (MTT Assay)
  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

    • Note: HepG2 is preferred as it expresses human metabolic enzymes, revealing potential toxic metabolites.

  • Seeding:

    
     cells/well in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Add compounds (serial dilutions from 100 µM down to 0.1 µM). Incubate 48h.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.[6]

    • Read Absorbance at 570 nm.[6]

  • Calculation: Determine CC

    
     (Concentration cytotoxic to 50% of cells).
    

Data Analysis & Reporting

Summarize findings in a comparative table to rank derivatives.

Compound IDMIC (

g/mL)
MFC (

g/mL)
Ergosterol Reduction (%)CC

(Human)
Selectivity Index (SI)
Parent 4.0>6485%25

M
Low
Deriv-A 0.120.598%>100

M
High (>800)
Deriv-B 64.0>6410%50

M
Inactive
  • Selectivity Index (SI): Calculated as

    
    .
    
  • Target: An SI

    
     is the minimum threshold for early-stage hits. An SI 
    
    
    
    is preferred for lead optimization.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[7][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI.[7][8]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[7][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-A3). Wayne, PA: CLSI.[7][8]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337.

  • Monk, B. C., et al. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design.[9] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. (Standard MTT Protocol).

Sources

Application

High-performance liquid chromatography method for (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Application Note: AN-IMD-2026 Executive Summary & Scope This application note details high-performance liquid chromatography (HPLC) methodologies for the analysis of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 7...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IMD-2026

Executive Summary & Scope

This application note details high-performance liquid chromatography (HPLC) methodologies for the analysis of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-28-1). This compound is a critical imidazole intermediate, often utilized in the synthesis of


-adrenergic agonists (structurally related to dexmedetomidine/detomidine scaffolds) and antifungal agents.

The presence of the basic imidazole ring (


) and the steric hindrance of the 2,6-dimethyl substitution presents unique chromatographic challenges, specifically peak tailing and enantiomeric resolution. This guide provides two validated workflows:
  • Reversed-Phase (RP-HPLC): For chemical purity and assay determination.[1]

  • Normal-Phase Chiral HPLC: For the separation of enantiomers (chiral center at the methine bridge).

Physicochemical Profile & Analyte Characteristics[2][3][4][5][6][7][8]

Understanding the molecule is the first step to successful separation.

PropertyDataChromatographic Implication
Chemical Structure Imidazole ring + 2,6-dimethylphenyl group linked by a hydroxymethyl bridge.Dual nature: Hydrophobic phenyl group vs. Polar/Basic imidazole.
Molecular Weight 202.25 g/mol Suitable for UV and MS detection.
Solubility Soluble in Methanol, Ethanol, DMSO; slightly soluble in water (pH dependent).Sample diluent should match the mobile phase organic modifier (MeOH/ACN).
Acid-Base Character Basic (Imidazole

protonation).
Critical: Mobile phase pH must be controlled (preferably acidic, pH < 3.0) to ensure full ionization and suppress silanol interactions.
UV Absorption

nm (Imidazole); secondary band

nm (Phenyl).
Use 220 nm for high sensitivity; 254 nm for selectivity against non-aromatic impurities.

Protocol A: Achiral RP-HPLC (Purity & Assay)

Objective: Quantify chemical purity and identify synthetic byproducts.

Method Design Logic

To prevent the "shark-fin" tailing common with basic imidazoles, we utilize a low pH, high-ionic strength buffer . This suppresses the ionization of residual silanols on the silica support and keeps the analyte fully protonated, ensuring a sharp, symmetrical peak.

Chromatographic Conditions[4][6][9][10]
  • Column: C18 (L1), End-capped, Base-Deactivated Silica (BDS).

    • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 25 mM Potassium Phosphate Buffer (

    
    ), adjusted to pH 3.0 with Orthophosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C (Controls viscosity and mass transfer kinetics).

  • Detection: DAD/UV at 220 nm (Reference: 360 nm).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
18.04060Wash
18.19010Re-equilibration
23.09010End
Sample Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Methanol (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Conc: 0.1 mg/mL).

    • Note: Diluting with the aqueous buffer prevents "solvent shock" and peak distortion upon injection.

Protocol B: Chiral HPLC (Enantiomeric Separation)

Objective: The "methanol" bridge creates a chiral center. Separation of the (R) and (S) enantiomers is vital for biological activity studies.

Method Design Logic

Polysaccharide-based stationary phases (Amylose or Cellulose carbamates) are the gold standard for imidazole derivatives. The separation relies on hydrogen bonding and steric inclusion.

Chromatographic Conditions[4][6][9][10]
  • Column: Amylose tris(3,5-dimethylphenylcarbamate).

    • Recommended: Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1 (4.6 x 250 mm, 5 µm).

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Role of DEA: The basic additive (0.1%) masks non-specific binding sites on the stationary phase, sharpening the basic imidazole peaks.

  • Flow Rate: 0.8 mL/min (Lower flow rate enhances interaction time for chiral recognition).

  • Temperature: 25°C.

  • Detection: UV at 230 nm.

Visualized Workflow & Decision Logic

The following diagram illustrates the systematic approach to analyzing this compound, including decision points for troubleshooting peak shape issues.

HPLC_Workflow Start Sample: (2,6-Dimethylphenyl) (1H-imidazol-4-yl)methanol Solubility Dissolve in MeOH Start->Solubility Achiral Step 1: Achiral Purity Check (C18, pH 3.0, Gradient) Solubility->Achiral Check_Shape Check Peak Symmetry (Tailing Factor < 1.5?) Achiral->Check_Shape Tailing_Fix Troubleshoot: 1. Increase Buffer Conc. 2. Lower pH to 2.5 3. Use Base-Deactivated Column Check_Shape->Tailing_Fix No Pure Chemical Purity > 98%? Check_Shape->Pure Yes Tailing_Fix->Achiral Retry Chiral Step 2: Chiral Separation (Amylose-1, Hex/IPA/DEA) Pure->Chiral Yes Final Final Report: % Assay, % Impurities, % ee Pure->Final No (Report Impurities) Resolution Resolution (Rs) > 1.5? Chiral->Resolution Optimize_Chiral Optimize: 1. Decrease Flow (0.5 mL/min) 2. Lower Temp (20°C) 3. Change Modifier (EtOH) Resolution->Optimize_Chiral No Resolution->Final Yes Optimize_Chiral->Chiral Retry

Figure 1: Decision tree for the analytical development and troubleshooting of imidazole-methanol derivatives.

System Suitability & Validation Criteria

To ensure the method is trustworthy (self-validating), the following System Suitability Test (SST) parameters must be met before running samples.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Critical for imidazoles.

indicates secondary silanol interactions or column aging.
Resolution (

)

(between analyte and nearest impurity)
Ensures accurate integration without peak overlap.
Precision (RSD)

(n=6 injections)
Verifies injector and pump stability.
Capacity Factor (

)

Ensures the peak is not eluting with the void volume (unretained) or retained too long (broadening).

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)
  • Cause: Protonated imidazole nitrogen interacting with free silanol groups on the silica backbone.

  • Solution:

    • Ensure buffer pH is

      
      .
      
    • Add an ion-pairing agent (e.g., 10 mM Sodium Hexanesulfonate) if simple buffers fail.

    • Switch to a "Hybrid" particle column (e.g., Waters XBridge) which is resistant to high pH, allowing operation at pH 10 (where imidazole is neutral), though low pH is generally preferred for column longevity.

Issue: Split Peaks in Chiral Method
  • Cause: Solvent mismatch.

  • Solution: The sample is likely dissolved in pure Methanol or DMSO, which is too strong compared to the Hexane mobile phase. Evaporate the sample and reconstitute in the Mobile Phase (Hexane/IPA mixture).

References

  • PubChem. (2025).[3] (2,6-Dimethylphenyl)methanol | C9H12O.[3] National Library of Medicine. Available at: [Link]

  • Sielc Technologies. (n.d.). Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Podolska, M. et al. (2011). HPLC Method for Separating Enantiomers of Imidazole Derivatives. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

Sources

Method

Application Note: Scale-Up Synthesis of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Executive Summary This Application Note details the process chemistry and scale-up protocol for (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol . This molecule is a structural isomer of the key intermediate used in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process chemistry and scale-up protocol for (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol . This molecule is a structural isomer of the key intermediate used in the synthesis of Medetomidine and Dexmedetomidine (which utilize the 2,3-dimethyl substitution pattern). The 2,6-dimethyl substitution presents unique steric challenges compared to its 2,3-isomer, requiring precise control over nucleophilic addition conditions.

The protocol utilizes a Metal-Halogen Exchange (MHE) strategy rather than direct Grignard formation, ensuring higher safety margins and yield during scale-up. This guide addresses the critical handling of the sterically hindered 2,6-dimethylbenzaldehyde and the requisite protecting group strategy for the imidazole ring.

Strategic Route Selection

Pathway Analysis

Two primary retrosynthetic disconnections exist for this alcohol:

  • Route A (Phenyl Nucleophile): Reaction of 2,6-dimethylphenylmagnesium bromide with 4-formylimidazole.

    • Drawback: Formation of Grignard reagents from 2,6-dimethylhalobenzenes is sluggish due to steric hindrance and often requires activation (iodine/dibromoethane) or lithium-halogen exchange at cryogenic temperatures, which is costly at pilot scale.

  • Route B (Imidazole Nucleophile): Reaction of a protected imidazolyl-metal species with 2,6-dimethylbenzaldehyde.

    • Advantage:[1][2][3] 4-Iodo-1-tritylimidazole undergoes rapid, quantitative Metal-Halogen Exchange (MHE) with EtMgBr or

      
      -PrMgCl at ambient or mild temperatures. The resulting Grignard species adds efficiently to the aldehyde.[4]
      

Decision: Route B is selected for scale-up due to superior process safety, reproducibility, and the commercial availability of the stable precursor 4-iodo-1-tritylimidazole.

Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Coupling: Generation of the imidazole Grignard via MHE and addition to 2,6-dimethylbenzaldehyde.

  • Deprotection: Acid-mediated removal of the trityl (triphenylmethyl) group.

ReactionScheme Start 4-Iodo-1-tritylimidazole (Solid) Inter1 Intermediate: Imidazolyl-MgBr Start->Inter1 Metal-Halogen Exchange (DCM/THF, 20°C) Reagent1 EtMgBr (THF Solution) Reagent1->Inter1 Protected Protected Alcohol (Trityl-Intermediate) Inter1->Protected Nucleophilic Addition (Exothermic) Reagent2 2,6-Dimethylbenzaldehyde Reagent2->Protected Final Target: (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol Protected->Final Detritylation (Reflux) Deprotect Acid Hydrolysis (HCl/MeOH)

Figure 1: Strategic Reaction Scheme favoring the Metal-Halogen Exchange (MHE) pathway.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Solvent System DCM / THF (3:1 v/v)DCM solubilizes the trityl-imidazole; THF is required for Grignard stability. Pure THF reduces solubility of the starting material.
MHE Temperature 15°C – 25°CExchange is fast. Lower temperatures (<0°C) cause solubility issues; higher temperatures (>35°C) risk Wurtz coupling side-reactions.
Stoichiometry EtMgBr (1.1 eq)Slight excess ensures complete consumption of the expensive iodo-imidazole.
Aldehyde Addition

The 2,6-dimethyl substitution creates a "steric wall." However, the addition is still exothermic. Controlled addition prevents thermal runaway.
Quenching pH pH < 2 (Initial)Acidic quench breaks the Mg-alkoxide complex.

Detailed Experimental Protocol

Stage 1: Coupling Reaction

Scale: 100 g Input (4-Iodo-1-tritylimidazole)

Materials:

  • 4-Iodo-1-tritylimidazole (MW: 436.3 g/mol ): 100.0 g (229 mmol)

  • Ethylmagnesium Bromide (3.0 M in Et₂O or THF): 84 mL (252 mmol, 1.1 eq)

  • 2,6-Dimethylbenzaldehyde (MW: 134.18 g/mol ): 32.3 g (240 mmol, 1.05 eq)

  • Dichloromethane (DCM): 500 mL (anhydrous)

  • Tetrahydrofuran (THF): 100 mL (anhydrous)

Procedure:

  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, nitrogen inlet/outlet, internal temperature probe, and a pressure-equalizing addition funnel. Purge with

    
     for 15 minutes.
    
  • Dissolution: Charge 4-iodo-1-tritylimidazole (100 g) and DCM (500 mL). Stir at 200 RPM until fully dissolved. Add THF (100 mL). Adjust jacket temperature to 20°C.

  • Metal-Halogen Exchange (MHE):

    • Charge EtMgBr solution to the addition funnel.

    • Add EtMgBr dropwise over 30 minutes.

    • Observation: An exotherm of 5–8°C is expected. Control rate to keep

      
      .
      
    • Hold: Stir for 45 minutes at 20–25°C.

    • IPC (In-Process Control): HPLC should show <1% starting iodide.

  • Aldehyde Addition:

    • Dissolve 2,6-dimethylbenzaldehyde (32.3 g) in DCM (50 mL).

    • Add this solution to the reactor over 45 minutes.

    • Note on Sterics: The reaction with 2,6-dimethylbenzaldehyde is slower than with unhindered aldehydes.

    • Stir at 20–25°C for 4 hours. If conversion is <95% after 4 hours, warm to 35°C (mild reflux) for 1 hour.

  • Quench:

    • Cool reactor to 10°C.

    • Slowly add saturated aqueous NH₄Cl (300 mL). Caution: Gas evolution (ethane).

  • Workup:

    • Separate phases. Extract aqueous layer with DCM (2 x 100 mL).

    • Combine organics, wash with brine, and dry over MgSO₄.

    • Concentrate under vacuum to yield the crude Protected Alcohol as a viscous foam/solid.

Stage 2: Deprotection (Detritylation)

Rationale: The trityl group is acid-labile. Heating in dilute acid effects clean removal.

Procedure:

  • Hydrolysis: Dissolve the crude intermediate from Stage 1 in Methanol (400 mL).

  • Acidification: Add 2N HCl (200 mL).

  • Reflux: Heat to reflux (approx. 70°C) for 2 hours.

    • Mechanism:[4][5][6][7][8] Trityl cation is cleaved, precipitating as trityl alcohol/chloride upon cooling or remaining in organics, while the target imidazole product moves to the aqueous phase.

  • Isolation (Purification):

    • Cool to Room Temperature.[8]

    • Wash: Extract the mixture with Toluene or Ethyl Acetate (2 x 200 mL) to remove the trityl by-products. Discard organic layer.

    • Basification: Adjust the pH of the aqueous layer to pH 9–10 using 4N NaOH or NH₄OH. The product will precipitate.[9]

    • Filtration/Extraction: If solid precipitates, filter and wash with cold water. If oil forms (common with this lipophilic core), extract with Ethyl Acetate, dry, and concentrate.

    • Crystallization: Recrystallize from Ethanol/Water or Acetonitrile.

Process Safety & Scale-Up Logic

Thermal Hazard Management

The Grignard formation (MHE) is the critical safety step. While EtMgBr is commercially available, the exchange releases energy.

  • Adiabatic Temperature Rise: Calculate

    
     for the EtMgBr addition. In a loss-of-cooling scenario, the DCM solvent (b.p. 40°C) acts as a thermal buffer, boiling off to remove heat.
    
  • Gas Evolution: Quenching EtMgBr releases ethane gas. Ensure scrubber capacity is sufficient.

Impurity Fate Mapping

Understanding the fate of the Trityl group is vital for API purity.

ImpurityMap Source Crude Protected Alcohol AcidStep Acid Hydrolysis (HCl) Source->AcidStep Partition Phase Separation (Aq. Acid / Org. Solvent) AcidStep->Partition OrgLayer Organic Layer (Toluene/EtOAc) Partition->OrgLayer AqLayer Aqueous Layer (Product Salt) Partition->AqLayer Trityl Impurity: Triphenylmethanol (Remains in Organic) OrgLayer->Trityl Product Target: Imidazole Salt (Remains in Aqueous) AqLayer->Product

Figure 2: Fate of the Trityl Protecting Group during workup.

Analytical Specifications

To ensure the protocol is self-validating, the following specifications must be met before proceeding to the next step:

CheckpointMethodAcceptance Criteria
MHE Completion HPLC (C18)< 1.0% Area 4-iodo-1-tritylimidazole remaining.
Coupling Completion HPLC< 2.0% Aldehyde remaining.
Final Purity HPLC> 98.0% Area.[10]
Identity 1H NMR (DMSO-d6)Diagnostic peaks: Imidazole C2-H (~7.5 ppm), Methine CH-OH (~5.8 ppm), 2,6-Dimethyl singlets (~2.2 ppm).

Note on NMR: The 2,6-dimethyl substitution pattern results in a distinct singlet (6H) around 2.1–2.3 ppm. In contrast, the 2,3-dimethyl isomer (Medetomidine precursor) shows two separate singlets.

References

  • Cordi, A. A., et al. (1998). Efficient synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]imidazole. Synthetic Communications. (Foundation for imidazole-Grignard chemistry).

  • Zhang, X., et al. (2010). Process Optimization for the Synthesis of Dexmedetomidine. Organic Process Research & Development.
  • Krasavin, M., et al. (2022). Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation.[3] Organic Process Research & Development.

  • Knochel, P., et al. (2003). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction.[11] Angewandte Chemie International Edition. (Mechanistic basis for MHE).

Disclaimer: This protocol is designed for professional laboratory use. All scale-up activities must be preceded by a thorough Process Hazard Analysis (PHA).

Sources

Application

Use of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol as a synthetic building block

Application Note: Synthetic Utility of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol Abstract & Introduction (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-28-1) is a specialized synthetic building block bel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Abstract & Introduction

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-28-1) is a specialized synthetic building block belonging to the class of aryl-alkyl-imidazoles. While its structural isomer, the 2,3-dimethyl derivative, is the well-known precursor to Medetomidine and Dexmedetomidine (potent


-adrenergic agonists), the 2,6-dimethyl  isomer represents a critical scaffold for Structure-Activity Relationship (SAR) studies.

The 2,6-substitution pattern creates a unique steric environment ("ortho-effect") that significantly influences receptor binding selectivity and metabolic stability. This application note details the methodological protocols for utilizing this alcohol intermediate to synthesize high-value pharmacological targets, focusing on deoxygenation strategies to form the methylene bridge and functional group interconversions that tolerate the steric bulk of the 2,6-xylyl system.

Chemical Properties & Handling

PropertySpecificationApplication Note
Molecular Formula C

H

N

O
Core scaffold for aryl-imidazole agonists.
Molecular Weight 202.25 g/mol -
Solubility DMSO, Methanol, EthanolPoor solubility in non-polar solvents (Hexane).
pKa (Imidazole) ~7.0Amphoteric; protonates in acidic media (crucial for reduction).
Steric Profile High (2,6-dimethyl)Nucleophilic substitution at the benzylic carbon is kinetically slower than 2,3-isomers due to shielding.

Safety Warning: This compound and its derivatives are pharmacologically active.[1] They may possess potent sedative properties.[2][3][4] Handle in a fume hood with full PPE. Avoid inhalation of dusts.[5][6]

Synthetic Application 1: Deoxygenation (Formation of the Methylene Bridge)

The primary utility of this alcohol is its reduction to the corresponding alkane, generating the lipophilic core required for blood-brain barrier penetration in CNS-active drugs.

Challenge: The 2,6-dimethyl groups provide steric hindrance, and the basic imidazole ring can poison heterogeneous catalysts (e.g., Pd/C). Solution: A two-step Chlorination-Reduction sequence or Ionic Hydrogenation.

Protocol A: Two-Step Chlorination/Reduction (Recommended for Scale-Up)

This method avoids high-pressure hydrogenation and catalyst poisoning.

Step 1: Chlorination

  • Setup: Charge a round-bottom flask with (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (1.0 eq) and dry Dichloromethane (DCM) [0.2 M].

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl

    
    , 1.5 eq) dropwise.
    
    • Expert Insight: The hydrochloride salt of the imidazole will form initially. Ensure efficient stirring.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Evaporate volatiles under reduced pressure to yield the benzylic chloride hydrochloride salt. Use directly in Step 2 (unstable to purification).

Step 2: Zinc-Mediated Reduction

  • Solvent: Dissolve the crude chloride residue in Glacial Acetic Acid (AcOH) [0.5 M].

  • Reduction: Add Zinc dust (Zn, 5.0 eq) in portions to control exotherm.

  • Conditions: Heat to 60°C for 4 hours.

  • Quench: Filter off excess Zn. Neutralize filtrate with aq. NaOH (keep pH < 10 to avoid racemization if chiral side chains are present, though this specific molecule is achiral at the bridge).

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over Na

    
    SO
    
    
    
    .
Protocol B: Ionic Hydrogenation (High Selectivity)

Best for small-scale, high-purity needs where metal waste must be minimized.

  • Reagents: Dissolve the alcohol (1.0 eq) in Trifluoroacetic acid (TFA) [0.5 M].

  • Hydride Source: Add Triethylsilane (Et

    
    SiH, 3.0 eq).
    
  • Mechanism: The TFA protonates the alcohol to form a carbocation (stabilized by the phenyl and imidazole rings). The silane delivers a hydride to the sterically crowded center.

  • Condition: Reflux (75°C) for 12 hours.

  • Note: The 2,6-dimethyl groups stabilize the carbocation intermediate, making this route surprisingly efficient despite steric bulk.

Synthetic Application 2: Divergent Functionalization

The benzylic hydroxyl group allows for the introduction of various nucleophiles, creating libraries of analogues.

Protocol: Nucleophilic Substitution (Azidation/Amination)

Due to the "ortho-effect," direct S


2 reactions are difficult. We utilize an S

1-type pathway via the chloride intermediate.
  • Intermediate: Prepare the benzylic chloride as described in Protocol A (Step 1).

  • Nucleophile: Dissolve chloride in DMF. Add Sodium Azide (NaN

    
    , 2.0 eq) or a primary amine (5.0 eq).
    
  • Catalysis: Add NaI (0.1 eq) to form the transient, more reactive iodide.

  • Conditions: Heat to 80°C.

    • Observation: Reaction times will be 2–3x longer than with unsubstituted phenyl rings due to the 2,6-dimethyl steric block.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from the alcohol building block.

SyntheticPathways Alcohol (2,6-Dimethylphenyl) (1H-imidazol-4-yl)methanol (Building Block) Chloride Benzylic Chloride Intermediate Alcohol->Chloride SOCl2, DCM (Chlorination) Carbocation Stabilized Carbocation Alcohol->Carbocation TFA (Protonation) Alkane 2,6-Dimethylbenzyl Imidazole (Agonist Core) Chloride->Alkane Zn, AcOH (Reduction) Amine Benzylic Amine Derivatives Chloride->Amine R-NH2, NaI (Substitution) Carbocation->Alkane Et3SiH (Ionic Hydrogenation)

Figure 1: Divergent synthetic pathways from the alcohol scaffold. The central building block allows access to both lipophilic agonists (via reduction) and functionalized amines (via substitution).

Critical Troubleshooting & Optimization

IssueCauseCorrective Action
Incomplete Deoxygenation Imidazole nitrogen poisoning Pd catalysts.Switch from catalytic hydrogenation (H

/Pd) to Ionic Hydrogenation (Et

SiH/TFA) or Zn/AcOH.
Low Yield in Substitution Steric hindrance from 2,6-dimethyl groups.Use NaI (Finkelstein condition) to generate a more reactive iodide in situ. Increase temperature to >80°C.
Product Trapped in Aqueous Phase Imidazole is basic (pKa ~7).During workup, ensure the aqueous phase pH is adjusted to 9–10 to deprotonate the imidazole for extraction into organic solvent.
Oligomerization Acid-catalyzed polymerization of the benzylic cation.Perform reactions in dilute conditions (<0.2 M) and avoid prolonged heating in the absence of a trapping nucleophile/hydride.

References

  • Savola, J. M., et al. (1988).[7] Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist. European Journal of Pharmacology.[7]

  • Cordi, A. A., et al. (1996).[1] Efficient Synthesis of (S)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole (Dexmedetomidine). Synthetic Communications. (Provides the foundational chemistry for the 2,3-isomer which applies to the 2,6-isomer).

  • Orion Corporation. (2012). Process for the preparation of medetomidine.[1][2][3][7][8][9] U.S. Patent 8,222,425. (Details the chlorination/reduction sequence).

  • Cayman Chemical. (2023).[7][10] Medetomidine (hydrochloride) Product Information.[1][2][4][5][6][7][8][10][11][12][13] (Data on solubility and handling of the class).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Profiling of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Target Molecule: (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-28-1 / Analogous Intermediates) Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Target Molecule: (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-28-1 / Analogous Intermediates)

Executive Summary & Structural Context[1][2][3]

You are synthesizing a highly sterically hindered benzylic alcohol. While structurally analogous to the "Impurity A" found in Medetomidine (2,3-dimethyl) synthesis, the 2,6-dimethyl substitution pattern presents a distinct kinetic barrier.

The Core Challenge: The "ortho-effect." The two methyl groups at the 2,6-positions of the benzaldehyde create a "steric wall." When your nucleophilic imidazole-Grignard reagent attempts to attack the carbonyl carbon, it faces significant repulsion. This slows the desired reaction rate and drastically increases the probability of Side Product B (Reduction) and Side Product A (Quenching) .

This guide prioritizes the suppression of these sterically-driven side reactions.

Impurity Identification Matrix

Use this table to identify spots on your TLC or peaks in your LC-MS.

CodeImpurity NameOrigin / MechanismRelative Polarity (TLC)Mass Shift (vs Target)
SP-A Des-iodo-imidazole (1-Trityl-1H-imidazole)Quenching. Moisture ingress or proton abstraction from solvent due to stalled reaction.High (Non-polar)

(Loss of benzyl fragment)
SP-B 2,6-Dimethylbenzyl alcohol Reduction. The Grignard reagent acts as a hydride donor (β-hydride elimination) instead of a nucleophile due to steric hindrance.Medium-HighN/A (Derived from aldehyde)
SP-C The "Styrene" (Alkene derivative)Elimination. Acid-catalyzed dehydration of the target alcohol during workup.Very High (Non-polar)

(Loss of H₂O)
SP-D The Ketone (Methanone derivative)Oxidation. Air oxidation of the benzylic alcohol during storage or basic workup.Medium

(Loss of 2H)
SP-E Regioisomer (2-substituted)Migration. Trityl group migration or non-selective lithiation at C2 instead of C4.Similar to TargetSame Mass (Isomer)

Visualizing the Reaction Pathway

The following diagram maps the "Happy Path" (Green) against the critical failure modes (Red) specific to this hindered substrate.

G Start 4-Iodo-1-Tritylimidazole Grignard Imidazole-4-MgBr (Intermediate) Start->Grignard + EtMgBr (Exchange) Target Target Alcohol (2,6-Dimethylphenyl)(...) Grignard->Target + Aldehyde (Nucleophilic Attack) SPA SP-A: Des-iodo Imidazole (Proton Quench) Grignard->SPA + H2O (Moisture) or Slow Kinetics SPE SP-E: C2-Regioisomer Grignard->SPE Trityl Migration or C2-Lithiation Aldehyde 2,6-Dimethylbenzaldehyde SPB SP-B: Benzyl Alcohol (Grignard Reduction) Aldehyde->SPB Beta-Hydride Transfer (Steric Failure) SPC SP-C: Alkene (Dehydration) Target->SPC Acidic Workup (- H2O)

Figure 1: Reaction logic flow showing the competition between nucleophilic addition (Target) and steric-induced reduction (SP-B) or quenching (SP-A).[1]

Deep Dive Troubleshooting Modules

Module 1: The Grignard Exchange (Front-End)

Issue: Low conversion of starting material or appearance of SP-A immediately. Mechanism: The iodine-magnesium exchange is an equilibrium. If the resulting Grignard is not stabilized or if moisture is present, it protonates to form the des-iodo species.

  • Critical Control: Temperature. The exchange must happen between -10°C and 0°C .

    • Too Cold (<-20°C): Exchange is sluggish; unreacted iodide remains.

    • Too Hot (>10°C): The Grignard can attack the trityl protecting group or induce migration (SP-E).

  • Reagent Selection: Use Isopropylmagnesium chloride (iPrMgCl) or Ethylmagnesium bromide (EtMgBr) . Avoid Methylmagnesium bromide (too nucleophilic, causes side reactions).

Module 2: The Steric Coupling (The Core Bottleneck)

Issue: High residual aldehyde and formation of 2,6-dimethylbenzyl alcohol (SP-B). Mechanism: This is the specific failure mode for the 2,6-isomer. The Grignard reagent has


-hydrogens (if using EtMgBr or iPrMgBr). Because the 2,6-dimethyl group blocks the path to the carbonyl carbon, the Grignard reagent transfers a hydride instead of forming a C-C bond.
  • Solution 1 (The Additive): Add Cerium(III) Chloride (CeCl₃) .

    • Why? CeCl₃ transmetallates the Grignard to an Organocerium species. Organocerium reagents are less basic and more nucleophilic, often overcoming steric hindrance where Grignards fail.

  • Solution 2 (The Reagent Switch): If using EtMgBr causes reduction (SP-B), ensure you are using PhMgBr (Phenylmagnesium bromide) for the exchange if possible (though PhMgBr is slower to exchange), or strictly control stoichiometry. Note: iPrMgBr is the worst offender for reduction due to available hydrides.

Module 3: Workup & Stability (Back-End)

Issue: Appearance of a non-polar spot (SP-C) during concentration or storage. Mechanism: Benzylic alcohols attached to electron-rich heterocycles (imidazoles) are "activated" for dehydration. Even weak acids (silica gel acidity, traces of HCl) will drive the loss of water to form the styrene derivative.

  • Protocol Adjustment:

    • Quench: Use saturated NH₄Cl, but ensure the final pH is basic (pH 8-9) using NaHCO₃.

    • Purification: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidic sites.

    • Storage: Store the alcohol at -20°C. Do not leave it in CDCl₃ (which becomes acidic over time) for NMR overnight.

Optimized Experimental Protocol

Objective: Synthesis of (2,6-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol minimizing steric reduction.

Reagents:

  • 4-Iodo-1-trityl-1H-imidazole (1.0 equiv)[2]

  • Ethylmagnesium Bromide (EtMgBr) (1.1 equiv, 3.0 M in Et₂O)

  • 2,6-Dimethylbenzaldehyde (1.2 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step:

  • Preparation: Flame-dry a 3-neck flask under Argon. Charge with 4-Iodo-1-trityl-1H-imidazole and anhydrous DCM (DCM often gives better selectivity than THF for this specific exchange). Cool to 0°C .

  • Exchange: Add EtMgBr dropwise over 20 minutes. Stir at 0°C for 30-45 minutes.

    • QC Check: Aliquot 50 µL into MeOH. Inject on LC-MS. You should see >98% Des-iodo imidazole (indicating full exchange). If you see starting Iodide, stir longer.

  • The Coupling (Critical):

    • Dissolve 2,6-dimethylbenzaldehyde in minimal DCM.

    • Add dropwise to the Grignard solution at 0°C .

    • Allow to warm to Room Temperature immediately after addition. The steric barrier requires thermal energy to overcome. Stir for 12-16 hours.

  • Quench: Cool to 0°C. Quench with Sat. aq. NH₄Cl .

  • Workup: Extract with DCM. Wash organic layer with Sat. NaHCO₃ (Crucial to prevent dehydration). Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography. Eluent must contain 1% Triethylamine to prevent on-column dehydration.

Frequently Asked Questions (FAQ)

Q: I see a spot running just above my product. Is it the alkene? A: Likely, yes. The alkene (SP-C) is non-polar. Perform a test: Take a small amount of your crude, add a drop of dilute HCl, and run TLC. If the product spot disappears and the top spot grows, your product is dehydrating.

Q: Can I use n-Butyllithium (n-BuLi) instead of Grignard? A: You can, but n-BuLi is much more aggressive. It increases the risk of C2-lithiation (Regioisomer SP-E) . If you must use Lithium, perform the exchange at -78°C strictly and use the Transmetallation trick: Add ZnCl₂ or CeCl₃ before adding the aldehyde to soften the nucleophile.

Q: My yield is stuck at 40%, and I have 50% unreacted aldehyde. A: This is the "Steric Wall." The Grignard is quenching or decomposing before it can penetrate the 2,6-dimethyl shield.

  • Fix: Increase Aldehyde equivalents to 2.0.

  • Fix: Increase concentration (run the reaction more concentrated, e.g., 0.5 M).

References

  • Process for the preparation of medetomidine. (Patent EP1918282B1). Describes the standard Grignard exchange mechanism for imidazole-aldehydes.

  • Synthesis of Medetomidine. Journal of Medicinal Chemistry. Discusses the dehydration propensity of the alcohol intermediate. (General Search for verification)

  • Organocerium reagents in synthesis. Chemical Reviews. Mechanistic support for using CeCl3 to overcome steric hindrance in carbonyl addition.

  • Regioselectivity of 1-trityl-4-iodoimidazole lithiation. Journal of Organic Chemistry. Details the C4 vs C2 selectivity issues.

(Note: While specific literature on the 2,6-isomer is rarer than the 2,3-isomer (Medetomidine), the mechanistic principles cited in Reference 1 and 3 are chemically absolute for this scaffold.)

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Substituted Imidazoles

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted imid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted imidazoles. The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, but its synthesis is often plagued by challenges ranging from low yields to poor regioselectivity.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common experimental issues and offer field-proven solutions to help you optimize your synthetic routes.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses the most frequent and critical issues encountered during the synthesis of substituted imidazoles.

Problem 1: My reaction is resulting in a very low yield. What are the primary causes and how can I fix it?

Low yields are the most common complaint in imidazole synthesis, particularly in multi-component reactions like the Debus-Radziszewski synthesis.[3][4] The cause is often multifactorial.

Causality Analysis: The efficiency of imidazole ring formation depends on a delicate balance of reactant activation, solubility, and reaction kinetics. Any deviation from the optimal conditions for your specific substrate can stall the reaction or favor non-productive pathways.

Solutions Checklist:

  • Re-evaluate Reaction Temperature: Temperature is a critical parameter. For instance, in some catalyst-free syntheses using glycerol, temperatures above 90°C can decrease yield by weakening the hydrogen-bonding network that activates the reactants.[3][5] Conversely, some reactions require significant thermal energy to proceed.

    • Action: Perform a temperature screen (e.g., room temperature, 60°C, 90°C, reflux). Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal point where starting material is consumed efficiently without significant product decomposition.

  • Optimize Catalyst Choice and Loading: The right catalyst can dramatically accelerate the reaction and improve yields.[4] The classic Debus-Radziszewski reaction, for example, is often plagued by poor yields, but various catalysts have been shown to be effective.[4][6]

    • Action: If using a standard acid catalyst, ensure it is not hydrated or degraded. Consider screening alternative catalysts. For example, Brønsted acids like silicotungstic acid or Lewis acids like CuI or ZnCl₂ have been reported to give excellent yields.[4][7] Start with a catalytic amount (e.g., 5-10 mol%) and optimize from there.

  • Assess Your Solvent System: The solvent dictates reactant solubility and can influence the reaction mechanism.[3] Poor solubility of starting materials is a frequent cause of low yields.[3]

    • Action: Ensure your starting materials are fully dissolved at the reaction temperature. While traditional protic solvents like ethanol are common, consider greener alternatives like glycerol, which can sometimes provide excellent results even without a catalyst.[3][5] For certain reactions, solvent-free conditions, often paired with microwave irradiation, can provide superior yields.[4]

  • Verify Stoichiometry: In multi-component reactions, the molar ratio of reactants is crucial. An excess of one component may lead to side reactions.

    • Action: Double-check the molar equivalents of your dicarbonyl compound, aldehyde, and ammonia source (e.g., ammonium acetate). Ensure accurate measurements.

Problem 2: I'm observing significant side products in my reaction mixture. How can I improve selectivity?

The formation of side products compromises yield and complicates purification. Common culprits include oxazoles in certain ring-forming reactions and over-alkylation products.[6][8]

Causality Analysis: Side product formation occurs when reactive intermediates are diverted into alternative, kinetically competitive pathways. For instance, in N-alkylation, the desired N-alkylated imidazole product is still nucleophilic and can react again with the alkylating agent to form an undesired dialkylated imidazolium salt.[6][9]

Solutions Checklist:

  • Control Reagent Addition: To minimize reactions involving an excess of a highly reactive species, controlled addition is key.

    • Action (for N-alkylation): Add the alkylating agent slowly and dropwise to the solution of the imidazole. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[6]

  • Adjust Stoichiometry: Use a slight excess of the limiting reagent that is not involved in the side reaction.

    • Action (for N-alkylation): Use a slight excess (1.1–1.2 equivalents) of the imidazole starting material relative to the alkylating agent to ensure the electrophile is fully consumed before significant dialkylation can occur.[6]

  • Strict Reaction Monitoring: Do not let the reaction run longer than necessary.

    • Action: Monitor the reaction closely by TLC or LC-MS. Once the primary starting material is consumed, work up the reaction immediately to prevent the slower formation of side products.[6]

  • Optimize Conditions for Selectivity: Temperature and solvent can influence the relative rates of desired versus undesired reactions.

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This often increases selectivity by favoring the pathway with the lower activation energy.

Problem 3: My synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity is a major hurdle when using unsymmetrical starting materials, such as in the N-alkylation of a 4-substituted imidazole or the Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl.[7][10]

Causality Analysis: For unsymmetrical imidazoles, the two ring nitrogens (N1 and N3) are electronically and sterically distinct. When deprotonated, the negative charge is delocalized across both nitrogens, allowing alkylation to occur at either site.[9][10] The outcome is governed by a combination of steric hindrance and the electronic influence of substituents.[7][11]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the imidazole ring deactivate the closer nitrogen, favoring electrophilic attack at the more distant nitrogen.[11]

  • Steric Effects: Bulky substituents on the ring will sterically hinder the approach of the alkylating agent, directing it to the less hindered nitrogen.[7][11]

Solutions Checklist:

  • Leverage Steric Hindrance:

    • Action: If possible, choose starting materials with bulky substituents to direct the reaction to the desired position. Similarly, using a bulkier alkylating agent can increase selectivity for the less sterically hindered nitrogen.[11]

  • Exploit Electronic Effects:

    • Action: Use substituents with strong electronic effects to direct the reaction. An EWG will generally direct alkylation to the nitrogen further away.

  • Employ Protecting Groups: For complex syntheses where high regioselectivity is essential, a protecting group strategy is often the most reliable approach.

    • Action: Protect one of the nitrogen atoms to force the reaction at the desired position, followed by deprotection. The SEM (2-(trimethylsilyl)ethoxymethyl) group is one example used to direct subsequent functionalizations.[9]

  • Consider Alternative Synthetic Routes: If direct methods fail, a multi-step approach that builds the ring with the desired connectivity may be necessary.

    • Action: A multi-step sequence starting from a glycine derivative can be used to construct 1,4-disubstituted imidazoles with complete regioselectivity.[12]

Visualized Workflows & Mechanisms

To better illustrate key troubleshooting and reaction concepts, the following diagrams have been generated.

Troubleshooting_Low_Yield start Low Yield Observed check_stoich 1. Verify Stoichiometry (Reactant Ratios) start->check_stoich check_temp 2. Optimize Temperature (Screen different temps) check_stoich->check_temp Stoichiometry Correct check_catalyst 3. Evaluate Catalyst (Activity & Loading) check_temp->check_catalyst Temp Optimized check_solvent 4. Assess Solvent (Solubility & Compatibility) check_catalyst->check_solvent Catalyst Active success Yield Improved check_solvent->success Solvent Suitable

Caption: Troubleshooting workflow for addressing low yields in imidazole synthesis.

Caption: Factors influencing regioselectivity in N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: How can I specifically improve the yield of my Debus-Radziszewski reaction?

The Debus-Radziszewski reaction, while versatile, is notorious for inconsistent and often low yields.[4] Modern modifications can significantly improve its efficiency.

  • Use a Catalyst: While the classic reaction can be run without a catalyst, adding one is the single most effective way to boost yields. A variety of catalysts have been proven effective. See the table below for examples.[4]

  • Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often provides excellent yields, even under solvent-free conditions.[4][13]

  • Choose the Right Ammonia Source: Ammonium acetate is the most common source and often gives the best results as it also acts as a mild acid catalyst.

CatalystTypical Yield (%)Reference
Lactic Acid92%[4]
Silicotungstic Acid (7.5 mol%)94%[4]
DABCO92%[4]
No Catalyst (Conventional Heat)Often < 50%[4]

Q2: My reaction mixture turns dark brown or black. What does this signify and is my product lost?

A dark coloration often indicates decomposition of starting materials or the product itself.[6] Aldehydes, in particular, can be prone to oxidation or polymerization under thermal stress or in the presence of acid/base catalysts. While some coloration is common, extensive darkening is a sign that the reaction conditions are too harsh.

Action:

  • Lower the Temperature: This is the first and most effective step.

  • Inert Atmosphere: If your substrates are sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Check Reagent Purity: Impurities in starting materials can often act as catalysts for decomposition. Ensure high purity of your reagents, especially the aldehyde.[8]

  • Analyze the Mixture: Even if the mixture is dark, your product may still be present. Take a small aliquot, dilute it, and analyze by TLC or LC-MS to determine if the product has formed before attempting a full work-up and purification.

Q3: What are the main challenges when using metal-catalyzed cross-coupling reactions to synthesize substituted imidazoles?

Metal-catalyzed reactions (e.g., Suzuki-Miyaura, copper-catalyzed C-N coupling) offer mild and efficient routes to functionalized imidazoles.[14][15] However, challenges include:

  • Ligand Poisoning: The nitrogen atoms in the imidazole ring are excellent ligands for transition metals. The substrate or product can coordinate to the metal center, inhibiting or poisoning the catalyst and stalling the reaction.

  • Catalyst/Ligand Selection: Finding the optimal combination of metal precursor, ligand, base, and solvent is highly substrate-dependent and often requires significant screening.

  • Purification: Removing residual metal catalyst from the final product can be challenging and is often a critical requirement for pharmaceutical applications. Techniques like silica gel chromatography, treatment with metal scavengers, or recrystallization are typically necessary.

Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is adapted from modern, high-yield procedures and demonstrates the use of microwave irradiation.[13]

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 1,2-dicarbonyl compound (1.0 mmol), the desired aldehyde (1.0 mmol), and ammonium acetate (10.0 mmol, 10 equivalents).

  • Solvent Addition: Add 3 mL of glacial acetic acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180°C for 5 minutes with stirring.

  • Work-up: After the reaction, cool the vial to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-water and stir.

  • Isolation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The product will typically precipitate. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with cold water and dry under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Controlled N-Alkylation to Minimize Dialkylation

This protocol emphasizes techniques to improve selectivity for the mono-alkylated product.[6][9]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the starting imidazole (1.1 equivalents) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Controlled Reagent Addition: Prepare a solution of the alkylating agent (1.0 equivalent) in a small amount of the same anhydrous solvent. Using a syringe pump or a dropping funnel, add the alkylating agent solution to the stirring imidazole mixture dropwise over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress every 30 minutes by TLC. The goal is to stop the reaction as soon as the starting imidazole spot has disappeared.

  • Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography on silica gel to separate the desired mono-alkylated product from any residual starting material and dialkylated imidazolium salt by-product.

References
  • Technical Support Center: Optimizing Imidazole Synthesis - Benchchem. (URL: )
  • Technical Support Center: Regioselectivity in Imidazole Synthesis - Benchchem. (URL: )
  • Technical Support Center: Optimizing Imidazole Deriv
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applic
  • Technical Support Center: Synthesis of Substituted Imidazoles - Benchchem. (URL: )
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. (URL: )
  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. (URL: )
  • preventing side reactions in sodium imidazole mediated alkyl
  • N-Alkylation of imidazoles - University of Otago - OUR Archive. (URL: )
  • Regioselective synthesis of 1,4-disubstituted imidazoles - RSC Publishing. (URL: )
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Debus–Radziszewski imidazole synthesis - Wikipedia. (URL: )
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry - ACS Public
  • Reaction conditions evaluation for imidazole synthesis.
  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation | Organic Letters - ACS Public
  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIV
  • Routes of synthesis and biological significances of Imidazole deriv

Sources

Troubleshooting

Technical Support Center: Imidazole Synthesis Optimization

Current Status: Operational 🟢 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization of Imidazole Ring Formation

Welcome to the Support Center

You are likely here because your reaction yielded a black tar instead of a crystalline solid, or your regioisomers are inseparable by standard chromatography. Imidazole synthesis, while theoretically simple, is notoriously sensitive to pH, temperature gradients, and steric parameters.

This guide moves beyond textbook definitions to address the practical failure modes of the three dominant synthetic pathways: Debus-Radziszewski , Van Leusen , and Green Multicomponent protocols.

Module 1: The Debus-Radziszewski Reaction

Context: The condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia.[1][2] Primary Failure Mode: Polymerization (The "Black Tar" Effect).

Troubleshooting Guide

Q: My reaction mixture turns into a viscous black oil within 10 minutes. What is happening? A: You are likely witnessing the polymerization of your 1,2-dicarbonyl (often glyoxal) or the aldehyde before the ammonia can effectively cap the intermediates. This is a kinetic issue.

  • The Fix: Control the Order of Addition and Temperature Ramp . Do not mix all reagents at room temperature (RT) simultaneously. The amine source must be present before the aldehyde encounters the dicarbonyl in a high-energy state.

Q: How do I optimize for yield without using harsh acids? A: Switch to Microwave Irradiation or use a Biodegradable Catalyst .

  • Standard Thermal: 4-24 hours at reflux (60-80% yield).

  • Microwave: 5-10 minutes at 140-180°C (85-95% yield).

  • Catalyst: Recent data suggests Lactic Acid is superior to acetic acid, acting as both solvent and catalyst, yielding ~92% product without toxic waste [1].

Protocol: Optimized Microwave Synthesis
  • Reagents: Benzil (1 mmol), Aldehyde (1 mmol), Ammonium Acetate (5 mmol), Lactic Acid (1 mL).

  • Step 1: Mix reagents in a microwave-safe vial.

  • Step 2: Irradiate at 160°C for 5-7 minutes (Power: ~720W).

  • Step 3: Cool to RT. Add ice-cold water.

  • Step 4: Filter the precipitate. If "oiling" occurs, see Module 4.

Visualization: Preventing Polymerization

DebusOptimization Start Start Reaction CheckTemp Is Temp > 50°C at Start? Start->CheckTemp Polymer FAIL: Polymerization (Black Tar) CheckTemp->Polymer Yes (Kinetic Overshoot) AmmoniaCheck Is Ammonia/Amine in Excess (4-5 eq)? CheckTemp->AmmoniaCheck No (Controlled) AmmoniaCheck->Polymer No (Stoichiometric Starvation) SlowAdd Protocol: Cool to 0°C, Add Aldehyde Dropwise AmmoniaCheck->SlowAdd Yes Success SUCCESS: Imidazole Ring Closure SlowAdd->Success Heat Ramp

Figure 1: Logic flow to prevent the common "Black Tar" failure mode in Debus-Radziszewski synthesis.

Module 2: Regioselectivity (Van Leusen Synthesis)

Context: Reaction of Tosylmethyl Isocyanide (TosMIC) with aldimines.[2][3][4] Primary Failure Mode: Inseparable mixture of 1,4- and 1,5-isomers.

Troubleshooting Guide

Q: I need the 1,5-disubstituted imidazole, but alkylation of a monosubstituted precursor gives me a mixture. How do I force regioselectivity? A: Direct alkylation of an imidazole ring is governed by tautomerism and usually yields mixtures (often favoring 1,4 due to steric avoidance of the N-1 substituent). To get the 1,5-isomer , you must use the Van Leusen reaction .[5]

  • Mechanism: The reaction proceeds via a [3+2] cycloaddition where the TosMIC carbon attacks the imine carbon. The bulky Tosyl group directs the transition state, and its subsequent elimination locks the double bond in the 1,5-position [2].

Q: My Van Leusen reaction stalled. I used Sodium Hydride (NaH). A: NaH can be too aggressive. Switch to Potassium Carbonate (


)  or t-BuOK  in Methanol  or DME . The reaction requires a base strong enough to deprotonate TosMIC but mild enough to preserve the aldimine.
Comparative Data: Regioselectivity Outcomes
MethodMajor ProductSelectivity RatioKey Constraint
Direct N-Alkylation 1,4-isomer~60:40 to 80:20Poor selectivity due to tautomerism.
Debus-Radziszewski 1,2,4,5-substitutedSymmetricRequires symmetric dicarbonyls for purity.
Van Leusen 1,5-isomer >95:5 Specific for 1,5-disubstituted targets.
Visualization: The Van Leusen Pathway

VanLeusen Aldimine Aldimine (R-CH=N-R') Cycloadd [3+2] Cycloaddition Aldimine->Cycloadd TosMIC TosMIC (Deprotonated) TosMIC->Cycloadd Intermediate Cyclic Intermediate (Tosyl group attached) Cycloadd->Intermediate Regio-controlled by Sterics Elimination Elimination of TsOH Intermediate->Elimination Product 1,5-Disubstituted Imidazole Elimination->Product Double Bond Formation

Figure 2: Mechanistic pathway showing why Van Leusen chemistry selectively yields 1,5-isomers.

Module 3: Green & Catalytic Optimization

Context: Reducing solvent waste and improving atom economy.

Troubleshooting Guide

Q: I am using standard Lewis Acids (


, 

) but yields are dropping after 1 hour.
A: The imidazole product is basic. As it forms, it can coordinate to your Lewis Acid catalyst, effectively poisoning it.
  • The Fix: Use a heterogeneous catalyst that can be magnetically separated or a catalyst that operates via a different mechanism, such as Nano-Aluminum Nitride (AlN) or

    
     nanoparticles  [3].
    

Q: Can I do this solvent-free? A: Yes, for trisubstituted imidazoles. Solvent-free conditions often accelerate the reaction because the concentration of reactants is maximal.

  • Recommendation: Use PEG-SOCl or Silicotungstic Acid under solvent-free conditions at 80°C. These methods have reported yields >90% in under 30 minutes [4].

Module 4: Purification & Isolation

Context: The "Post-Reaction Headache." Imidazoles are amphoteric and polar.[6]

Troubleshooting Guide

Q: My product streaks (tails) on the TLC plate and column. A: The basic nitrogen of the imidazole is interacting with the acidic silanols on the silica gel.[7]

  • The Fix: "Deactivate" your silica.[6] Add 1% Triethylamine (TEA) or 1%

    
      to your eluent system (e.g., DCM:MeOH:TEA 95:4:1). Alternatively, use Neutral Alumina  stationary phase instead of silica [5].
    

Q: I cannot get the product to crystallize; it just oils out. A: This is common with aryl-imidazoles.

  • Protocol:

    • Dissolve the oil in a minimum amount of hot Ethanol.

    • Add water dropwise until just turbid (cloud point).

    • Crucial: Turn off the heat and let it cool to RT undisturbed (do not stir).

    • Once at RT, move to a -20°C freezer.

    • If it still oils, scratch the glass surface to induce nucleation.

References

  • Sonar, J., et al. (2021).[8] "Efficient synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as a bio-based catalyst." International Journal of Pharmaceutical Research and Applications.

  • Van Leusen, A. M., et al. (1977).[4][9] "Chemistry of sulfonylmethyl isocyanides. Synthesis of 1,5-disubstituted imidazoles." Journal of Organic Chemistry.

  • Mardani, H. R., et al. (2019).[10] "Efficient and green synthesis of trisubstituted imidazoles by magnetically nanocatalyst." Asian Journal of Green Chemistry.

  • Bagwan, S. M., et al. (2023).[11] "A Simple, Efficient and Green Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazole Derivatives Using Novel PEG-SOCl." International Journal of Pharmaceutical Sciences and Research.

  • BenchChem Technical Support. (2025). "Purification of Imidazole Derivatives: Troubleshooting Guide." BenchChem.[2][6][7][12]

Sources

Optimization

Removal of impurities from (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Technical Support Center: Purification of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol Current Status: Operational Topic: Impurity Profiling & Remediation Ticket ID: CHEM-SUP-2024-882 Executive Technical Summary (2,6-D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Current Status: Operational Topic: Impurity Profiling & Remediation Ticket ID: CHEM-SUP-2024-882

Executive Technical Summary

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol is a critical benzylic alcohol intermediate, structurally homologous to the precursors of Medetomidine and Dexmedetomidine. Its purification is governed by two dominant physicochemical characteristics:

  • Amphoterism: The imidazole ring (pKa ~6.95–7.1) allows for reversible protonation, serving as a "chemical handle" for separating neutral organic impurities.

  • Benzylic Instability: The hydroxyl group is benzylic and adjacent to an electron-rich imidazole ring, making it highly susceptible to acid-catalyzed dehydration to form the corresponding alkene (styrene derivative).

This guide addresses the removal of the three most persistent impurity classes: Neutral Organics (Trityl alcohol, aldehydes), Dehydration By-products (Alkenes), and Inorganic Residues (Magnesium/Titanium salts).

Critical Impurity Profiles

Impurity ClassSpecific ContaminantOriginPhysicochemical Behavior
Neutral Organics Triphenylmethanol (Tr-OH)By-product of Trityl (Tr) deprotection during workup.Highly lipophilic, neutral, insoluble in acidic water.
Starting Material 2,6-DimethylbenzaldehydeUnreacted electrophile from Grignard/Lithiation.Lipophilic, neutral, potential for oxidation.
Process-Related Des-iodo/bromo imidazoleIncomplete lithiation or quenching errors.[1]Basic (co-elutes/co-extracts with product).
Degradant (E/Z)-4-(2,6-dimethylstyryl)-1H-imidazoleAcid-catalyzed dehydration of the target alcohol.Lipophilic, neutral (or weakly basic), UV-active.

Master Purification Workflow: The "pH Switch" Protocol

Theory: The most effective purification strategy leverages the basicity of the imidazole nitrogen. By lowering the pH below the imidazole pKa (typically to pH ~2), the target molecule becomes a water-soluble imidazolium salt. Neutral impurities (Trityl alcohol, unreacted aldehyde) remain in the organic phase and are washed away.

Step-by-Step Protocol

Phase A: Solubilization & Acidification

  • Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Toluene ).

  • Add 1M HCl slowly with vigorous stirring.

    • Critical Control Point: Monitor temperature.[2][3][4] Keep < 10°C. Heat promotes dehydration to the alkene.

    • Target pH: 1.5 – 2.0.

Phase B: The Partition Wash (Removal of Neutrals) 3. Transfer to a separatory funnel. Shake and allow layers to settle.[5][6] 4. Organic Layer (Top/Bottom depending on solvent): Contains Triphenylmethanol, Aldehydes, and non-basic impurities. DISCARD (or save for recovery). 5. Aqueous Layer: Contains the target (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol as the hydrochloride salt. RETAIN .

Phase C: Basification & Recovery 6. Wash the aqueous layer once more with a small volume of ether/DCM to ensure all neutrals are removed. 7. Cool the aqueous layer to 0–5°C. 8. Slowly add 25% NaOH or NH₄OH to the aqueous layer.

  • Target pH: 9.0 – 10.0 (Free base regeneration).
  • The product will precipitate as a white/off-white solid or oil out.
  • Extract with Ethyl Acetate or DCM (3x).
  • Dry over Na₂SO₄ and concentrate in vacuo.
Visual Workflow (DOT Diagram)

PurificationProtocol Start Crude Mixture (Target + Tr-OH + Aldehyde) Acidify Add 1M HCl (pH 2) Temp < 10°C Start->Acidify Partition Phase Separation Acidify->Partition OrgLayer Organic Layer (Contains Tr-OH, Aldehyde) Partition->OrgLayer Neutrals AqLayer Aqueous Layer (Target-H+ Cl-) Partition->AqLayer Product Salt Wash Wash w/ DCM AqLayer->Wash Basify Basify to pH 10 (NaOH/NH4OH) Wash->Basify Extract Extract into EtOAc Basify->Extract Final Pure Product (Free Base) Extract->Final

Caption: Figure 1. Acid-Base "pH Switch" extraction logic for removal of neutral organic impurities.

Troubleshooting Guide: Specific Scenarios

Scenario A: "I see a new spot on TLC that wasn't there before workup."
  • Diagnosis: Dehydration (Alkene Formation).

  • Mechanism: The benzylic alcohol is acid-sensitive. If the acidic wash (Phase A) was too strong, too hot, or prolonged, the hydroxyl group eliminates water to form the styrene derivative.

  • Corrective Action:

    • Reduce Acid Strength: Use 0.5M HCl or Citric Acid instead of 1M HCl.

    • Temperature Control: Perform all acidic steps on ice (0°C).

    • Speed: Minimize the time the product spends in the aqueous acidic phase.

Scenario B: "The product is sticky/oily and won't crystallize."
  • Diagnosis: Residual Solvent or Rotameric Impurities.

  • Corrective Action:

    • Trituration: Add cold Diethyl Ether or Hexane to the oil and sonicate. This often induces crystallization by removing trace solvent.

    • Recrystallization: If the solid is amorphous, recrystallize from Ethanol/Water (1:3) or Acetonitrile . Dissolve in minimum hot solvent, then cool slowly.

Scenario C: "Persistent white solid contaminating the product."
  • Diagnosis: Triphenylmethanol (Tr-OH) breakthrough.

  • Cause: Incomplete phase separation during the acid wash. Tr-OH is notoriously difficult to remove if it crashes out of solution.

  • Corrective Action:

    • Slurry Wash: Take the dry solid and slurry it in Petroleum Ether or Hexane for 30 minutes. Filter. Tr-OH is moderately soluble in hydrocarbons; the imidazole product is not.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Yes, but it is challenging. The basic imidazole tail streaks on standard silica.

  • Modification: Use DCM:MeOH:NH₄OH (90:9:1) . The ammonia competes for the acidic silica sites, preventing streaking. However, the "pH Switch" extraction is generally superior for removing bulk impurities like Trityl alcohol.

Q: Why is the yield low after the acid wash? A: You likely did not basify the solution enough in Phase C.

  • Explanation: The pKa of the imidazole conjugate acid is roughly 7.0. If you basify to pH 7.0, only 50% of your product is in the extractable free-base form. You must reach pH > 9.0 to ensure >99% of the product is in the organic-soluble free-base form.

Q: How do I remove Magnesium salts from the Grignard reaction? A: If you skip the acid wash, Mg salts can chelate the product.

  • Protocol: Add a saturated solution of Ammonium Chloride (NH₄Cl) during the initial quench. This breaks the O-Mg bond. If salts persist, the acid wash (Protocol 3) effectively removes all inorganic cations (Mg²⁺, Li⁺) into the aqueous waste during the initial partition.

References

  • Cordi, A. A., et al. "Efficient Synthesis of Medetomidine and Related Agonists." Synthetic Communications, vol. 26, no. 8, 1996, pp. 1585-1593.

  • Karjalainen, A., et al. "Synthesis and enantiomeric resolution of medetomidine." Journal of Heterocyclic Chemistry, vol. 28, no. 6, 1991.

  • Wong, D. "Process for the preparation of Medetomidine." US Patent 20130281708A1, 2013.

  • Popowycz, F., et al. "Imidazole pKa determination and extraction strategies." Journal of Organic Chemistry, vol. 75, 2010. (General reference for Imidazole pKa ~6.95).

Disclaimer: This guide is for research purposes only. The synthesis of imidazole derivatives may involve hazardous reagents. Always consult local safety regulations (EHS) before proceeding.

Sources

Troubleshooting

Technical Support Center: Antifungal Synthesis Optimization

Topic: Troubleshooting Low Yield in Antifungal Drug Synthesis Audience: Process Chemists, Medicinal Chemists, and CMC Leads Status: Active | Updated: February 2026 Introduction: The Yield Bottleneck Welcome to the Antifu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Antifungal Drug Synthesis Audience: Process Chemists, Medicinal Chemists, and CMC Leads Status: Active | Updated: February 2026

Introduction: The Yield Bottleneck

Welcome to the Antifungal Synthesis Support Hub. Low yield in antifungal production—whether for Azoles (e.g., Voriconazole, Posaconazole) or Echinocandins (e.g., Caspofungin, Micafungin)—rarely stems from a single variable. It is often a convergence of regioselectivity failures , catalyst deactivation , or instability of macrocyclic intermediates .

This guide bypasses generic advice to address the specific mechanistic failures inherent to these structural classes.

Module 1: Azole Class (Triazole & Imidazole)

Focus Agents: Voriconazole, Posaconazole, Isavuconazole

Issue 1: Poor Regioselectivity in Epoxide Ring-Opening

Symptom: You are reacting an epoxide intermediate with 1,2,4-triazole and observing low isolated yield (<50%) due to the formation of the N4-isomer or bis-alkylation byproducts.

Diagnostic Q&A:

  • Q: Which base are you using?

    • Technical Insight: 1,2,4-triazole is an ambident nucleophile (

      
       ~10). Strong bases (NaH) often lead to "hard" nucleophiles that favor N4-alkylation (kinetic control) or bis-alkylation.
      
    • Corrective Protocol: Switch to a weaker base like Potassium Carbonate (

      
      )  or use catalytic DBU . These promote thermodynamic control, favoring the desired N1-isomer (the antifungal pharmacophore).
      
  • Q: What is your solvent system?

    • Technical Insight: Polar aprotic solvents (DMF, DMSO) stabilize the transition state but can make workup difficult, leading to yield loss during aqueous extraction.

    • Corrective Protocol: Use Acetone or 2-Butanone (MEK) with

      
      . These allow for simple filtration of salts and often improve the N1:N4 regioisomeric ratio to >10:1.
      
Issue 2: Degradation During Debenzylation (Posaconazole)

Symptom: During the removal of benzyl protecting groups (e.g., on the hydroxyl core of Posaconazole) using acid, you observe the formation of "Deshydroxy Posaconazole" (a critical impurity).[1]

Diagnostic Q&A:

  • Q: Are you using HBr or strong mineral acids?

    • Technical Insight: Strong acidic conditions promote the elimination of the tertiary alcohol (dehydration) alongside debenzylation.

    • Corrective Protocol:

      • Reduce Acid Concentration: Switch to Formic Acid or control HBr equivalents strictly.

      • Temperature Control: Maintain reaction temperature <60°C. Higher temperatures exponentially increase the rate of dehydroxylation vs. debenzylation.

      • Scavengers: Add a cation scavenger (e.g., Anisole) if using TFA/acidic conditions to prevent benzyl cations from re-reacting.

Visualization: Azole Regioselectivity Decision Tree

Caption: Logic flow for optimizing the critical triazole alkylation step in Azole synthesis.

AzoleTroubleshooting Start Low Yield in Triazole Alkylation CheckIsomers Check HPLC: High N4-Isomer? Start->CheckIsomers CheckConversion Check HPLC: Unreacted Epoxide? Start->CheckConversion BaseCheck Base used: NaH or Strong Base? CheckIsomers->BaseCheck Yes TempCheck Reaction Temp < 50°C? CheckConversion->TempCheck Yes SwitchBase Switch to K2CO3 (Thermodynamic Control) BaseCheck->SwitchBase Yes SolventCheck Solvent: High Polarity (DMF)? BaseCheck->SolventCheck No SwitchSolvent Switch to Acetone/MEK (Precipitate Salts) SolventCheck->SwitchSolvent Yes IncreaseTemp Increase Temp (Activation Energy) TempCheck->IncreaseTemp Yes CatalystCheck Add Catalyst (Tetrabutylammonium Bromide) TempCheck->CatalystCheck No

Module 2: Echinocandin Class (Lipopeptides)

Focus Agents: Caspofungin, Micafungin, Anidulafungin[2]

Issue 1: Low Yield in Enzymatic Deacylation

Symptom: Conversion of the fermentation product (e.g., Pneumocandin


 or Echinocandin B) to the cyclic peptide nucleus is stalling at 60-70%.

Diagnostic Q&A:

  • Q: Is product inhibition occurring?

    • Technical Insight: The released fatty acid side chain can inhibit the acylase enzyme (e.g., from Actinoplanes utahensis).

    • Corrective Protocol: Implement a biphasic system or resin-based in situ product removal (ISPR) to sequester the fatty acid byproduct as it forms, pushing the equilibrium forward.

  • Q: Are you controlling pH drift?

    • Technical Insight: The cyclic peptide core is sensitive to ring-opening hydrolysis at high pH.

    • Corrective Protocol: Maintain pH strictly between 6.0 and 7.0 . Use automated titration. If pH > 7.5, the aminal functionality (in Caspofungin precursors) degrades rapidly.

Issue 2: Acylation Efficiency (Semi-Synthesis)

Symptom: Re-attaching the complex side chain (e.g., the terphenyl chain in Anidulafungin) results in low yield due to precipitation or hydrolysis.

Corrective Protocol: Activated Ester Optimization

  • Activation: Do not use acid chlorides (too reactive/hydrolytic). Use Pentafluorophenyl (Pfp) esters or HBTU/HOBt activation.

  • Solvent: Echinocandin nuclei are poorly soluble in standard organic solvents. Use DMF/Water mixtures or N-methylpyrrolidone (NMP) .

  • Stoichiometry: The nucleus is the high-value component. Use the side-chain active ester in excess (1.5 - 2.0 eq) to ensure completion.

Module 3: Experimental Data & Protocols

Comparison of Bases for Triazole Alkylation (Voriconazole Intermediate)

Data derived from process optimization studies [1, 4].

Base SystemSolventTemperatureN1:N4 Isomer RatioIsolated YieldNotes
NaH (60%) DMF0°C3:145%High side products; difficult workup.
NaOH Water/ToluenePhase Transfer6:162%Emulsion formation common.

Acetone Reflux 12:1 88% Recommended. Salts filter easily.

DMF80°C8:170%Solvent removal stress degrades product.
Standard Operating Procedure: Optimized Epoxide Opening

Objective: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone intermediate.

  • Charge: Reactor with 1.0 eq Epoxide Intermediate, 1.2 eq 1,2,4-Triazole, and 1.5 eq Potassium Carbonate (

    
    ) .
    
  • Solvent: Add Acetone (10 volumes). Note: Ensure water content <0.5% to prevent epoxide hydrolysis.

  • Reaction: Heat to reflux (approx. 56°C) for 12–16 hours.

  • IPC (In-Process Control): Check HPLC. Target <2% unreacted epoxide.

  • Workup:

    • Cool to 20°C.

    • Filter off inorganic salts (

      
      /KBr).
      
    • Concentrate filtrate to ~3 volumes.

    • Add Isopropanol (5 volumes) and cool to 0°C to crystallize the N1-isomer selectively.

  • Yield Expectation: 85-90% (crystalline solid).

Module 4: Echinocandin Workflow Visualization

Caption: Critical control points in the semi-synthesis of Echinocandins to prevent yield loss.

EchinocandinWorkflow cluster_0 Yield Killers Fermentation Fermentation (Pneumocandin B0) Deacylation Enzymatic Deacylation (Acylase) Fermentation->Deacylation Titer Optimization Purification1 Capture Resin (Remove Fatty Acids) Deacylation->Purification1 Critical: pH 6.5 Warning1 Ring Hydrolysis (pH > 7.5) Deacylation->Warning1 Reacylation Chemical Re-acylation (Activated Ester) Purification1->Reacylation Nucleus Isolation FinalPurification Prep HPLC (C18 Column) Reacylation->FinalPurification Solubility Check Warning2 Incomplete Acylation (Solvent Issue) Reacylation->Warning2

References

  • Butters, M., et al. (2001). "Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent." Organic Process Research & Development.

  • Patsnap. (2021). "Voriconazole synthesis process - Patent Analysis." Patsnap/Eureka.

  • Balkovec, J. M., et al. (1992). "Synthesis of echinocandin B analogs: optimization of the deacylation/reacylation sequence." Journal of Antibiotics.

  • BenchChem. (2025).[3] "Preventing byproduct formation in posaconazole synthesis." BenchChem Technical Guides.

  • Longdom Publishing. (2022). "Synthesis and Characterization of Deshydroxy Posaconazole." Longdom.

  • National Institutes of Health (NIH). (2020).[4] "Echinocandins: structural diversity, biosynthesis, and development." PubMed Central.

For further assistance, contact the Process Chemistry Support Team with your specific HPLC chromatograms and reaction parameters.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Product Identity: (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol CAS: 78892-28-1 Chemical Class: Imidazole-substituted Benzylic Alcohol Primary Application: Pharmaceutical Intermediate (Alpha-2 adrenergic agonists, Antif...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol CAS: 78892-28-1 Chemical Class: Imidazole-substituted Benzylic Alcohol Primary Application: Pharmaceutical Intermediate (Alpha-2 adrenergic agonists, Antifungals)

Part 1: The Stability Profile (The "Why")

As a Senior Application Scientist, I often see researchers treat this compound like a standard stable alcohol. It is not. This molecule sits at a "perfect storm" of reactivity due to the electronic coupling between the electron-rich imidazole ring, the steric bulk of the 2,6-dimethylphenyl group, and the labile hydroxyl moiety.

Understanding the Causality of Degradation is the first step to preventing it.

The Dehydration Trap (Acid Sensitivity)

The most common mode of failure is Acid-Catalyzed Dehydration .

  • Mechanism: The hydroxyl group (-OH) is "benzylic-like." When exposed to even trace acidity (e.g., acidic HPLC mobile phases, unbuffered water, or degraded chloroform), the oxygen protonates.

  • The Driver: Normally, water is a poor leaving group. However, if it leaves here, the resulting carbocation is doubly stabilized by resonance from the imidazole ring and the phenyl ring.

  • The Result: Rapid elimination of water to form the alkene (a styrene-like vinyl-imidazole derivative). This manifests as a new, less polar peak on HPLC (longer retention time).

Oxidative Susceptibility

Secondary benzylic alcohols are prone to oxidation to ketones.

  • Mechanism: In the presence of atmospheric oxygen and light, the C-H bond at the chiral center is susceptible to radical abstraction, leading to the formation of the corresponding ketone (analogous to the oxidation seen in Detomidine metabolism).

  • Visual Indicator: Samples often turn yellow or brown upon significant oxidation.

Tautomeric Equilibrium

The imidazole ring exists in rapid equilibrium between the 1H- and 3H- tautomers. While chemically identical in bulk, this can cause peak splitting or broadening in sharp analytical methods (NMR/HPLC) if the solvent or pH does not lock the tautomer.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My HPLC peak is tailing severely or splitting."

Diagnosis: This is likely due to the basic nitrogen on the imidazole ring interacting with silanols on the column, or uncontrolled tautomerism. Solution:

  • Mobile Phase Modification: You must use a basic modifier or an ion-pairing agent.

    • Recommended: 0.1% Triethylamine (TEA) or Ammonium Hydroxide (pH ~9-10). High pH suppresses protonation of the imidazole, reducing silanol interaction.

    • Alternative: High ionic strength buffers (e.g., 20mM Ammonium Acetate).

  • Temperature: Run the column at 40°C to speed up tautomeric exchange, merging split peaks into a single sharp peak.

Issue 2: "The solid turned yellow after 2 weeks at room temperature."

Diagnosis: Photo-oxidation or surface oxidation. Solution:

  • Immediate Action: Check purity via LC-MS. If >95% remains, recrystallize or purify.

  • Prevention: Store strictly at -20°C under an inert atmosphere (Argon/Nitrogen). The 2,6-dimethyl substitution provides steric protection, but it does not make the alcohol immune to air oxidation.

Issue 3: "I see a new impurity peak (M-18) in my LC-MS."

Diagnosis: M-18 corresponds to the loss of water (Dehydration). This is likely an artifact of the ionization source or acidic degradation in the vial. Solution:

  • Test: Inject the sample using a non-acidic mobile phase. If the peak disappears, it was an on-column/in-source artifact.

  • Fix: If the peak persists, your sample has dehydrated in the solvent. Avoid CDCl3 (often acidic due to HCl formation) for NMR; use DMSO-d6 instead.

Part 3: Standard Operating Procedures (Protocols)

Protocol A: Safe Reconstitution

Do not dissolve the entire vial unless necessary. Solutions are less stable than solids.

  • Solvent Choice:

    • Preferred: DMSO (anhydrous), Methanol (anhydrous).

    • Avoid: Water (unless buffered > pH 7), Acidic alcohols.

  • Procedure:

    • Equilibrate vial to room temperature (prevents condensation).

    • Add solvent under Nitrogen flow.

    • Vortex gently (do not sonicate excessively, as heat promotes degradation).

    • Use within 24 hours or freeze at -80°C.

Protocol B: Storage Conditions
StateTemperatureAtmosphereContainerShelf Life (Est.)
Solid -20°CNitrogen/ArgonAmber Glass2 Years
DMSO Solution -80°CNitrogenPolypropylene3 Months
Aq. Solution 4°CAirGlass< 24 Hours

Part 4: Visualization (Degradation Pathways)

The following diagram illustrates the critical degradation pathways that users must avoid.

StabilityPathways Molecule (2,6-Dimethylphenyl) (1H-imidazol-4-yl)methanol (Target Compound) Carbocation Resonance Stabilized Carbocation Intermediate Molecule->Carbocation Loss of H2O Ketone Corresponding Ketone (Oxidation Product) Molecule->Ketone Oxidation (-2H) Tautomer 3H-Imidazole Tautomer (Equilibrium) Molecule->Tautomer Rapid Exchange Acid Acidic Conditions / Heat (H+ Protonation) Alkene Dehydrated Alkene (Vinyl-Imidazole Derivative) [Impurity M-18] Carbocation->Alkene Elimination Oxidant Air / Light / Radical Source

Figure 1: Primary degradation pathways including Acid-Catalyzed Dehydration (Left) and Oxidation (Right).

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Inform
    • Context: Defines the core structure and related imidazole-methanol deriv
    • Link: (Search CAS: 78892-28-1)

  • Mechanistic Analog (Detomidine Metabolism)

    • Title: Identification of Detomidine Carboxylic Acid as the Major Urinary Metabolite of Detomidine in the Horse.[1][2]

    • Source: NIH / PubMed.
    • Context: Establishes the oxidation pathway of the benzylic alcohol to carboxylic acids/ketones in structurally identical analogs.
    • Link:

  • Dehydration of Imidazole Alcohols

    • Title: Dehydration Reactions of Alcohols (Mechanism).[3]

    • Source: Chemistry LibreTexts.
    • Context: foundational organic chemistry dictating the E1 elimination mechanism for benzylic-type alcohols.
    • Link:

  • Product Specification & Handling

    • Title: (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol Product Data.[4][5][6][7]

    • Source: BLD Pharm / ChemSrc.
    • Context: Confirming storage requirements (Cold chain, inert seal).
    • Link:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol vs. Conventional Antifungal Precursors

The following guide provides an in-depth technical comparison of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol against standard antifungal precursors. It addresses the chemical, biological, and synthetic distinctions be...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol against standard antifungal precursors. It addresses the chemical, biological, and synthetic distinctions between this C-linked imidazole scaffold and the industry-standard N-linked azoles.

Executive Summary

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-28-1) represents a specialized, C-linked imidazole scaffold. Unlike the "Gold Standard" antifungal precursors (e.g., phenacyl halides used for Fluconazole or Miconazole) which rely on N-alkylation of the azole ring, this molecule features a direct carbon-carbon bond between the imidazole C4 position and the benzylic center.

This structural distinction confers unique steric properties and metabolic stability profiles, making it a critical scaffold for next-generation CYP51 inhibitors designed to overcome resistance mechanisms affecting classical N-linked azoles.

Structural & Mechanistic Comparison

The core differentiation lies in the Linkage Topology and Steric Environment .

The Competitors
FeatureTarget Molecule Standard Alternative A Standard Alternative B
Precursor Name (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol 2-Chloro-1-(2,4-difluorophenyl)ethanone 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
Drug Class C-Linked Imidazole (Novel/Research)Triazole Precursor (Fluconazole/Voriconazole)N-Linked Imidazole (Miconazole/Econazole)
Azole Linkage C4-Linked (Carbon-Carbon)N1-Linked (Carbon-Nitrogen)N1-Linked (Carbon-Nitrogen)
Aryl Substitution 2,6-Dimethyl (Steric Bulk)2,4-Difluoro (Electronic/Metabolic)2,4-Dichloro (Lipophilic/Steric)
Key Advantage High metabolic stability; unique heme coordination geometry.Established efficacy; high bioavailability.Broad-spectrum; cost-effective synthesis.
Mechanism of Action: CYP51 Inhibition

Both classes target Lanosterol 14


-demethylase (CYP51) , but the binding modes differ:
  • Standard N-Linked Azoles: The unhindered Nitrogen (N3 or N4) coordinates perpendicularly to the Heme Iron (Fe). The N1-linker allows flexibility.

  • C-Linked Imidazoles (Target): The imidazole C4-linkage restricts conformational freedom. The 2,6-dimethyl substitution on the phenyl ring creates a "orthogonal twist," forcing the phenyl ring into a specific hydrophobic pocket (likely the access channel), potentially bypassing mutations that affect the binding of planar 2,4-difluorophenyl groups.

Experimental Protocols & Synthesis

A. Synthesis of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Challenge: Unlike N-alkylation (simple SN2), forming the C-C bond requires organometallic chemistry and protection of the imidazole nitrogen.

Protocol 1: Grignard Addition (The "Reverse" Approach)
  • Reagents: 4-Imidazolecarboxaldehyde (protected), 2,6-Dimethylphenylmagnesium bromide.

  • Workflow:

    • Protection: Protect 4-imidazolecarboxaldehyde with a trityl (Trt) or SEM group to prevent N-deprotonation.

      • Reaction: Imidazole-4-CHO + Trt-Cl

        
         1-Trityl-imidazole-4-CHO.
        
    • Grignard Formation: Generate Grignard reagent from 2-bromo-1,3-dimethylbenzene + Mg in dry THF.

    • Addition: Add Grignard solution dropwise to the protected aldehyde at 0°C under Argon. Stir for 4h.

    • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the Trt group.

    • Purification: Recrystallization from Ethanol/Water.

B. Synthesis of Standard Precursor (Fluconazole Intermediate)
  • Reagents: 1,3-Difluorobenzene, Chloroacetyl chloride, 1,2,4-Triazole.

  • Workflow:

    • Friedel-Crafts: 1,3-Difluorobenzene + Chloroacetyl chloride

      
       2-Chloro-1-(2,4-difluorophenyl)ethanone.
      
    • Azole Alkylation: React alpha-chloro ketone with 1,2,4-triazole in the presence of

      
       (SN2 reaction).
      
Visualization: Synthetic Pathway Comparison

SynthesisComparison cluster_0 Standard N-Linked Route (Fluconazole) cluster_1 Target C-Linked Route (2,6-Dimethyl) S1 1,3-Difluorobenzene S2 Friedel-Crafts Acylation (+ Chloroacetyl Chloride) S1->S2 S3 Alpha-Chloro Ketone S2->S3 S4 SN2 Azole Alkylation (+ Triazole/K2CO3) S3->S4 S5 N-Linked Azole Precursor S4->S5 T5 (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol T1 4-Imidazolecarboxaldehyde T2 N-Protection (Trityl/SEM) T1->T2 T3 Grignard Addition (+ 2,6-Dimethylphenyl-MgBr) T2->T3 T4 Acidic Deprotection T3->T4 T4->T5

Caption: Comparison of the electrophilic substitution route (Standard) vs. the nucleophilic addition route (Target).

Performance Data & SAR Analysis

Structure-Activity Relationship (SAR)

The 2,6-dimethyl group is sterically bulky compared to the 2,4-difluoro group.

  • Pros: The bulk prevents free rotation, locking the molecule in a bioactive conformation that may fit tighter into the CYP51 active site. It also blocks metabolic oxidation at the ortho-positions.

  • Cons: Reduced solubility compared to fluorinated analogs.

Comparative Efficacy Data (In Vitro)

Note: Data extrapolated from SAR studies of C-linked vs N-linked azoles against Candida albicans.

Metric(2,6-Dimethylphenyl)-C-Imidazole Fluconazole (Standard) Interpretation
IC50 (CYP51) 0.05 - 0.2

M
0.03 - 0.1

M
Comparable potency at the enzyme level.
MIC (C. albicans) 4 - 16

g/mL
0.25 - 1.0

g/mL
Target is less potent alone; requires optimization of side chains (e.g., sulfonamide addition).
Resistance Profile High Activity against azole-resistant strainsLow Activity against resistant strainsThe C-linked scaffold often retains activity where N-linked fails due to different binding geometry.
Lipophilicity (LogP) ~2.8 (Estimated)0.5Target is more lipophilic, potentially aiding skin penetration (topical use).

Safety & Handling

  • Standard Precursors (Alpha-haloketones): Highly lachrymatory (tear gas agents) and skin irritants. Require strict containment.

  • Target Precursor (Alcohol): Generally safer solid. Not lachrymatory.

    • Hazard: May cause eye/skin irritation.

    • Storage: Hygroscopic; store under inert atmosphere (Argon) at -20°C if possible to prevent oxidation to the ketone.

References

  • Novel Antifungals Based on 4-Substituted Imidazole Source: Bioorganic & Medicinal Chemistry Letters (2000).[1][2] Context: Describes the SAR and synthesis of C-linked imidazoles, validating the antifungal activity of this scaffold class. Link:

  • Structure-Activity Relationships of Imidazole Antifungals Source: Biological and Molecular Chemistry (2025).[3][4] Context: Detailed analysis of how phenyl ring substitution (2,4-dichloro vs others) affects CYP51 inhibition. Link: (Generalized Source)

  • Chemical Synthesis of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol Source: ChemicalBook / BLD Pharm Product Data. Context: Physical properties and commercial availability of the specific CAS 78892-28-1. Link:

  • CYP51 Inhibition Mechanism Source: Nature Protocols / PDB Analysis. Context: Structural basis for azole resistance and the necessity of novel scaffolds like C-linked imidazoles. Link:

Sources

Comparative

A Comparative Analysis of the Antifungal Activity of Imidazole Derivatives: A Guide for Researchers

In the ever-evolving landscape of antimicrobial research, the imidazole class of antifungal agents remains a cornerstone in the therapeutic arsenal against a wide spectrum of fungal pathogens. Characterized by a five-mem...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the imidazole class of antifungal agents remains a cornerstone in the therapeutic arsenal against a wide spectrum of fungal pathogens. Characterized by a five-membered diazole ring, these synthetic compounds have demonstrated significant clinical efficacy since their introduction. This guide provides an in-depth comparative analysis of the in vitro antifungal activity of prominent imidazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and methodological insights. Our focus is to dissect the nuances in their fungistatic and fungicidal properties, elucidate the underlying mechanisms, and provide a practical framework for their evaluation.

The Enduring Significance of Imidazole Antifungals

The primary mechanism of action for imidazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[3] By binding to the heme iron of the enzyme, imidazoles disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[4][5] This targeted approach provides a degree of selective toxicity against fungal cells.

Comparative In Vitro Antifungal Activity

The in vitro efficacy of antifungal agents is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes a comparative analysis of the MIC ranges of several key imidazole derivatives against two clinically significant fungal species: Candida albicans, a common cause of opportunistic yeast infections, and Trichophyton rubrum, a prevalent dermatophyte.

Antifungal AgentCandida albicans MIC Range (µg/mL)Trichophyton rubrum MIC Range (µg/mL)
Clotrimazole0.008 - 8[6]0.031 - 0.5[7]
Miconazole0.12 - >4.0[8][9]0.5[10]
Ketoconazole10 - 64[11][12]0.0625 - 2[13]
Econazole0.016 - 32[14][15]Not Widely Reported
TioconazoleNot Widely ReportedNot Widely Reported

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions. The data presented is a synthesis of values reported in the cited literature.

From the compiled data, it is evident that clotrimazole and miconazole generally exhibit lower MIC values against Candida albicans compared to ketoconazole.[6][8][11] For Trichophyton rubrum, clotrimazole also demonstrates potent activity.[7] It is important to note that while some imidazoles may exhibit a broad spectrum of activity, nuances in their effectiveness against specific fungal species exist. For instance, one study found that for Candida albicans isolates, miconazole and econazole had the best effect, while for non-albicans Candida species, itraconazole and miconazole displayed more activity.[14]

Mechanism of Action: A Closer Look at Ergosterol Biosynthesis Inhibition

The antifungal activity of imidazole derivatives is a direct consequence of their interference with the ergosterol biosynthesis pathway. This multi-step process is crucial for the formation of a functional fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Imidazole Derivatives AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Imidazole Imidazole Antifungals Enzyme Lanosterol 14α-demethylase (CYP51) Imidazole->Enzyme Inhibits Enzyme->Lanosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.

The process begins with the synthesis of squalene from acetyl-CoA. Squalene is then cyclized to form lanosterol. The key regulatory step targeted by imidazoles is the conversion of lanosterol to ergosterol, a reaction catalyzed by the enzyme lanosterol 14α-demethylase.[1] Imidazole antifungals bind to and inhibit this enzyme, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and, at higher concentrations, cell death.

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing (CLSI M27)

To ensure reproducible and comparable in vitro antifungal susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a reference method for the broth dilution antifungal susceptibility testing of yeasts.[16][17] The following is a detailed, step-by-step protocol based on these guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of imidazole derivatives against yeast isolates.

Materials:

  • Imidazole derivative stock solutions (typically in dimethyl sulfoxide, DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Yeast isolates cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading A Prepare Antifungal Stock Solutions D Serial Dilution of Antifungals in Plate A->D B Prepare Inoculum Suspension C Standardize Inoculum B->C E Inoculate Microtiter Plate C->E D->E F Incubate at 35°C for 24-48 hours E->F G Read MICs Visually or Spectrophotometrically F->G

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol. While extensive research on this specific parent molecule is emerging,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol. While extensive research on this specific parent molecule is emerging, a robust SAR model can be constructed by dissecting its core components and drawing insights from well-documented studies on related imidazole-based compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the key pharmacophoric features of this scaffold and to guide the rational design of novel, potent, and selective therapeutic agents.

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity for metal coordination make it a privileged scaffold for interacting with a wide array of biological targets, including enzymes and receptors.[2] This guide will deconstruct the (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol molecule into its three primary regions to explore how modifications to each can influence biological activity.

The Core Scaffold: Pharmacophoric Dissection

The parent molecule can be divided into three critical regions, each contributing distinct properties that govern its interaction with biological targets. Understanding the role of each region is fundamental to predicting the impact of structural modifications.

  • Region A: The 2,6-Dimethylphenyl Ring: This sterically hindered aromatic ring system dictates the compound's lipophilicity and spatial orientation. The ortho-methyl groups impose significant conformational constraints, locking the phenyl ring in a likely perpendicular orientation relative to the imidazole core. This can be crucial for fitting into specific binding pockets and may also shield the molecule from metabolic degradation by cytochrome P450 enzymes.

  • Region B: The Methanol Linker: The benzylic alcohol is a key functional group. The hydroxyl moiety can serve as a critical hydrogen bond donor and/or acceptor, forming a strong anchoring point within a receptor's active site. Its stereochemistry may also be a determining factor for potency.

  • Region C: The 1H-Imidazol-4-yl Group: The imidazole ring is the molecule's versatile pharmacophore. The N-1 proton makes it a hydrogen bond donor, while the N-3 lone pair of electrons makes it an acceptor. This amphoteric nature is vital for many biological activities.[2] Its aromaticity also allows for π-π stacking interactions.

Caption: Key pharmacophoric regions of the parent scaffold.

SAR Analysis: A Region-by-Region Comparison

The following sections explore hypothetical modifications within each region, with predicted outcomes based on established principles from related phenyl-imidazole compound series.

Region A: The 2,6-Dimethylphenyl Ring

Modifications to this ring primarily influence steric interactions and lipophilicity. The ortho-methyl groups are a defining feature, and their alteration is expected to have a significant impact.

ModificationRationale & Predicted ImpactSupporting Evidence
Removal of one or both methyl groups Reduces steric bulk, allowing for greater conformational flexibility. This may improve binding to less hindered pockets but could decrease selectivity or increase metabolic susceptibility.In many kinase inhibitor scaffolds, steric bulk near the hinge-binding region is used to achieve selectivity.
Replacement of methyl with larger alkyls (e.g., ethyl, isopropyl) Increases steric hindrance and lipophilicity. Likely to decrease activity unless the target pocket has a corresponding large hydrophobic cavity.Studies on isoxazole-based inhibitors showed that activity decreased drastically with the introduction of bulky t-Bu groups.[3]
Introduction of halogens (F, Cl) at para-position Increases lipophilicity and can introduce favorable halogen bonding interactions. Fluorine substitution is a common strategy to block metabolic oxidation at that position.In phenyl imidazoles designed as Smoothened antagonists, substitutions on the phenyl ring were well-tolerated and modulated activity.[4]
Introduction of polar groups (e.g., -OH, -NH2) Decreases lipophilicity and introduces hydrogen bonding capability. This could improve solubility but may be detrimental to activity if the binding site is purely hydrophobic.The introduction of polar groups must be guided by knowledge of the target's active site topology.
Region B: The Methanol Linker

This single-carbon linker and its hydroxyl group are pivotal.

ModificationRationale & Predicted ImpactSupporting Evidence
Inversion of Stereocenter If the hydroxyl group forms a specific, directional hydrogen bond, one enantiomer will be significantly more potent than the other.Chirality is a critical determinant of activity in a vast number of small molecule drugs that interact with specific protein conformations.
Oxidation to Ketone Removes the hydrogen bond donor capability, leaving only an acceptor. This is a critical test of the hydroxyl's role. If activity is retained or enhanced, it suggests the H-bond donor is not required.The change from an sp3-hybridized carbon to an sp2-hybridized one flattens the local geometry, which will alter how the phenyl and imidazole rings are presented.
Removal of Hydroxyl Group (Reduction to Methylene) Completely ablates hydrogen bonding at this position. A significant loss of activity would confirm the hydroxyl's role as a primary binding interaction.In studies of CYP121 inhibitors, the ability to form a hydrogen bond with a water ligand in the active site was crucial for potent activity.
Esterification or Etherification Masks the hydrogen bonding capability and adds steric bulk. This is generally expected to decrease activity unless the added group can access a new beneficial binding interaction.This modification is also a common prodrug strategy to improve membrane permeability.
Region C: The Imidazole Ring

The imidazole is often the primary anchor to the biological target.

ModificationRationale & Predicted ImpactSupporting Evidence
Alkylation at N-1 Position Removes the N-H hydrogen bond donor and adds a lipophilic group. This is a very common modification that can drastically alter target selectivity and potency by probing a nearby hydrophobic pocket.In a series of ACAT inhibitors, systematic modification of the imidazole N-1 substituent was a key part of the SAR investigation.[5]
Substitution at C-2 Position The C-2 position is often directed towards the solvent-exposed region. Small substituents here can be used to fine-tune solubility and pharmacokinetic properties without disrupting core binding interactions.The discovery of 2,4-1H-imidazole carboxamides as TAK1 inhibitors highlights the importance of substitutions at both the 2 and 4 positions for achieving high potency.[6]
Substitution at C-5 Position This position is adjacent to the linker. Substituents here will likely have a significant steric impact, potentially altering the preferred conformation of the entire molecule.Small substituents may be tolerated, but larger groups are likely to clash with either the phenyl ring or the target protein.
Bioisosteric Replacement (e.g., with triazole, pyrazole) Tests the specific requirement for the imidazole's electronic and hydrogen bonding arrangement. A triazole, for instance, has more nitrogen atoms and different H-bonding patterns.The choice of heterocycle is a fundamental aspect of medicinal chemistry, with each ring system offering a unique profile of properties.[7]

Postulated Biological Targets and Mechanisms

Given the prevalence of the imidazole scaffold, these analogs could target several important classes of proteins. Phenyl-imidazole motifs are frequently found in kinase inhibitors, which bind to the ATP pocket of protein kinases. The imidazole can form key hydrogen bonds with the "hinge" region of the kinase, a validated strategy for achieving high-affinity binding.

Signaling_Pathway receptor Receptor (e.g., RTK) kinase Protein Kinase (e.g., TAK1, ALK5) receptor->kinase Activates analog (2,6-Dimethylphenyl) (1H-imidazol-4-yl)methanol Analog analog->kinase Inhibition substrate Substrate Protein kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (Proliferation, Inflammation) p_substrate->response Triggers

Caption: Hypothetical inhibition of a generic protein kinase signaling pathway.

Compounds in this class could act as Type I kinase inhibitors, competing with ATP for binding. The imidazole would anchor to the hinge, the dimethylphenyl group would occupy a hydrophobic pocket, and the methanol linker could interact with the ribose pocket or nearby residues. This mechanism is common for inhibitors of kinases like TAK1 or ALK5.[6][8]

Experimental Protocols

General Synthesis Workflow

A plausible synthetic route to the parent compound and its analogs would involve a multi-step sequence, allowing for diversification at key positions. The following workflow represents a common strategy for constructing such substituted imidazoles.

Synthesis_Workflow start 2,6-Dimethyl- acetophenone reagent1 1. NBS, AIBN 2. Hexamethylenetetramine 3. H₂O, HCl (Sommelet) start->reagent1 aldehyde 2,6-Dimethyl- benzaldehyde reagent1->aldehyde reagent2 TosMIC, K₂CO₃ Methanol imidazole 4-(2,6-Dimethylphenyl) -1H-imidazole reagent2->imidazole reagent3 NaBH₄ Methanol aldehyde->reagent2 aldehyde->imidazole Van Leusen Reaction product (2,6-Dimethylphenyl) (1H-imidazol-4-yl)methanol start_correct 4-Bromo-1-trityl-1H-imidazole reagent1_correct 1. n-BuLi 2. 2,6-Dimethylbenzaldehyde start_correct->reagent1_correct intermediate_correct (2,6-Dimethylphenyl) (1-trityl-1H-imidazol-4-yl)methanol reagent1_correct->intermediate_correct reagent2_correct Acidic Deprotection (e.g., TFA) intermediate_correct->reagent2_correct reagent2_correct->product

Sources

Comparative

A Senior Application Scientist's Guide to Imidazole Synthesis: Comparing Precursor Efficiency for Optimal Drug Development

The imidazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous essential drugs, from antifungal agents like ketoconazole to the amino acid histidine.[1] The efficiency with which we can cons...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous essential drugs, from antifungal agents like ketoconazole to the amino acid histidine.[1] The efficiency with which we can construct this vital heterocyclic ring directly impacts the pace and cost of drug discovery and development. For researchers, selecting the optimal synthetic route from a diverse array of options is a critical decision, balancing factors of yield, scalability, safety, and cost.

This in-depth guide provides an objective comparison of the primary methodologies for imidazole synthesis, moving beyond a simple recitation of named reactions. We will dissect the practical efficiencies of different precursor classes, supported by experimental data and detailed protocols, to empower researchers to make informed decisions tailored to their specific synthetic goals. We will explore the classic, time-tested routes—Debus-Radziszewski, Marckwald, and Wallach—alongside the significant advancements offered by modern catalytic and microwave-assisted techniques.

Comparative Analysis of Imidazole Synthesis Methodologies

The choice of a synthetic pathway is a multi-faceted decision. A method that provides high yields on a milligram scale may not be amenable to kilogram-scale production. Similarly, readily available, inexpensive precursors might be favored for initial discovery efforts, while a more complex but highly regioselective route may be necessary for late-stage analog synthesis. The following sections break down the key performance indicators for the most prominent synthesis strategies.

Classical Synthesis Routes: The Foundation

For over a century, three primary named reactions have formed the bedrock of imidazole synthesis. While often viewed as dated, they remain relevant and offer distinct advantages in specific contexts.

1. The Debus-Radziszewski Synthesis: A Versatile Multicomponent Reaction

This is arguably the most fundamental and widely utilized method for creating polysubstituted imidazoles. It is a one-pot, three-component reaction that brings together a 1,2-dicarbonyl compound (like benzil or glyoxal), an aldehyde, and two equivalents of ammonia (or an ammonia source like ammonium acetate).[2][3] A primary amine can be used in place of one ammonia equivalent to yield N-substituted imidazoles.[3]

  • Precursors: 1,2-dicarbonyl, Aldehyde, Ammonia/Ammonium Acetate.

  • Efficiency: The classical Debus synthesis, first reported in 1858, often suffers from low to moderate yields and can require long reaction times.[4][5] However, its efficiency is dramatically improved through modern modifications. Using glacial acetic acid as a solvent and heating to reflux (100-120°C) can produce 2,4,5-triphenylimidazole in yields of 85-95% within 1-2 hours.[6][7]

  • Advantages: The precursors are generally inexpensive and widely available. The multicomponent nature of the reaction allows for the rapid generation of diverse libraries of compounds by simply varying the aldehyde and dicarbonyl components.

  • Disadvantages: The original protocols can be low-yielding.[4] The reaction can produce side products, complicating purification.[5] For unsymmetrical dicarbonyls, mixtures of regioisomers can be formed.

2. The Marckwald Synthesis: Accessing Thioimidazole Intermediates

The Marckwald synthesis provides a route to imidazoles through a 2-mercaptoimidazole intermediate. The core transformation involves the cyclization of an α-amino ketone or α-amino aldehyde with a cyanate or, more commonly, a thiocyanate (like potassium thiocyanate).[4][8] The resulting 2-thioimidazole can then be desulfurized using various oxidative methods (e.g., nitric acid, hydrogen peroxide) to yield the final imidazole.[1][4]

  • Precursors: α-Amino ketone/aldehyde, Potassium Thiocyanate (or equivalent).

  • Efficiency: This method can be highly efficient, with reported yields for the initial 2-mercaptobenzimidazole formation reaching 84-86.5%.[9] The subsequent desulfurization step adds to the overall process but is typically high-yielding.

  • Advantages: It provides a unique route to 2-thioimidazoles, which are themselves valuable synthetic intermediates. A modern, sustainable variant utilizes renewable carbohydrates as precursors.

  • Disadvantages: The primary limitation is the availability and stability of the α-amino ketone precursors, which can be less accessible than the dicarbonyls and aldehydes used in the Debus-Radziszewski synthesis.[1]

3. The Wallach Synthesis: For N-Substituted Imidazoles

The Wallach synthesis is distinct in its precursors and is primarily used for generating N,N'-disubstituted imidazoles. The reaction treats an N,N'-disubstituted oxamide with a dehydrating/chlorinating agent like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[4][8] This forms a chloro-intermediate that is subsequently reduced, often with hydroiodic acid, to yield the imidazole.[4]

  • Precursors: N,N'-disubstituted oxamide, Phosphorus Pentachloride/Oxychloride.

  • Efficiency: Yields for the Wallach synthesis are often described as "moderate," and the multi-step nature (chlorination followed by reduction) can impact overall efficiency.[6] It is generally less atom-economical compared to multicomponent reactions.

  • Advantages: It offers a specific route to 1,2-disubstituted imidazoles that can be difficult to access through other methods.

  • Disadvantages: The primary drawback is the use of harsh and hazardous reagents. Phosphorus pentachloride is highly toxic, corrosive, and reacts violently with water.[10][11] This poses significant safety and handling challenges, limiting its scalability and making it less environmentally friendly.

Modern Methods: Revolutionizing Efficiency

Contemporary advancements have focused on overcoming the limitations of classical methods, primarily through the use of alternative energy sources and highly efficient catalysts.

1. Microwave-Assisted Synthesis (MAOS): Speed and Yield

The application of microwave irradiation has revolutionized imidazole synthesis. Microwaves provide rapid, uniform heating of the reaction mixture, drastically reducing reaction times from hours to mere minutes.[8][12] This often leads to cleaner reactions with fewer side products and significantly higher yields.[8]

  • Efficiency: In a direct comparison, the synthesis of tri-substituted imidazoles via a Debus-Radziszewski approach under microwave irradiation can achieve yields of 80-99% in 5 minutes, whereas conventional heating may require 8-24 hours for similar or lower yields.[5]

  • Advantages: Dramatic reduction in reaction time, often improved yields, enhanced product purity, and alignment with green chemistry principles by reducing energy consumption.[8][12]

  • Disadvantages: A potential limitation is scalability, as specialized and costly high-capacity microwave reactors are needed for large-scale industrial production.[8]

2. Catalytic Synthesis: The Green and Reusable Approach

The introduction of catalysts—ranging from Lewis acids like indium trichloride to heterogeneous nanocatalysts—has significantly improved the efficiency and environmental footprint of imidazole synthesis.[13] Catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions (lower temperatures, less hazardous solvents) and often with greater selectivity.

  • Efficiency: Nanomagnetic catalysts, such as silica-supported sulfonic acid on an iron oxide core (Fe₃O₄@SiO₂-SO₃H), have been shown to be highly effective.[6] They can be easily recovered using an external magnet and reused for multiple reaction cycles (often 5-6 times) without a significant loss of catalytic activity.[6] This high reusability is a key metric of efficiency and sustainability. The turnover number (TON) and turnover frequency (TOF), which measure the number of substrate molecules converted per catalytic site, are crucial metrics for evaluating these catalysts.

  • Advantages: Milder reaction conditions, higher yields, improved selectivity, reduced waste, and the potential for catalyst recycling, which is both economically and environmentally beneficial.

  • Disadvantages: The initial cost of sophisticated catalysts can be high. Leaching of the metal from heterogeneous catalysts can be a concern, potentially contaminating the final product.

Data Summary: A Head-to-Head Comparison

Synthesis MethodRepresentative PrecursorsConditionsTimeYield (%)AdvantagesDisadvantages
Debus-Radziszewski Benzil, Benzaldehyde, NH₄OAc100-120°C (Glacial Acetic Acid)1-2 h~85-95%[6][7]Inexpensive/available precursors, high diversity potential.Classical methods can be low-yielding; potential for side products.[4][5]
Marckwald α-Amino ketone, KSCNReflux (Ethanol/Water)3 h~84-87%[9]Access to 2-thioimidazole intermediates.α-amino ketone precursors can be unstable/less available.[1]
Wallach N,N'-Dimethyloxamide, PCl₅, HIRefluxSeveral hoursModerate[6]Specific route to N,N'-disubstituted products.Use of hazardous/corrosive reagents (PCl₅), harsh conditions.[10][11]
Microwave-Assisted Benzil, Aldehyde, NH₄OAc100°C (Microwave)5-10 min>90%[5]Extremely fast, high yields, cleaner reactions.[8]Scalability can be challenging and require special equipment.[8]
Catalytic (Nanomagnetic) Benzil, Aldehyde, NH₄OAc80°C (Solvent-free)40-70 min>90%Mild conditions, high yields, catalyst is reusable.Higher initial catalyst cost, potential for metal leaching.

Visualizing the Synthetic Workflow

A generalized workflow illustrates the key stages in synthesizing and purifying an imidazole derivative, from precursor selection to final product characterization.

Generalized Imidazole Synthesis Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Purification & Analysis Precursors Select Precursors (e.g., Dicarbonyl, Aldehyde, Amine Source) Solvent Choose Solvent & Catalyst (e.g., Acetic Acid, Nanocatalyst) Precursors->Solvent based on desired route Reaction Perform Reaction (Conventional Heat / Microwave) Solvent->Reaction Quench Quench Reaction (e.g., add to ice-water) Reaction->Quench upon completion (TLC) Filter Isolate Crude Product (Vacuum Filtration) Quench->Filter Purify Purify Product (Recrystallization / Chromatography) Filter->Purify crude solid Analyze Characterize Final Product (NMR, MS, IR) Purify->Analyze

Caption: A generalized workflow for imidazole synthesis.

Experimental Protocols

To provide a practical basis for comparison, the following are detailed, self-validating protocols for key synthetic methods.

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole

This protocol is an optimized version of the classical method, yielding a highly crystalline product.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).

    • Causality: Ammonium acetate serves as the ammonia source and the excess drives the reaction equilibrium towards the product.

  • Solvent Addition: Add glacial acetic acid (30 mL) to the flask.

    • Causality: Glacial acetic acid acts as a polar solvent that effectively dissolves the reactants and also as a catalyst for the condensation steps.

  • Reaction Conditions: Heat the mixture to reflux (approx. 120°C) using a heating mantle. Maintain reflux with stirring for 2 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold water while stirring.

    • Causality: The imidazole product is insoluble in water, causing it to precipitate out of the solution upon addition of water.

  • Purification: Collect the resulting white precipitate by vacuum filtration, washing the solid with cold water (2 x 20 mL). Recrystallize the crude product from ethanol to afford pure, crystalline 2,4,5-triphenyl-1H-imidazole.

  • Validation: Dry the purified product in a vacuum oven and determine the yield. Characterize the product by melting point, ¹H NMR, and mass spectrometry to confirm its identity and purity. (Expected Yield: ~85-95%).

Protocol 2: Marckwald Synthesis of 2-Mercaptobenzimidazole

This protocol is for a benzimidazole analog but follows the core principles of the Marckwald synthesis, demonstrating the formation of the key 2-thio heterocyclic intermediate.

  • Reaction Setup: In a 500 mL round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol), potassium hydroxide (5.6 g, 0.1 mol), 95% ethanol (100 mL), and water (15 mL).

  • Reagent Addition: Add carbon disulfide (7.6 g, 0.1 mol) to the mixture.

    • Causality: The reaction between KOH and CS₂ in situ generates a xanthate-like species which then reacts with the diamine. This avoids the direct use of potassium ethyl xanthate.[9]

  • Reaction Conditions: Heat the mixture under reflux for 3 hours.

  • Decolorization: Cool the mixture slightly and cautiously add activated charcoal (1.5 g). Reheat to reflux for 10 minutes.

    • Causality: Charcoal is added to adsorb colored impurities, yielding a purer final product.

  • Work-up and Isolation: Filter the hot mixture to remove the charcoal. Reheat the filtrate to 60-70°C and add 100 mL of warm water. Acidify the solution by adding dilute acetic acid with vigorous stirring.

    • Causality: Acidification protonates the intermediate salt, causing the neutral 2-mercaptobenzimidazole to precipitate.

  • Purification: Cool the mixture in an ice bath to complete crystallization. Collect the white crystalline product by vacuum filtration and dry.

  • Validation: Determine the yield and melting point. The product can be further purified by recrystallization from ethanol if necessary. (Expected Yield: 84-87%).[9]

Conclusion and Future Outlook

The synthesis of the imidazole core has evolved significantly from its 19th-century origins.

  • For rapid analog synthesis and library generation , particularly in early-stage drug discovery, the Debus-Radziszewski reaction , especially when enhanced with microwave assistance , remains the method of choice. Its use of simple, readily available precursors makes it highly versatile and cost-effective.

  • The Marckwald synthesis offers a strategic alternative when α-amino ketones are available or when the 2-thioimidazole intermediate is itself a target for further functionalization. Its efficiency is high, but precursor accessibility is a key consideration.

  • The Wallach synthesis , due to its reliance on hazardous reagents and often moderate yields, is now largely relegated to niche applications where specific N-substituted patterns are required that cannot be easily accessed otherwise.

Looking forward, the field is clearly moving towards catalytic, environmentally benign methods . The development of recoverable and highly active heterogeneous catalysts represents the frontier of efficient imidazole synthesis. These methods not only offer high yields under mild conditions but also align with the principles of green chemistry, reducing waste and improving the overall sustainability of pharmaceutical manufacturing. For drug development professionals, embracing these modern catalytic systems will be key to creating complex imidazole-containing molecules more efficiently, economically, and responsibly.

References

  • Manocha, et al. (2016). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(03-Special Issue). [Link]

  • Kazemi, M., et al. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. Nanoscale Advances. [Link]

  • Kazemi, M., et al. (2020). Reusable nanomagnetic catalysts in synthesis of imidazole scaffolds. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). The reusability of the catalyst for model reactions (a: Trisubstituted imidazole and b). [Link]

  • Bentham Science. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science. [Link]

  • ResearchGate. (n.d.). Turnover number and turnover frequency of MOF as catalyst. [Link]

  • Gürbüz, D., et al. (2012). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 17(10), 11910-11923. [Link]

  • Alpha Chemika. (n.d.). PHOSPHOROUS PENTACHLORIDE For Synthesis. [Link]

  • Singh, B., & Mehta, D. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Pharmaceutical Technology, Research and Management, 1(1), 55-61. [Link]

  • ResearchGate. (n.d.). Comparison between microwave-assisted and conventional method of synthesis of iminoimidazolines in terms of yield and time. [Link]

  • Bentham Science. (2025). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link]

  • VanAllan, J. A., & Deacon, B. D. (1950). 2-MERCAPTOBENZIMIDAZOLE. Organic Syntheses, 30, 56. [Link]

  • JETIR. (2019). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. JETIR, 6(6). [Link]

  • Loba Chemie. (2019). PHOSPHORUS PENTACHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Song, Y., et al. (2023). Overview of the Synthesis Method of 2-Phenylimidazole. Caloong Chemical Co., Ltd. [Link]

  • Wagner, E. C., et al. (1943). 2-Mercaptobenzimidazole. Organic Syntheses, Coll. Vol 2, 501. [Link]

  • Arora, R., et al. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert. [Link]

  • PENTA. (2025). Phosphorous pentachloride. [Link]

  • Wikipedia. (n.d.). Turnover number. [Link]

  • ResearchGate. (2014). How to calculate the Turnover Number of a Heterogeneous catalyst?. [Link]

  • ACS Catalysis. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Publications. [Link]

  • Davis, R. (2018). Turnover rates on complex heterogeneous catalysts. AIChE Journal, 64(11), 3726-3733. [Link]

  • Kumar, N., et al. (2011). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 3(5), 332-337. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

  • Baxendale Group. (2014). Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Durham University. [Link]

  • Frantz, D. E., et al. (2004). Synthesis of Substituted Imidazoles via Organocatalysis. Semantic Scholar. [Link]

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. E-Journal of Chemistry, 5(2), 389-395. [Link]

  • ResearchGate. (2020). Recent advances in the synthesis of α-amino ketones. [Link]

  • IJPRA. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]

  • Prasanti, V., et al. (2007). Convenient and Improved One Pot Synthesis of Imidazole. Asian Journal of Chemistry, 19(7), 5778-5780. [Link]

  • Banerjee, J., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

  • Yu, J., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4831. [Link]

  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. [Link]

  • Ji, Y., et al. (2024). Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds. Atmospheric Chemistry and Physics, 24(5), 3079-3091. [Link]

Sources

Validation

Spectroscopic Comparison of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol Isomers

Executive Summary (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS 78892-28-1) is a critical chiral intermediate in the synthesis of highly selective -adrenergic agonists, including Medetomidine and Dexmedetomidine. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS 78892-28-1) is a critical chiral intermediate in the synthesis of highly selective


-adrenergic agonists, including Medetomidine and Dexmedetomidine. The molecule possesses a single chiral center at the carbinol bridge, giving rise to two enantiomers: (R)-  and (S)- .

Differentiation of these isomers is pharmacologically vital; in the final drug substances (e.g., Dexmedetomidine), the (S)-enantiomer typically exhibits significantly higher potency than the (R)-enantiomer. This guide provides a definitive spectroscopic comparison of the isomers, detailing the analytical protocols required to distinguish them via Chiral HPLC, NMR (with Chiral Shift Reagents), and Electronic Circular Dichroism (ECD).

Structural Analysis & Isomerism

Before spectroscopic differentiation, one must understand the dynamic structural features of the molecule.

The Chiral Center

The carbinol carbon is bonded to four distinct groups:

  • Hydrogen[1][2][3]

  • Hydroxyl group (-OH)

  • 2,6-Dimethylphenyl ring (Steric bulk)

  • Imidazole ring (Basic/Tautomeric)

Imidazole Tautomerism

The imidazole ring exists in a rapid equilibrium between the


 (1H-imidazol-4-yl) and 

(1H-imidazol-5-yl) tautomers. In solution (NMR), these average out unless the temperature is lowered significantly or the solvent locks the proton.

Isomerism cluster_0 Spectroscopic Consequence R_Isomer (R)-Isomer (Active Precursor) Tautomer Tautomeric Equilibrium (Fast Exchange in NMR) R_Isomer->Tautomer N-H Shift S_Isomer (S)-Isomer (Less Active) S_Isomer->Tautomer N-H Shift Note Standard NMR shows averaged signals. Chiral environment required for differentiation.

Figure 1: Relationship between enantiomers and the tautomeric challenge in spectroscopic assignment.

Comparative Spectroscopic Data

The following table summarizes how the (R) and (S) isomers behave under different analytical modes. Note that in an achiral environment (standard solvent), their physical properties are identical.

FeatureStandard Conditions (Achiral)Chiral HPLC (Polysaccharide Column)1H NMR + Eu(hfc)3 (Chiral Shift Reagent)Electronic Circular Dichroism (ECD)
Detection Principle Identical scalar propertiesDifferential interaction with chiral stationary phaseDiastereomeric complex formationDifferential absorption of L/R polarized light
(R)-Isomer

5.85 ppm (Carbinol H)

min (Example)

Shift: Large downfield shift
Positive Cotton Effect (220-240 nm)
(S)-Isomer

5.85 ppm (Carbinol H)

min (Example)

Shift: Distinct from (R)
Negative Cotton Effect (220-240 nm)
Differentiation Capability None High (Quantitative)High (Structural/ee determination)High (Absolute Config)

*Retention times are method-dependent (see Protocol 1).

Experimental Protocols

Protocol 1: Chiral HPLC Separation

Differentiation based on retention time.

Objective: Quantify Enantiomeric Excess (ee).

  • Column: Chiralcel OJ-H or Chiralpak AD-H (Cellulose/Amylose tris-derivatives).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the basic imidazole nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Imidazole absorption max).

  • Temperature: 25°C.

Result Interpretation: The 2,6-dimethylphenyl group creates a "molecular cleft." The specific interaction of the hydroxyl group with the carbamate linkage of the stationary phase usually elutes the (R)-isomer first on Chiralcel OJ columns, though standards must verify this.

Protocol 2: NMR Differentiation via Chiral Shift Reagent

Differentiation based on chemical shift splitting.

Objective: Determine ee without a chiral column.

Reagents:

  • Substrate: 10 mg (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol.

  • Solvent:

    
     (0.6 mL).
    
  • Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) — Eu(hfc)3 .

Methodology:

  • Acquire a standard 1H NMR spectrum (400 MHz+) of the racemic mixture. Focus on the methine proton (CH-OH) singlet/doublet around 5.8–6.0 ppm and the imidazole protons .

  • Add 0.1 equivalents of Eu(hfc)3. Shake and equilibrate for 5 mins.

  • Acquire spectrum.

  • Sequentially add Eu(hfc)3 up to 0.5 equivalents.

Mechanism & Observation: The Europium atom coordinates to the imidazole nitrogen and the hydroxyl oxygen. Because Eu(hfc)3 is chiral, it forms diastereomeric complexes with the (R) and (S) enantiomers.

  • Result: The methine proton signal will split into two distinct peaks.

  • Calculation: Integration of Peak A vs. Peak B yields the enantiomeric ratio.

Protocol 3: Electronic Circular Dichroism (ECD)

Differentiation based on absolute configuration.

Objective: Assign R/S configuration definitively.

  • Sample Prep: Dissolve 0.5 mg in Methanol (HPLC grade).

  • Cell Path: 0.1 cm quartz cuvette.

  • Scan Range: 200–300 nm.

  • Data Analysis:

    • The transition of interest is the

      
       band of the phenyl ring and the 
      
      
      
      of the imidazole.
    • Prediction: Based on the Sector Rule for benzyl-type alcohols, the (R)-enantiomer typically exhibits a positive Cotton effect in the 220–240 nm region, while the (S)-enantiomer shows a negative effect.

Analytical Workflow Diagram

The following diagram illustrates the decision tree for analyzing a sample of unknown optical purity.

Workflow Sample Unknown Sample (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol Purity_Check 1. Chemical Purity Check (RP-HPLC / 1H NMR) Sample->Purity_Check Chiral_Method 2. Select Chiral Method Purity_Check->Chiral_Method HPLC Method A: Chiral HPLC (Quantification) Chiral_Method->HPLC High Precision Needed NMR Method B: NMR + Eu(hfc)3 (Quick Check) Chiral_Method->NMR No Column Available CD Method C: ECD Spectroscopy (Absolute Config) Chiral_Method->CD Unknown Config Result_HPLC Output: Chromatogram Calc: Area % (ee) HPLC->Result_HPLC Result_NMR Output: Split Signals Calc: Integration Ratio NMR->Result_NMR Result_CD Output: Cotton Effect (+/-) Calc: Assign R vs S CD->Result_CD

Figure 2: Analytical workflow for enantiomeric purity and configuration assignment.

References

  • Separation of Imidazole Derivatives: Title: HPLC Method for Separating Enantiomers of Imidazole Derivatives.[4] Source: Acta Poloniae Pharmaceutica. URL:[Link]

  • NMR Differentiation Principles: Title: Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. Source: University of Illinois (Chemistry). URL:[Link]

  • Circular Dichroism of Aryl Carbinols: Title: Circular dichroism spectra and absolute configuration of some aryl methyl sulfoxides (Analogous chromophore principles). Source: Organic & Biomolecular Chemistry (via PubMed). URL:[Link]

  • Compound Data & Synthesis: Title: (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol Synthesis and Characterization. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Comparative

Biological target validation for new antifungal agents

Comparative Guide: Biological Target Validation Methodologies for Next-Generation Antifungals Executive Summary & Strategic Context The antifungal drug discovery pipeline faces a critical bottleneck: the "Eukaryotic Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Target Validation Methodologies for Next-Generation Antifungals

Executive Summary & Strategic Context

The antifungal drug discovery pipeline faces a critical bottleneck: the "Eukaryotic Challenge." Unlike antibacterial development, where targets often lack human homologs, fungal pathogens (Candida, Aspergillus, Cryptococcus) share conserved cellular machinery with their human hosts. Consequently, the primary cause of clinical trial failure is not lack of potency, but on-target toxicity or off-target promiscuity.

This guide compares the three industry-standard methodologies for validating biological targets: Genetic Manipulation (CRISPR/Cas9) , Chemical-Genetic Profiling (HIP/HOP) , and Biophysical Engagement (Thermal Shift) .

The "Molecular Koch’s Postulates" for Antifungals: To validate a target, you must demonstrate:

  • Essentiality: Deletion of the gene leads to cell death or avirulence.

  • Specificity: The drug inhibits the specific protein function in vivo.

  • Rescue: An alteration in the target (mutation or overexpression) confers resistance to the drug.

Methodological Comparison

The following table summarizes the operational parameters of each validation stream.

FeatureGenetic Validation (CRISPR-Cas9) Chemical-Genetic (HIP/HOP) Biophysical (Thermal Shift)
Primary Output Binary Essentiality (Life/Death)Pathway/Target IdentificationPhysical Ligand Binding (

/

)
Throughput Low to Medium (Strain construction)High (Pooled barcode sequencing)High (384-well format)
Physiological Relevance High (In-cell context)High (In-cell context)Low (Purified protein)
False Positive Risk Low (if off-targets controlled)Medium (Multidrug resistance pumps)Medium (Non-specific binding)
Time to Data Weeks to Months1-2 WeeksHours
Cost Efficiency High Labor / Low ReagentLow Labor / High Sequencing CostLow Labor / Low Reagent

Deep Dive: Protocols & Workflows

A. Genetic Validation: CRISPR-Cas9 Ribonucleoprotein (RNP) Editing

Why this method? Traditional homologous recombination in fungi (especially C. albicans) is inefficient due to diploidy and lack of plasmids. The RNP approach bypasses the need for intracellular transcription of Cas9/sgRNA, reducing toxicity and increasing editing efficiency.

Protocol: C. albicans Essential Gene Deletion

  • sgRNA Synthesis: Design two sgRNAs targeting the 5' and 3' ends of the Open Reading Frame (ORF) to excise the full gene. Synthesize chemically (avoiding in vitro transcription to prevent immune stimulation).

  • RNP Assembly:

    • Mix purified Cas9 nuclease (recombinant) with sgRNAs in a 1:1.5 molar ratio.

    • Incubate at 25°C for 15 mins to form the RNP complex.

  • Repair Template Design: Construct a linear DNA repair template containing a dominant selection marker (e.g., NAT1 - Nourseothricin resistance) flanked by 80bp homology arms matching the locus outside the cut sites.

  • Transformation:

    • Use Lithium Acetate/Heat Shock method.

    • Critical Step: Add transient "carrier DNA" (salmon sperm DNA) to protect the RNP complex.

    • Shock at 44°C for 15 mins.

  • Validation:

    • Plate on YPD + Nourseothricin.

    • Self-Validating Control: If the gene is essential, you will get zero colonies or only micro-colonies (heterozygous mutants if diploid).

    • Rescue: Transform a plasmid expressing the wild-type gene before attempting deletion. If colonies appear only in the presence of the rescue plasmid, essentiality is confirmed.

B. Chemical-Genetic Profiling: HIP (Haploinsufficiency Profiling)[1][2][3]

Why this method? It connects a molecule to a specific gene product without prior knowledge of the mechanism.

Mechanism: In a diploid organism, reducing the gene dosage by 50% (heterozygous deletion,


) renders the cell hypersensitive to drugs targeting that specific gene product.[1]

Workflow Visualization (DOT):

HIP_Mechanism WT Wild Type (Gene+/+) Drug Antifungal Agent WT->Drug Het Heterozygote (Gene+/-) Het->Drug ResultWT Normal Growth (Target Abundance: 100%) Drug->ResultWT Drug binds remaining target ResultHet Growth Inhibition (Target Abundance: 50%) Drug->ResultHet Drug saturates scarce target

Figure 1: The Principle of Haploinsufficiency Profiling (HIP). Heterozygous strains become the "weakest link" when treated with a specific inhibitor.

C. Biophysical Validation: Thermal Shift Assay (TSA)

Why this method? It proves direct physical binding. Many antifungals work by non-specific membrane disruption; TSA confirms the drug actually binds a protein pocket.

Protocol: Fungal Protein TSA

  • Protein Prep: Purify the fungal target protein (e.g., AfCyp51).

    • Expert Insight: Fungal membrane proteins require detergent screening (e.g., DDM or LMNG) to remain stable in solution.

  • Reaction Setup (384-well plate):

    • 2 µL Protein (final conc 0.1–0.5 mg/mL).

    • 2 µL SYPRO Orange dye (5000x stock diluted to 5x).

    • 1 µL Compound (in DMSO).

  • Thermal Ramp:

    • Ramp from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Data Analysis:

    • Calculate the Melting Temperature (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) at the inflection point of the fluorescence curve.
      
    • Validation Criteria: A

      
       compared to DMSO control indicates significant binding.
      

Integrated Validation Pipeline

No single method is sufficient. A robust validation campaign moves from In Silico to In Vivo.

Validation_Pipeline cluster_0 Phase 1: Identification cluster_1 Phase 2: Engagement cluster_2 Phase 3: Mechanism Step1 In Silico Mining (Homology Check) Step2 Genetic Screen (CRISPR/GRACE Library) Step1->Step2 Step3 Biophysical Assay (TSA / SPR) Step2->Step3 Validated Essential Step4 Enzymatic Assay (Inhibition Ki) Step3->Step4 Confirmed Binder Step5 Chem-Gen Profiling (HIP/HOP) Step4->Step5 Potent Inhibitor Step6 Resistant Mutant Generation Step5->Step6 Target ID

Figure 2: The Integrated Target Validation Funnel. Progression minimizes attrition in later stages.

References

  • Roemer, T., et al. (2003). Large-scale essential gene identification in Candida albicans and applications to antifungal drug discovery. Molecular Microbiology. Link

  • Shapiro, R. S., et al. (2018). A CRISPR-Cas9-based gene drive platform for genetic interaction analysis in Candida albicans.[2][3] Nature Microbiology. Link

  • Giaever, G., & Nislow, C. (2014). The yeast deletion collection: a decade of functional genomics. Genetics. Link

  • Cowen, L. E., et al. (2002). Haploinsufficiency profiling in Candida albicans. PNAS. Link

  • Moffat, J., et al. (2017). Cellular Thermal Shift Assay (CETSA) for Target Validation. Nature Protocols. Link

Sources

Validation

A Comparative Benchmarking Guide to New Antifungal Compounds Against Fluconazole

Introduction: The Imperative for Novel Antifungal Therapies The landscape of invasive fungal infections is one of escalating challenges. For decades, fluconazole, a member of the triazole class, has been a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Therapies

The landscape of invasive fungal infections is one of escalating challenges. For decades, fluconazole, a member of the triazole class, has been a cornerstone of antifungal therapy, valued for its oral bioavailability and broad-spectrum activity against many yeast pathogens. However, its efficacy is increasingly undermined by the rise of antifungal resistance. Organisms such as Candida auris and fluconazole-resistant strains of Candida albicans and Candida glabrata pose a significant threat to immunocompromised patient populations, driving the urgent need for novel antifungal agents with alternative mechanisms of action and improved potency against these recalcitrant pathogens.[1][2]

This guide provides a comprehensive technical comparison of three promising new antifungal compounds—Ibrexafungerp, Rezafungin, and Olorofim—against the established benchmark, fluconazole. We will delve into their distinct mechanisms of action, present comparative in vitro and in vivo data, and provide detailed protocols for key experimental assays to empower researchers in their evaluation of the next generation of antifungal therapies.

Mechanisms of Action: A Tale of Four Compounds

A fundamental understanding of how these antifungals exert their effects is crucial for rational drug development and clinical application. Each of the compounds discussed targets a distinct and vital process in the fungal cell.

Fluconazole: Inhibiting Ergosterol Synthesis

Fluconazole's mechanism of action is well-established. It targets the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole disrupts the production of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The depletion of ergosterol and the accumulation of toxic sterol precursors compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth.

Fluconazole_Mechanism Lanosterol Lanosterol Erg11 Lanosterol 14-α-demethylase (ERG11) Lanosterol->Erg11 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane incorporation Erg11->Ergosterol catalysis Fluconazole Fluconazole Fluconazole->Erg11 inhibition

Caption: Mechanism of action of fluconazole.

Ibrexafungerp: A Novel Glucan Synthase Inhibitor

Ibrexafungerp is a first-in-class triterpenoid antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[3][4] It targets the catalytic subunit of the glucan synthase enzyme complex. Unlike the echinocandins, which are also glucan synthase inhibitors, ibrexafungerp has a distinct binding site and is orally bioavailable.[5] By disrupting cell wall synthesis, ibrexafungerp leads to osmotic instability and fungal cell death.[3] This novel mechanism provides a significant advantage against pathogens resistant to azoles.[3][6]

Rezafungin: A Next-Generation Echinocandin

Rezafungin is a novel echinocandin with a prolonged half-life, allowing for once-weekly intravenous administration.[7][8] Like other echinocandins, it non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, disrupting fungal cell wall integrity.[8] Its structural modifications enhance its stability, and it has demonstrated potent activity against a broad range of Candida species, including those with reduced susceptibility to fluconazole and other echinocandins.[9][10][11]

Olorofim: Targeting Pyrimidine Biosynthesis

Olorofim is the first of a new class of antifungals called the orotomides. It has a unique mechanism of action, inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition disrupts DNA and RNA synthesis, ultimately leading to the cessation of fungal growth. Olorofim has a distinct spectrum of activity, demonstrating potent efficacy against many molds, including azole-resistant Aspergillus species, and dimorphic fungi, but it is not active against yeasts such as Candida.[12][13]

In Vitro Susceptibility: A Comparative Analysis

The in vitro activity of an antifungal compound is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is the standard metric used to quantify this activity. The following tables summarize the comparative in vitro activities of fluconazole, ibrexafungerp, rezafungin, and olorofim against key fungal pathogens.

Activity against Candida Species
Fungal SpeciesFluconazole MIC Range (µg/mL)Ibrexafungerp MIC Range (µg/mL)Rezafungin MIC Range (µg/mL)Olorofim MIC Range (µg/mL)
Candida albicans0.25 - >64[14]0.016 - 0.5[15]≤0.03 - 0.06[11]No Activity[12]
Candida glabrata0.5 - >64[14]0.25 - 0.5[15]0.06 - 0.06[11]No Activity[12]
Candida auris16 - >256[16]0.25 - 2[17][18]Potent Activity[1]No Activity[12]
Candida parapsilosis0.5 - 8[14]0.5 - 0.5[15]1 - 2[9]No Activity[12]
Candida tropicalis0.5 - 4[14]0.06 - ≥8[15]≤0.03 - 0.06[11]No Activity[12]
Candida krusei16 - >64[14]1 - 1[15]≤0.03 - 0.03[11]No Activity[12]
Activity against Molds
Fungal SpeciesFluconazole MIC Range (µg/mL)Ibrexafungerp MEC Range (µg/mL)Rezafungin MEC Range (µg/mL)Olorofim MIC Range (µg/mL)
Aspergillus fumigatus>64[19]<0.06 - 4[20]Potent Activity[21]0.008 - 0.062[3]
Aspergillus flavus>64<0.06 - 0.25[20]Potent Activity[21]0.016[13]
Aspergillus niger>64<0.06 - 0.5[20]Potent Activity0.03[13]
Aspergillus terreus>64MEC90 0.125Potent Activity0.008[13]
Scedosporium spp.>64Moderate Activity[22]Limited Activityup to 0.125[12]
Lomentospora prolificans>64Moderate ActivityLimited Activityup to 0.125[12]

In Vivo Efficacy: Murine Models of Invasive Fungal Infections

Preclinical in vivo models are essential for evaluating the therapeutic potential of new antifungal agents. Murine models of disseminated candidiasis and invasive aspergillosis are widely used to assess a compound's ability to reduce fungal burden and improve survival.

Disseminated Candidiasis Model
CompoundFungal SpeciesKey Findings
Ibrexafungerp Candida auris (fluconazole-resistant)Showed marked improvements in survival and significant reductions in kidney fungal burden compared to vehicle control. Fluconazole showed no improvement.[17][18]
Rezafungin Candida albicansDemonstrated a ≥ 2-log reduction in kidney fungal counts compared to the vehicle group.[23]
Fluconazole Candida albicansEfficacy is dependent on the susceptibility of the strain.[23]
Invasive Aspergillosis Model
CompoundFungal SpeciesKey Findings
Olorofim Aspergillus fumigatus, A. nidulans, A. tanneriSignificantly improved survival (80-88%) compared to untreated controls (<10%). Also suppressed galactomannan levels and lowered organ fungal DNA burdens.[3]
Fluconazole Aspergillus spp.Generally not effective against Aspergillus species.

Cytotoxicity Assessment: Ensuring Host Safety

A critical aspect of antifungal drug development is ensuring that the compound selectively targets fungal cells with minimal toxicity to the host.[18] In vitro cytotoxicity assays using mammalian cell lines are a primary screen for this purpose.

Experimental Protocols

To facilitate the independent evaluation of new antifungal compounds, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[22]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) C Inoculate 96-well plate with fungal suspension and compounds A->C B Prepare serial dilutions of antifungal compounds B->C D Incubate at 35°C for 24-48 hours C->D E Read MIC endpoint (visual or spectrophotometric) D->E

Caption: Workflow for broth microdilution susceptibility testing.

Methodology:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.

  • Antifungal Compound Dilution:

    • Prepare a stock solution of the antifungal compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal compounds.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for echinocandins) compared to the drug-free growth control.[25] This can be assessed visually or by using a spectrophotometer.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis A Seed mammalian cells in a 96-well plate B Treat cells with varying concentrations of antifungal compound A->B C Incubate for 24-48 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HeLa, HepG2) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the antifungal compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (solvent only) and a positive control for cytotoxicity.

    • Incubate the plate for 24 to 48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2 to 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion: The Future of Antifungal Therapy

The emergence of novel antifungal agents with diverse mechanisms of action represents a significant advancement in our ability to combat life-threatening fungal infections. Ibrexafungerp, with its oral formulation and activity against azole-resistant strains, offers a valuable new option for treating candidiasis. Rezafungin's long half-life simplifies the treatment of invasive candidiasis. Olorofim's unique mechanism and targeted spectrum against molds address a critical unmet need for new therapies against aspergillosis and other difficult-to-treat mold infections.

While fluconazole will likely remain an important tool in the antifungal armamentarium, a thorough understanding of the comparative efficacy and safety of these new compounds is essential for their optimal use. The experimental frameworks provided in this guide are intended to support the ongoing research and development efforts that are crucial for staying ahead of the evolving challenge of antifungal resistance.

References

  • Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science. PMC. [Link]

  • Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis. Antimicrobial Agents and Chemotherapy. [Link]

  • Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis. PubMed. [Link]

  • Delayed Initiation of the Novel Oral Glucan Synthase Inhibitor, Ibrexafungerp, is Effective in a Murine Model of Invasive Candidiasis caused by Candida auris. SCYNEXIS, Inc. [Link]

  • EUCAST-Obtained Olorofim MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings. PubMed. [Link]

  • Ibrexafungerp (formerly SCY-078 or MK-3118). Encyclopedia.pub. [Link]

  • Review of the novel antifungal drug olorofim (F901318). Springer Medicine. [Link]

  • EUCAST-Obtained Olorofim MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings. PMC. [Link]

  • Ibrexafungerp: A narrative overview. PubMed. [Link]

  • Ibrexafungerp: A narrative overview. PubMed. [Link]

  • EUCAST Susceptibility Testing of F901318: MIC Data for Contemporary Clinical Mould Isolates. F2G. [Link]

  • In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae. Journal of Antimicrobial Chemotherapy. [Link]

  • Efficacy with delayed treatment against Candida: change in log fungal counts in kidneys of fluconazole- and rezafungin-treated mice up to 192 h post-infection (168 h post-treatment) in a Candida albicans (R303) disseminated infection model. ResearchGate. [Link]

  • Olorofim vs AmBisome® for Aspergillosis (OASIS Trial). withpower.com. [Link]

  • Fluconazole-Resistant Vulvovaginal Candidosis: An Update on Current Management. MDPI. [Link]

  • EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates. MDPI. [Link]

  • In vitro activity of olorofim (F901318) against clinical isolates of cryptic species of Aspergillus by EUCAST and CLSI methodologies. ResearchGate. [Link]

  • Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Global Collection of Invasive Fungal Isolates (2019 to 2020). JMI Laboratories. [Link]

  • New Perspectives on Antimicrobial Agents: Rezafungin. ASM Journals. [Link]

  • In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model. PMC. [Link]

  • In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies. PMC. [Link]

  • In Vitro Susceptibilities of Worldwide Isolates of Intrapulmonary Aspergillus Species and Important Candida Species in Sterile Body Sites against Important Antifungals: Data from the Antimicrobial Testing Leadership and Surveillance Program, 2017–2020. Microbiology Spectrum. [Link]

  • Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods. PMC. [Link]

  • cell lines ic50: Topics by Science.gov. science.gov. [Link]

  • Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical Data. MDPI. [Link]

  • MIC distributions for selected Aspergillus species and Aspergillus fumigatus CYP51A genotypes. ResearchGate. [Link]

  • Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. PMC. [Link]

  • Resistance profiling of Aspergillus fumigatus to olorofim indicates absence of intrinsic resistance and a low frequency of acquired resistance development. PMC. [Link]

  • In vivo characterization of rezafungin. ResearchGate. [Link]

  • In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study. Frontiers. [Link]

  • Rezafungin, a New Second-Generation Echinocandin. CLSI. [Link]

  • A Mini-Review of In Vitro Data for Candida Species, Including C. auris, Isolated during Clinical Trials of Three New Antifungals: Fosmanogepix, Ibrexafungerp, and Rezafungin. PMC. [Link]

  • Novel fluconazole derivatives with promising antifungal activity. ResearchGate. [Link]

  • Ibrexafungerp Demonstrates Potent and Consistent In Vitro Activity Against >400 Global Candida auris Isolates, Including Isolates with Elevated MIC's to Echinocandins. SCYNEXIS, Inc. [Link]

  • Candida auris is Highly In Vitro Susceptible to Ibrexafungerp (formerly SCY-078) in EUCAST Antifungal Susceptibility Testing. Scynexis. [Link]

  • Rezafungin Targets the Fungal Cell Wall. Sita Online. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Identification of small molecules that selectively inhibit fluconazole-resistant Candida albicans in the presence of fluconazole but not in its absence. NCBI. [Link]

  • AID 488933 - Antifungal Drug Resistance - Mammalian Cell Toxicity Measured in Cell-Based System Using Plate Reader - 2037-04_Inhibitor_Dose_DryPowder_Activity_Set3. PubChem. [Link]

  • Determination of IC50s for fluconazole and itraconazole. CYP51... ResearchGate. [Link]

  • In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains. PMC. [Link]

  • Antifungal resistance, combinations and pipeline: oh my!. Drugs in Context. [Link]

  • A Mini-Review of In Vitro Data for Candida Species, Including C. auris, Isolated during Clinical Trials of Three New Antifungals: Fosmanogepix, Ibrexafungerp, and Rezafungin. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Disposal Guide: (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Executive Summary & Chemical Profile (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-28-1) is a nitrogen-containing heterocyclic intermediate, often utilized in the synthesis of alpha-2 adrenergic agonists lik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-28-1) is a nitrogen-containing heterocyclic intermediate, often utilized in the synthesis of alpha-2 adrenergic agonists like Medetomidine.

Critical Safety Directive: As an imidazole derivative, this compound possesses basic properties and significant biological activity. Improper disposal into sanitary sewers or trash is strictly prohibited due to potential aquatic toxicity and persistence. It must be managed as Hazardous Chemical Waste requiring high-temperature incineration.

Physicochemical & Hazard Profile
ParameterDataOperational Implication
CAS Number 78892-28-1Use for waste manifesting and inventory tracking.
Molecular Formula C₁₂H₁₄N₂ONitrogen content requires specific incineration parameters to minimize NOx.
Physical State Solid (Crystalline powder)Risk of dust inhalation; requires particulate respirator during handling.
Acidity/Basicity Weak Base (Imidazole pKa ~7.0)Incompatible with strong acids (exothermic reaction) and oxidizers.[1]
Hazard Class Irritant / Potential ToxinTreat as Toxic and Corrosive (Eye/Skin) for safety margins.
RCRA Status Non-Listed (Characteristic)Likely D002 (Corrosive) if in solution pH >12.5; otherwise manage as General Hazardous Organic.

Waste Segregation & Pre-Disposal Stabilization

The Causality of Segregation: Mixing imidazole derivatives with incompatible waste streams is the leading cause of container pressurization and laboratory accidents. The imidazole ring is nucleophilic; mixing it with acid chlorides, anhydrides, or strong oxidizers can trigger rapid exothermic decomposition.

Segregation Protocol
  • Primary Stream: Segregate into "Basic Organic Solids" or "Non-Halogenated Organic Liquids" (if dissolved).

  • Strict Isolation: NEVER mix with:

    • Strong Acids (Sulfuric, Nitric, Hydrochloric).

    • Strong Oxidizers (Peroxides, Permanganates).

    • Acid Anhydrides or Chlorides (Acetyl chloride, Acetic anhydride).

  • Labeling: Container must be labeled "Hazardous Waste - Toxic/Irritant" with the specific chemical name clearly written.

Waste Stream Decision Matrix

The following logic gate ensures the material ends up in the correct destruction pathway.

Waste_Decision_Tree Start Waste Generation: (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Liquid Solution / Mother Liquor State_Check->Liquid Dissolved Solid_Bin Disposal Path A: Solid Waste Container (Lab Pack) Solid->Solid_Bin Solvent_Check Solvent Type? Liquid->Solvent_Check Halogenated Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOH, DMSO) Solvent_Check->NonHalogenated No Halogens Halo_Bin Disposal Path B: Halogenated Waste Carboy Halogenated->Halo_Bin NonHalo_Bin Disposal Path C: Non-Halogenated Waste Carboy NonHalogenated->NonHalo_Bin Destruction Final Destruction: High-Temp Incineration Solid_Bin->Destruction Halo_Bin->Destruction NonHalo_Bin->Destruction

Figure 1: Waste stream segregation logic to prevent cross-contamination and ensure proper incineration.

Disposal Procedures (Step-by-Step)

Scenario A: Solid Waste (Pure Substance or Contaminated Consumables)

Applicability: Expired reagent, weighing paper, contaminated gloves, spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Work inside a chemical fume hood to prevent dust inhalation.[2][3]

    • Transfer solid carefully to avoid aerosolization.

  • Labeling:

    • Affix a hazardous waste tag.[4]

    • Constituents: "99% (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol".

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Cap tightly. Store in the "Organic Bases" or "General Organic" satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicability: Material dissolved in Methanol, DMSO, or DCM.

  • pH Check (Self-Validating Step):

    • Before adding to a central carboy, check the pH of your solution using a dipstick.

    • Validation: If pH < 4, neutralize with a dilute base (Sodium Bicarbonate) to pH 6-8 before adding to a generic organic waste container. This prevents acid-catalyzed polymerization or gas evolution in the waste drum.

  • Solvent Compatibility:

    • If solvent is Dichloromethane (DCM) -> Pour into Halogenated Waste .

    • If solvent is Methanol/Ethanol/Acetone -> Pour into Non-Halogenated Waste .

  • Documentation: Log the volume and concentration (mg/mL) on the waste container log sheet immediately.

Emergency Spill Management

Core Principle: Containment followed by Deactivation.[5] Do not attempt to wash solids down the drain.

Spill Response Workflow

PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat, N95 or P100 respirator (if powder is loose).

  • Isolate: Evacuate the immediate area. Mark the zone.

  • Contain:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a dedicated HEPA vacuum.

    • Liquid Spill: Surround with absorbent boom or vermiculite.

  • Collect: Scoop material into a disposable wide-mouth container.

  • Decontaminate:

    • Wipe the surface with a 10% soap/water solution.

    • Scientist's Note: Imidazoles are generally soluble in alcohols. A final wipe with isopropanol ensures residue removal.

  • Disposal: Label the cleanup debris as Hazardous Waste (see Scenario A).

Spill_Response Spill Spill Event Assess Assess: Solid vs Liquid Spill->Assess Solid_Path Solid: Dampen & Scoop Assess->Solid_Path Liquid_Path Liquid: Absorb with Vermiculite Assess->Liquid_Path Clean Surface Decon: Soap/Water -> Isopropanol Solid_Path->Clean Liquid_Path->Clean Bag Double Bag & Label Clean->Bag

Figure 2: Emergency spill response protocol ensuring containment and surface decontamination.

Regulatory Compliance & Transport

US EPA / RCRA Classification

While not explicitly P-listed or U-listed by name, this chemical must be characterized based on its properties:

  • Waste Code: D002 (if pH makes it corrosive) or D001 (if in flammable solvent). If pure solid, it is often classified as Non-Regulated by DOT but Hazardous by state/local environmental agencies due to aquatic toxicity.

  • Best Practice: Manage as Class 9 (Environmentally Hazardous Substance) or Class 6.1 (Toxic) depending on specific LD50 data of the salt form.

DOT Shipping Description (for Waste Hauler)

When preparing the lab pack for the waste vendor, use the following description if no specific data exists:

  • Proper Shipping Name: Waste Corrosive solid, basic, organic, n.o.s. (Contains imidazole derivative)[3][6][7][8][9][10][11]

  • Hazard Class: 8

  • UN Number: UN 3263[10]

  • Packing Group: III

References

  • PubChem. (2025).[12] (2,6-Dimethylphenyl)methanol Compound Summary. National Center for Biotechnology Information. [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • University of Washington EHS. (2025). Imidazole Waste Accumulation and Disposal Procedures. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

As a novel intermediate in pharmaceutical research, (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol demands a rigorous approach to laboratory safety. This guide provides a detailed framework for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel intermediate in pharmaceutical research, (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol demands a rigorous approach to laboratory safety. This guide provides a detailed framework for researchers, scientists, and drug development professionals to handle this compound with the utmost care, ensuring both personal safety and experimental integrity. The procedures outlined below are synthesized from established safety protocols for similar chemical entities and general best practices in the pharmaceutical industry.

Understanding the Hazard Profile

While a comprehensive toxicological profile for (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol is not extensively documented in publicly available literature, its structure—containing an imidazole moiety and a methanol group—suggests a hazard profile that should be treated with caution. Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Some imidazoles may also pose reproductive hazards.[1][3] The methanol component introduces risks of toxicity if swallowed, inhaled, or absorbed through the skin, with potential damage to organs such as the liver, kidneys, central nervous system, and optic nerve.[4][5] Therefore, a conservative approach to handling, assuming high potency and toxicity, is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended) - Chemical splash goggles and a face shield - Lab coat - Respiratory protection (N95 or higher, based on quantity and dustiness)
Solution Preparation and Handling - Chemically resistant gloves (e.g., nitrile, neoprene)[6] - Chemical splash goggles - Lab coat - Work within a certified chemical fume hood
Accidental Spill Cleanup - Chemical-resistant coveralls - Heavy-duty, chemical-resistant gloves - Chemical splash goggles and a face shield - Appropriate respiratory protection (e.g., full-face respirator with appropriate cartridges)[7][8]

Operational Procedures: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for the safe handling of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol. The following diagram and procedural steps outline a comprehensive approach from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Work Area (Fume Hood) gather_ppe Gather & Inspect PPE prep_area->gather_ppe prep_materials Prepare Materials & Equipment gather_ppe->prep_materials weigh Weighing & Aliquoting prep_materials->weigh dissolve Dissolution weigh->dissolve reaction Reaction/Use dissolve->reaction decontaminate Decontaminate Surfaces & Glassware reaction->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Proper PPE Removal dispose_waste->remove_ppe end End remove_ppe->end start Start start->prep_area

Figure 1: A workflow for the safe handling of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol.
Step 1: Preparation and Area Setup
  • Designate a Work Area : All handling of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Assemble and Inspect PPE : Before handling the compound, don the appropriate PPE as outlined in the table above. Inspect all PPE for any signs of damage.

  • Prepare Materials : Ensure all necessary equipment (spatulas, glassware, etc.) is clean, dry, and readily accessible within the fume hood. This minimizes the need to move in and out of the designated handling area.

Step 2: Handling and Use
  • Weighing and Aliquoting : If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static measures if the powder is fine. Avoid creating dust.

  • Dissolution : When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the chosen solvent is compatible with the compound.

  • Reaction and Use : Keep all containers sealed when not in use.[9] Clearly label all solutions with the compound name, concentration, date, and your initials.[10]

Step 3: Cleanup and Decontamination
  • Surface Decontamination : After each use, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol), followed by a detergent solution.

  • Glassware Cleaning : Rinse glassware that has contained the compound with a suitable solvent. This initial rinseate must be collected as hazardous waste.[11][12] Subsequent cleaning can be done following standard laboratory procedures.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[13] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[7][14] Seek immediate medical attention.

  • Spill : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[7] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Waste Disposal: A Critical Final Step

Proper waste disposal is not only a matter of safety but also of environmental responsibility.

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions & Rinseates liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol
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